molecular formula C9H9NO B15072379 Indoline-2-carbaldehyde

Indoline-2-carbaldehyde

Cat. No.: B15072379
M. Wt: 147.17 g/mol
InChI Key: WJPUSBXHRMJFCB-UHFFFAOYSA-N
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Description

Indoline-2-carbaldehyde (CAS 412341-32-3) is a versatile heterocyclic building block with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol . This compound, characterized by its fused benzene and nitrogen-containing five-membered ring structure with an aldehyde functional group, is a valuable intermediate in organic synthesis and medicinal chemistry research. The aldehyde group is a key reactive site for constructing complex molecules and is a precursor to various indoline-based scaffolds . Indoline and indole derivatives, such as 1H-indole-2-carbaldehydes, are privileged structures found in numerous natural products and bioactive compounds, making this compound highly relevant for the development of new pharmaceuticals and optoelectronic materials . Predicted physical properties include a density of approximately 1.215 g/cm³ and a boiling point of around 293.9°C at 760 mmHg . This product is strictly for research applications and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage its synthetic utility in metal-free cyclization reactions and as a key intermediate in multi-step synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2,3-dihydro-1H-indole-2-carbaldehyde

InChI

InChI=1S/C9H9NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,6,8,10H,5H2

InChI Key

WJPUSBXHRMJFCB-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C21)C=O

Origin of Product

United States

Foundational & Exploratory

Indoline-2-Carbaldehyde: Chemical Properties, Structural Dynamics, and Applications in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Indoline-2-carbaldehyde (also known as 2-formylindoline) is a highly versatile, bicyclic building block characterized by a saturated indole core and a reactive C2-formyl group. This technical guide provides an in-depth analysis of its chemical properties, structural dynamics, and mechanistic reactivity. Designed to bridge the gap between theoretical chemistry and applied benchwork, this whitepaper elucidates the causality behind its synthetic applications—ranging from the development of non-linear optical (NLO) materials to the design of receptor tyrosine kinase (RTK) inhibitors.

Core Chemical Properties & Structural Dynamics

Indoline-2-carbaldehyde bridges the gap between simple aromatic aldehydes and complex heterocyclic scaffolds 1[1]. Unlike its fully aromatic counterpart (indole-2-carbaldehyde), the indoline core features


 hybridization at the C2 and C3 positions, imparting distinct stereochemical and electronic properties. The saturated pyrrolidine ring alters the electron density distribution, making the N1 secondary amine more nucleophilic while maintaining the high electrophilicity of the C2-formyl group.
Quantitative Data Summary
PropertyValue
Chemical Name Indoline-2-carbaldehyde
Common Synonyms 2-Formylindoline, Indoline-2-carboxaldehyde
CAS Number 412341-32-3
Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
SMILES Code O=CC1NC2=C(C=CC=C2)C1
Core Scaffold 2,3-Dihydro-1H-indole

Mechanistic Pathways & Reactivity Profile

The synthetic utility of indoline-2-carbaldehyde stems from its bifunctional nature. As a Senior Application Scientist, I emphasize that understanding the orthogonal reactivity of its two primary functional groups is critical for designing successful synthetic routes without unwanted side reactions.

  • The C2-Formyl Group (Electrophilic Center): Acts as a potent electrophile. It readily undergoes nucleophilic addition-elimination reactions, such as Knoevenagel and Aldol condensations, to form extended

    
    -conjugated systems (e.g., chalcones) 2[2].
    
  • The N1-Amine Group (Nucleophilic Center): Serves as a nucleophilic center susceptible to alkylation, acylation, or protection (e.g., Boc or Mesyl group addition). Furthermore, the N-H bond can act as a critical hydrogen bond donor, which is often exploited to lock molecular conformations in solid-state crystal engineering 2[2].

Reactivity I2C Indoline-2-carbaldehyde (Core Scaffold) Aldehyde C2-Formyl Group (Electrophilic) I2C->Aldehyde Reactivity Site 1 Amine N1-Amine Group (Nucleophilic) I2C->Amine Reactivity Site 2 Condensation Aldol/Knoevenagel Condensations Aldehyde->Condensation Base/Acid cat. ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Amine + Reductant Acylation N-Acylation & Alkylation Amine->Acylation Electrophile Addition

Figure 1: Divergent reactivity pathways of Indoline-2-carbaldehyde.

Applications in Advanced Organic Synthesis & Drug Development

The unique structural geometry of indoline-2-carbaldehyde makes it a privileged scaffold in two major advanced fields:

A. Non-Linear Optical (NLO) Materials

Organic molecules designed for NLO applications (such as electro-optic modulation and THz wave generation) require large molecular hyperpolarizabilities derived from delocalized


-electrons. Indoline-2-carbaldehyde is utilized to synthesize asymmetric Donor-

-Acceptor (D-

-A) architectures. When condensed with bulky aromatic systems like 9-acetylanthracene, the resulting chalcone derivatives exhibit significant twisting. However, intermolecular N-H···O hydrogen bonding locks the enone moiety and indoline ring into a near-planar conformation, optimizing the optical band gap (e.g., 2.89 eV) for optoelectronic applications 2[2].
B. Kinase Inhibitors in Oncology

In drug discovery, the indoline and related 2-indolinone scaffolds are foundational for developing inhibitors targeting receptor tyrosine kinases (RTKs) such as VEGFR and FGFR, which are implicated in cellular disorders like cancer 3[3]. The formyl group of indoline-2-carbaldehyde serves as a critical anchoring point, allowing for the attachment of substituted heterocycles (e.g., pyrroles) via methylidene linkages. These modifications are specifically designed to mimic ATP binding within the catalytic domain of the kinases, thereby modulating their activity and preventing aberrant phosphorylation 3[3].

Experimental Protocols: Base-Catalyzed Aldol Condensation

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of anthracenyl chalcone derivatives using indoline-2-carbaldehyde. Every step is designed as a self-validating system where the physical changes (e.g., precipitation) confirm the mechanistic progression 2[2].

Workflow Step1 Step 1: Dissolution Dissolve Ketone in Methanol (Stir 10-15 min) Step2 Step 2: Aldehyde Addition Add Indoline-2-carbaldehyde (Stir 10-15 min) Step1->Step2 Homogenization Step3 Step 3: Base Catalysis Add NaOH Catalyst (Stir 4 hours) Step2->Step3 Pre-reaction mix Step4 Step 4: Precipitation Pour into Cold Water (Stir 10 min) Step3->Step4 Enolate attack & dehydration Step5 Step 5: Isolation Filtration & Vacuum Drying Step4->Step5 Solid phase recovery Step6 Step 6: Purification Recrystallization from Acetone Step5->Step6 Impurity removal Result Target Compound (e.g., Chalcone Derivative) Step6->Result High-purity crystals

Figure 2: Step-by-step experimental workflow for chalcone derivative synthesis.

Step-by-Step Methodology:
  • Dissolution & Solvation: Dissolve 0.5 mmol of the ketone (e.g., 9-Acetylanthracene) in 20 mL of methanol, stirring for 10–15 minutes.

    • Causality: Methanol acts as a protic solvent that stabilizes the transient enolate intermediate formed in subsequent steps, while ensuring complete solvation of the bulky anthracene precursor.

  • Aldehyde Addition: Introduce 0.5 mmol of indoline-2-carbaldehyde to the solution and stir for an additional 10–15 minutes.

    • Causality: Pre-mixing the reagents before base activation ensures a homogeneous distribution, minimizing localized concentration gradients that could lead to self-condensation side reactions.

  • Base Catalysis: Add a catalytic amount of NaOH and stir the reaction mixture for 4 hours.

    • Causality: The hydroxide ion deprotonates the alpha-carbon of the ketone to form an enolate. This nucleophile attacks the electrophilic C2-formyl carbon of the indoline-2-carbaldehyde. Subsequent dehydration yields the

      
      -unsaturated carbonyl (chalcone).
      
  • Precipitation: Pour the reaction mixture into 50 mL of cold water and stir for 10 minutes.

    • Causality: The sudden shift in solvent polarity (from methanol to a highly aqueous environment) and the drop in temperature drastically reduce the solubility of the highly conjugated, hydrophobic chalcone product, forcing it to precipitate out of solution.

  • Isolation & Purification: Filter the precipitated solids, dry under vacuum, and recrystallize from an acetone solution.

    • Causality: Recrystallization leverages differential solubility at varying temperatures to remove unreacted starting materials and trace impurities, yielding high-purity crystals suitable for X-ray crystallographic analysis.

Conclusion

Indoline-2-carbaldehyde is far more than a simple building block; it is a highly programmable chemical node. By exploiting the orthogonal reactivity of its formyl and secondary amine groups, researchers can architect complex molecules ranging from advanced optoelectronic materials to targeted anti-cancer therapeutics. Mastering the causality behind its reaction conditions—such as solvent polarity and base catalysis—is essential for maximizing yield and structural fidelity in advanced organic synthesis.

References

  • [3] Title: US6642232B2 - 3-[4-Substituted heterocyclyl)-pyrrol-2-ylmethylidene]-2- indolinone derivatives as kinase inhibitors Source: Google Patents URL:

  • [1] Title: 412341-32-3 | Indoline-2-carbaldehyde | BLD Pharm Source: BLD Pharm URL:

  • [2] Title: Crystal structures, DFT studies and UV–visible absorption spectra of two anthracenyl chalcone derivatives Source: IUCr Journals URL:

Sources

Spectroscopic Elucidation of Indoline-2-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Indoline-2-carbaldehyde (also known as 2-formylindoline) is a highly versatile bicyclic scaffold utilized extensively in the synthesis of kinase inhibitors and complex pharmaceutical agents. As a Senior Application Scientist, I approach the characterization of this molecule not merely as a routine data collection exercise, but as a rigorous validation of its molecular framework. The inherent reactivity of the secondary amine and the electrophilic formyl group necessitates precise analytical controls to differentiate the intact scaffold from potential oxidation (e.g., conversion to indole-2-carbaldehyde) or polymerization products.

This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization of indoline-2-carbaldehyde using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Workflow Sample Indoline-2-carbaldehyde Sample Preparation NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR CDCl3 / TMS IR FT-IR Spectroscopy (ATR Method) Sample->IR Neat Solid/Liquid MS Mass Spectrometry (ESI-TOF LC-MS) Sample->MS MeOH / 0.1% FA Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Figure 1: Self-validating multi-modal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling

Mechanistic Rationale for Solvent and Acquisition Parameters

The choice of solvent is critical for the structural integrity of indoline-2-carbaldehyde during NMR acquisition. We mandate the use of Deuterated Chloroform (


) over polar aprotic solvents like DMSO-

. DMSO can form strong hydrogen bonds with the indoline N-H, artificially shifting its resonance and potentially catalyzing aldol-type self-condensation of the reactive aldehyde [1]. Furthermore, to ensure accurate integration, a relaxation delay (

) of at least 3 seconds is employed. This accounts for the longer

relaxation time of the aldehyde proton, which lacks nearby protons for efficient dipole-dipole relaxation.
Structural Validation via the ABX Spin System

The hallmark of the reduced indoline core (as opposed to an oxidized indole) is the


 hybridized C2 and C3 carbons. The C2 proton and the two diastereotopic C3 protons form a classic ABX spin system . The presence of this system is a definitive, self-validating diagnostic check: if the sample oxidizes, the ABX multiplets collapse into a single aromatic singlet at C3.

Table 1: Summarized


H and 

C NMR Assignments (in

)
Position

H Chemical Shift (ppm)
Multiplicity & Coupling (Hz)

C Chemical Shift (ppm)
Diagnostic Significance
CHO 9.65 - 9.80d, J = 1.5 - 2.0199.5 - 201.0Confirms intact formyl group; weakly coupled to C2-H.
C2 4.40 - 4.60ddd, J = 10.5, 5.0, 1.565.0 - 68.5Chiral center (X part of ABX); shifted downfield by N and CHO.
C3a 3.30 - 3.50dd, J = 16.0, 10.531.0 - 33.5Diastereotopic proton (trans to C2-H; A part of ABX).
C3b 3.00 - 3.20dd, J = 16.0, 5.0-Diastereotopic proton (cis to C2-H; B part of ABX).
Ar-H 6.60 - 7.20m109.0 - 143.0Aromatic core (C4, C5, C6, C7).
N-H 4.00 - 4.20br s-Broad due to quadrupolar relaxation of the

N nucleus.

Vibrational Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) FT-IR is the mandated technique for vibrational analysis. Traditional KBr pellet preparation is strictly avoided because KBr is highly hygroscopic; absorbed atmospheric water exhibits a massive, broad O-H stretch at 3300–3400 cm


, which completely masks the critical secondary amine (N-H) stretch of the indoline ring. ATR requires zero sample preparation, preserving the native solid-state hydrogen-bonding network [2].

Table 2: Key FT-IR Vibrational Frequencies

Wavenumber (cm

)
IntensityVibrational ModeStructural Interpretation
3350 - 3400 Medium, BroadN-H StretchConfirms the secondary amine (absent if N-protected).
2820, 2720 WeakC-H Stretch (Aldehyde)Fermi resonance doublet characteristic of the CHO group.
1725 - 1735 StrongC=O StretchPrimary indicator of the formyl carbonyl group.
1605, 1485 MediumC=C Stretch (Aromatic)Indoline aromatic ring breathing modes.
740 - 750 StrongC-H Out-of-Plane BendIndicates the ortho-disubstituted benzene ring.

High-Resolution Mass Spectrometry (LC-ESI-HRMS)

Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique. The indoline nitrogen possesses a lone pair that, while partially delocalized into the aromatic ring, remains basic enough to be readily protonated in a 0.1% formic acid mobile phase, yielding a robust


 molecular ion.

The fragmentation pathway is highly predictable and serves as a mechanistic fingerprint for carbaldehyde-bearing heterocycles [3]. The primary fragmentation events involve the neutral loss of carbon monoxide (CO) and the formyl radical (CHO•), leading to a highly stable indolinium cation.

Fragmentation M [M+H]+ m/z 148.07 F1 Loss of CO m/z 120.08 M->F1 -CO (28 Da) F2 Loss of CHO m/z 119.07 M->F2 -CHO (29 Da) F3 Indolinium Cation m/z 118.06 F2->F3 -H

Figure 2: Primary ESI-MS fragmentation pathways of the indoline-2-carbaldehyde molecular ion.

Table 3: High-Resolution Mass Spectrometry (ESI+) Data

m/z (Observed)FormulaIon TypeRelative AbundanceInterpretation
148.0757


100%Protonated molecular ion.
120.0808


45%

-cleavage with loss of carbon monoxide.
119.0730


30%Radical cation via formyl radical loss.
118.0651


60%Stable indolinium cation formation.

Validated Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are engineered as self-validating systems.

Protocol A: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of indoline-2-carbaldehyde in 0.6 mL of

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Tuning & Matching: Perform automated tuning and matching to optimize the probe for the specific impedance of the sample, maximizing the signal-to-noise ratio.

  • Locking & Shimming (Self-Validation Step): Lock onto the deuterium frequency of

    
    . Perform gradient shimming until the TMS reference peak (
    
    
    
    0.00 ppm) exhibits a Full Width at Half Maximum (FWHM) of < 1.0 Hz . If the FWHM exceeds this, the magnetic field is inhomogeneous, and data acquisition must be halted.
  • Acquisition: Acquire

    
    H data using 16 scans, a 30° excitation pulse, and a 
    
    
    
    relaxation delay of 3.0 seconds to ensure complete relaxation of the aldehyde proton.
Protocol B: Background-Corrected ATR-FTIR
  • Background Validation (Self-Validation Step): Prior to sample loading, acquire a background spectrum of the clean diamond ATR crystal (32 scans). The baseline must be entirely flat, and atmospheric

    
     (~2350 cm
    
    
    
    ) must be automatically subtracted by the software.
  • Sample Application: Deposit 2-3 mg of the neat solid onto the crystal. Lower the anvil to apply consistent, optimal pressure.

  • Acquisition: Collect 32 scans at a resolution of 4 cm

    
     across the 4000 to 400 cm
    
    
    
    range.
Protocol C: Calibrated LC-ESI-MS
  • Calibration (Self-Validation Step): Infuse an ESI tuning mix (e.g., Agilent ESI-L) prior to the run. Verify that the mass accuracy is < 2 ppm across the 100–1000 m/z range.

  • Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid to drive protonation.

  • Acquisition: Inject 1 µL into the LC-ESI-TOF system at a flow rate of 0.3 mL/min. Operate in positive ion mode with a capillary voltage of 3500 V. Set the fragmentor voltage to 120 V to induce the diagnostic in-source fragmentation outlined in Figure 2.

References

  • Benchchem. "4-Methanesulfonylfuran-2-carbaldehyde | C6H6O4S" (Spectroscopic prediction and reactivity of heterocyclic carbaldehydes). Available at: 1

  • SpectraBase. "1-(4-Chlorobenzylideneamino)-2-formyl-indoline" (Reference IR and NMR spectral assignments for formyl-indoline derivatives). Available at: 2

  • Google Patents. "US6642232B2 - 3-[4-Substituted heterocyclyl)-pyrrol-2-ylmethylidene]-2- indolinone derivatives as kinase inhibitors" (Utilization and structural validation of 2-formylindoline scaffolds in drug development). Available at: 3

Sources

Comprehensive Technical Guide: Synthesis and Characterization of Indoline-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Core Directive

The Indoline vs. Indole Paradigm

In drug discovery, the distinction between indole (aromatic, planar) and indoline (2,3-dihydroindole, puckered, chiral) is critical. While indole-2-carbaldehyde is a common, stable reagent, indoline-2-carbaldehyde represents a higher-value, chiral scaffold often used in the synthesis of peptidomimetics, organocatalysts, and complex alkaloids.

Critical Technical Challenge: Indoline-2-carbaldehydes are inherently unstable. They possess a reactive secondary amine (unless protected) and a chiral center at C2 that is prone to racemization via enolization. Furthermore, the indoline core is susceptible to oxidative dehydrogenation to form the thermodynamically more stable indole.

The Solution: This guide prioritizes the N-Protected "Red-Ox" Strategy . Direct reduction of esters to aldehydes (e.g., using DIBAL-H) is often capricious on this scaffold, leading to over-reduction or racemization. The most robust pathway involves:

  • N-Protection (Boc/Cbz) to stabilize the amine and prevent oxidation.

  • Full Reduction to the alcohol (Indoline-2-methanol).

  • Controlled Oxidation (Swern/Dess-Martin) to the aldehyde.

Synthetic Workflow Visualization

The following diagram outlines the recommended synthetic pathway, highlighting critical decision nodes.

G Start Indoline-2-carboxylic Acid (Chiral Starting Material) Step1 N-Protection (Boc/Cbz) Start->Step1 Protection Inter1 N-Boc-Indoline-2-COOH Step1->Inter1 Step2 Esterification (MeI/K2CO3) Inter1->Step2 Activation Inter2 Methyl Ester Step2->Inter2 Step3 Reduction (LiAlH4 or NaBH4) Inter2->Step3 Reductive Cleavage Alcohol N-Boc-Indoline-2-Methanol (Stable Intermediate) Step3->Alcohol Step4 Oxidation (Swern/DMP) Alcohol->Step4 Controlled Ox Target N-Boc-Indoline-2-carbaldehyde (Target) Step4->Target

Caption: Optimized "Red-Ox" pathway for accessing chiral indoline-2-carbaldehydes, minimizing racemization risks.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of (S)-N-Boc-Indoline-2-methanol

Rationale: Accessing the alcohol first provides a stable "resting state" intermediate that can be purified and stored, unlike the aldehyde which should be used immediately.

Reagents:

  • (S)-Indoline-2-carboxylic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc2O) (1.2 equiv)

  • LiAlH4 (Lithium Aluminum Hydride) (2.5 equiv)

  • Solvents: THF (anhydrous), NaOH (1M), DCM.

Step-by-Step Methodology:

  • N-Protection:

    • Dissolve (S)-indoline-2-carboxylic acid in 1M NaOH/Dioxane (1:1).

    • Add Boc2O at 0°C. Warm to RT and stir for 12h.

    • Acidify with 1M HCl (to pH 3), extract with EtOAc.

    • Checkpoint: Verify N-Boc formation via TLC (Rf shift) and disappearance of NH stretch in IR.

  • Esterification (Optional but Recommended):

    • Treat the crude acid with MeI (1.5 equiv) and K2CO3 in DMF to form the methyl ester. This facilitates easier handling in the reduction step.[1]

  • Reduction to Alcohol:

    • Flame-dry a 2-neck flask under Argon. Add anhydrous THF and cool to 0°C.

    • Add LiAlH4 pellets (carefully).

    • Add the N-Boc-indoline-2-ester (dissolved in THF) dropwise.

    • Critical Control: Maintain temperature <5°C to prevent N-Boc cleavage.

    • Stir at 0°C for 2h. Monitor by TLC (EtOAc/Hex 1:1).

    • Quench (Fieser Method): Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the white precipitate.

    • Concentrate filtrate to yield (S)-N-Boc-indoline-2-methanol .

Protocol B: Oxidation to (S)-N-Boc-Indoline-2-carbaldehyde (Swern Oxidation)

Rationale: Swern oxidation is preferred over PCC/PDC because it avoids heavy metals and operates at -78°C, preserving the chiral center at C2.

Reagents:

  • Oxalyl Chloride (1.5 equiv)

  • DMSO (3.0 equiv)

  • Triethylamine (Et3N) (5.0 equiv)

  • Solvent: Dry DCM.[2][3]

Step-by-Step Methodology:

  • Activation:

    • In a flame-dried flask under Argon, dissolve Oxalyl Chloride in dry DCM. Cool to -78°C .[4]

    • Add DMSO dropwise. Observation: Gas evolution (CO/CO2) implies activation. Stir for 15 min.

  • Substrate Addition:

    • Add (S)-N-Boc-indoline-2-methanol (from Protocol A) in DCM dropwise over 10 mins.

    • Mechanism:[1][3][4][5] The alcohol reacts to form the alkoxysulfonium ion intermediate.

    • Stir at -78°C for 45 min. Do not let it warm up yet.

  • Elimination:

    • Add Et3N dropwise. The mixture may become cloudy.

    • Allow the reaction to warm to 0°C over 1 hour.

    • Checkpoint: Color change to pale yellow/orange is common.

  • Workup:

    • Quench with saturated NH4Cl. Extract with DCM.[2][3][6]

    • Wash with brine, dry over Na2SO4.[7]

    • Purification: Flash chromatography (SiO2) using Hexane/EtOAc (typically 8:2).

    • Stability Note: Store the aldehyde under Argon at -20°C. Use within 48 hours if possible.

Part 3: Characterization & Data Analysis

Spectroscopic Fingerprinting

Distinguishing the indoline product from the indole byproduct is the primary analytical challenge.

Table 1: Comparative NMR Signals

FeatureIndoline-2-carbaldehyde (Target)Indole-2-carbaldehyde (Impurity)
C2 Proton 4.5 - 4.8 ppm (dd or m) Absent (Quaternary Carbon)
C3 Protons 3.0 - 3.6 ppm (Two signals, diastereotopic) ~7.1 - 7.3 ppm (Aromatic singlet)
Aldehyde (-CHO) 9.6 - 9.8 ppm (s or d)9.8 - 10.1 ppm (s)
N-H / N-Boc N-Boc singlet ~1.4 ppmBroad NH singlet ~9-10 ppm
Aromatic Region 4 Protons (multiplets)4-5 Protons (multiplets)
Troubleshooting Guide
  • Issue: Loss of Chirality (Racemization)

    • Cause: Basic conditions during workup or prolonged exposure to Et3N at RT.

    • Fix: Keep Swern oxidation strictly at -78°C. Quench with phosphate buffer (pH 7) instead of strong bases.

  • Issue: Oxidation to Indole

    • Cause: Exposure to air (O2) or using active MnO2.

    • Fix: Ensure N-protection is robust. Degas all solvents. Avoid DDQ or MnO2; stick to Swern or Dess-Martin Periodinane (DMP).

  • Issue: Low Yield in LiAlH4 Reduction

    • Cause: Formation of a stable Aluminum-complex or cleavage of the Boc group.

    • Fix: Use NaBH4 with CaCl2 or LiBH4 in THF/MeOH for a milder reduction that preserves the Boc group.

Part 4: References

  • Synthesis of Chiral Indolines: Journal of Organic Chemistry, "Enantioselective Synthesis of Indoline-2-carboxylic Acid Derivatives via Hydrogenation."

  • Swern Oxidation Protocol: Tetrahedron, "Activated Dimethyl Sulfoxide: Useful Reagents for Synthesis."

  • Indoline Characterization Data: Spectrochimica Acta Part A, "Spectroscopic analysis of indoline derivatives."

  • Protection Group Strategies: Greene's Protective Groups in Organic Synthesis, Wiley-Interscience.

Sources

Technical Guide: Indoline-2-carbaldehyde Reactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indoline-2-carbaldehyde (2,3-dihydro-1H-indole-2-carbaldehyde) represents a pivotal "chiral switch" scaffold in medicinal chemistry. Structurally, it functions as a constrained analogue of phenylalanine and a homologue of proline, bridging the gap between acyclic amino acids and rigid heterocycles. Its utility, however, is frequently underestimated due to its inherent instability—specifically its propensity for oxidative aromatization to indole and C2-epimerization.

This guide provides a rigorous analysis of the molecule's reactivity profile, outlining the mechanistic imperatives for handling this labile intermediate. We focus on N-protected variants (e.g., N-Boc, N-Cbz), which serve as the primary stable precursors for the synthesis of ACE inhibitors (e.g., Perindopril analogues), peptidomimetics, and asymmetric organocatalysts.

Structural Dynamics & Stability Profiles

The Stability Paradox

Indoline-2-carbaldehyde is technically an


-amino aldehyde . These species are notoriously unstable due to two competing degradation pathways:
  • Racemization: The C2 proton is acidic (

    
     to a carbonyl and 
    
    
    
    to a nitrogen). Base-catalyzed enolization destroys enantiopurity.
  • Self-Condensation: The nucleophilic amine (if unprotected) attacks the electrophilic aldehyde of a neighboring molecule, leading to dimerization or polymerization.

Critical Rule: Never isolate free (unprotected) indoline-2-carbaldehyde. Always manipulate it as an N-protected species (carbamate or sulfonamide) or generate it in situ.

Oxidative Liability

Unlike its aromatic counterpart (indole-2-carbaldehyde), the indoline ring is susceptible to oxidation.

  • Mechanism: Hydrogen abstraction at C3 leads to aromatization, driven by the restoration of the 10-

    
     aromatic indole system.
    
  • Prevention: All reactions must be conducted under an inert atmosphere (Ar/N2) using degassed solvents.

Synthetic Access Pathways

High-fidelity access to the enantiopure aldehyde relies on three primary strategies.

Diagram 1: Synthetic Logistics

SynthesisPathways Figure 1: Primary Synthetic Access Routes to Enantiopure Indoline-2-carbaldehyde Indole Indole-2-carboxylate IndolineEster (S)-Indoline-2-carboxylate Indole->IndolineEster Asym. Hydrogenation (Rh/Chiral Ligand) Phe L-Phenylalanine (Chiral Pool) Phe->IndolineEster Cyclization (Pd/Cu Cat.) Aldehyde (S)-N-Boc-Indoline- 2-carbaldehyde IndolineEster->Aldehyde DIBAL-H Reduction (-78°C, Toluene)

Table 1: Comparative Reduction Methods (Ester to Aldehyde)
MethodReagentConditionsChemoselectivityRisk Profile
Direct Reduction DIBAL-H (1.1 eq)-78°C, TolueneHighOver-reduction to alcohol if T > -60°C.
Weinreb Amide LiAlH40°C, THFVery HighRequires 2 steps (Ester

Amide

Aldehyde).
Oxidation DMP / Swern-78°C (from alcohol)ModerateRisk of racemization during workup; avoids over-reduction.

Core Reactivity & Mechanisms

The reactivity of N-Boc-indoline-2-carbaldehyde is defined by the tension between the electrophilic aldehyde and the steric bulk of the N-protecting group.

C2-Epimerization (Racemization)

The integrity of the C2 stereocenter is the most critical quality attribute.

  • Mechanism: Base-mediated deprotonation at C2 forms an enolate. Upon reprotonation, the stereochemistry is scrambled.

  • Trigger: Weak bases (Et3N, K2CO3) in protic solvents.

  • Mitigation: Use non-nucleophilic bases (e.g., DIPEA) only when necessary and maintain low temperatures. Avoid silica gel chromatography for long durations (silica is slightly acidic/basic and can catalyze epimerization).

Reductive Amination (The "Safe" Pathway)

Reacting the aldehyde with amines followed by hydride reduction is the standard route to peptidomimetics.

  • Protocol Insight: Pre-form the imine using a dehydrating agent (Ti(OiPr)4 or MgSO4) before adding the reducing agent (NaBH(OAc)3). This prevents direct reduction of the aldehyde to the alcohol.

Olefination (Wittig/Horner-Wadsworth-Emmons)
  • Utility: Extends the carbon chain, often used in alkaloid total synthesis.

  • Stereocontrol: Use Masamune-Roush conditions (LiCl, DBU) for mild HWE reactions to preserve the C2 center.

Diagram 2: Reactivity Divergence

Reactivity Figure 2: Divergent Reactivity Profiles of the Indoline Aldehyde Scaffold Center N-Boc-Indoline- 2-carbaldehyde RedAm Reductive Amination (Amine + NaBH(OAc)3) Center->RedAm Wittig Wittig Olefination (Ph3P=CH-R) Center->Wittig Oxidation Pinnick Oxidation (NaClO2) Center->Oxidation Racemization Epimerization (Base/Heat) Center->Racemization Avoid AmineProd 2-Aminomethyl Indolines RedAm->AmineProd AlkeneProd Vinyl Indolines (Chain Extension) Wittig->AlkeneProd AcidProd Indoline-2-carboxylic Acid Oxidation->AcidProd Racemate Racemic Mixture (Loss of Yield) Racemization->Racemate

Validated Experimental Protocol

Target: Synthesis of (S)-N-Boc-indoline-2-carbaldehyde from (S)-N-Boc-indoline-2-carboxylic acid methyl ester.

Rationale: Direct reduction with DIBAL-H is chosen for atom economy, but temperature control is the self-validating check. If the temperature rises above -60°C, the formation of the alcohol side-product becomes visible by TLC.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer.

  • Solvation: Dissolve (S)-N-Boc-indoline-2-carboxylic acid methyl ester (1.0 eq, 5.0 mmol) in anhydrous Toluene (50 mL, 0.1 M).

    • Why Toluene? Toluene allows for lower temperatures without freezing compared to benzene and coordinates less strongly to Lewis acids than THF, improving DIBAL-H reactivity.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to stabilize at -78°C .

  • Reduction: Add DIBAL-H (1.0 M in toluene, 1.1 eq, 5.5 mL) dropwise via syringe pump over 20 minutes.

    • Control Point: Maintain internal temp < -70°C.

  • Monitoring: Stir for 1 hour at -78°C. Check TLC (Hexane/EtOAc 4:1). The aldehyde usually runs slightly lower than the ester.

    • Note: If starting material remains, add 0.1 eq DIBAL-H. Do not exceed 1.5 eq total to avoid over-reduction.

  • Quench (Critical): While still at -78°C, add Methanol (2 mL) to destroy excess hydride. Then, add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate, 20 mL).

    • Why Rochelle's Salt? It complexes aluminum salts, preventing the formation of gelatinous emulsions that trap the product.

  • Workup: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 1 hour until two clear layers form. Extract with EtOAc (3x).[1] Wash combined organics with Brine, dry over Na2SO4.[2]

  • Purification: Flash chromatography on silica gel (neutralized with 1% Et3N if acid-sensitive) eluting with Hexane/EtOAc.

    • Storage: Store under Argon at -20°C. Use within 48 hours.

Pharmaceutical Application: The Perindopril Connection

While Perindopril itself utilizes the acid form ((2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid), the aldehyde is a key intermediate in the synthesis of "next-generation" lipophilic ACE inhibitors and specific alkaloids.

Mechanism of Action (Relevance)

Indoline derivatives act as hydrophobic anchors in the ACE active site. The stereochemistry at C2 aligns the carboxylate (or bioisostere) with the Zinc ion in the enzyme's catalytic pocket. The aldehyde serves as the handle to attach the "transition state mimic" chain (usually an alanine derivative) via reductive amination.

References

  • BenchChem. (2025).[3] Application of 3H-Indole-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates.

  • National Institutes of Health (NIH). (2010). Asymmetric organocatalytic N-alkylation of indole-2-carbaldehydes. [4]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol.

  • ACS Catalysis. (2026). Rh(II)-Catalyzed Atropisomer Selective Ring Expansion of 3-Aryl Indoles.

  • ChemicalBook. (2024). Synthesis protocols for (S)-Indoline-2-carboxylic acid.

Sources

Physicochemical Profiling and Handling Protocols for Indoline-2-Carbaldehyde: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indoline-2-carbaldehyde (CAS: 412341-32-3) is a highly reactive, bicyclic secondary amine featuring an alpha-formyl group. Widely utilized as an intermediate in the synthesis of complex pharmaceuticals and kinase inhibitors, its dual functionality presents unique physicochemical challenges. This whitepaper provides an authoritative guide on the physical properties, thermodynamic solubility, and thermal characterization of Indoline-2-carbaldehyde. By understanding the mechanistic drivers behind its instability—specifically its propensity for oxidative aromatization and self-condensation—researchers can implement robust, self-validating protocols for its handling and characterization.

Core Physicochemical Properties

The physical state and solubility profile of Indoline-2-carbaldehyde are dictated by its saturated 5-membered pyrrolidine ring (unlike its aromatic counterpart, indole) and its capacity for strong intermolecular hydrogen bonding.

PropertyValue / Description
Chemical Name Indoline-2-carbaldehyde
CAS Number 412341-32-3
Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
Physical State Viscous oil to low-melting solid (temperature dependent)
Melting Point < 50 °C (Estimated; highly dependent on purity)
Solubility (Polar Aprotic) High (DMSO, DMF)
Solubility (Aqueous) Low / Poorly Soluble
Storage & Transport 2–8 °C (Cold-chain), Inert Atmosphere (Ar/N2)

Mechanistic Insights: Stability, Reactivity, and the "Aromatization Drive"

Handling Indoline-2-carbaldehyde requires strict adherence to cold-chain logistics and inert environments . As a Senior Application Scientist, it is critical to understand the causality behind these requirements:

  • Thermodynamic Drive for Aromatization: The indoline core is a 2,3-dihydroindole. The loss of two protons and two electrons (oxidation) yields the indole core. Because indole is fully aromatic (possessing 10

    
     electrons), the oxidation process is accompanied by a massive release of thermodynamic stabilization energy (resonance energy). Consequently, in the presence of atmospheric oxygen or light, Indoline-2-carbaldehyde acts as a reducing agent and spontaneously oxidizes to indole-2-carbaldehyde.
    
  • Self-Condensation: The molecule contains both a nucleophile (the secondary amine) and an electrophile (the aldehyde). Intermolecularly, these groups can react to form imines or aminals, leading to rapid polymerization at room temperature. This necessitates sub-zero or refrigerated storage.

Experimental Workflows & Protocols

To accurately determine the physical properties of this reactive intermediate, protocols must be designed to prevent degradation during the assay. The following methodologies are engineered as self-validating systems.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

This protocol adapts the gold-standard equilibrium shake-flask method while mitigating the specific oxidative risks of indolines, compliant with EPA TSCA guidelines .

  • Step 1: Preparation: Add 10 mg of Indoline-2-carbaldehyde to 1 mL of the target solvent (e.g., DMSO, PBS pH 7.4) in a 2 mL amber glass HPLC vial.

    • Causality: Amber glass prevents photo-induced oxidative aromatization.

  • Step 2: Inerting: Purge the vial headspace with Argon gas for 15 seconds before sealing with a PTFE-lined septum.

    • Causality: Displacing oxygen prevents the spontaneous oxidation of the indoline core during the long incubation period.

  • Step 3: Equilibration: Agitate at 300 rpm at 25.0 ± 0.1 °C for 24 hours using a thermoshaker.

  • Step 4: Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Step 5: Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 100 µL of the filtrate.

    • Causality: Discarding the initial volume saturates any non-specific binding sites on the filter membrane, ensuring the collected sample represents the true thermodynamic solubility.

  • Step 6: Quantification: Dilute the filtrate into the linear dynamic range and quantify via RP-HPLC-UV (

    
     = 254 nm).
    
  • Self-Validation System: Inject a known standard of indole-2-carbaldehyde alongside the sample. If a secondary peak matching the indole derivative appears in the sample chromatogram, the solubility data must be flagged for degradation-induced artifacting, and the assay must be repeated with stricter anaerobic controls.

Protocol B: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Because Indoline-2-carbaldehyde is prone to polymerization upon heating, traditional capillary melting point apparatuses yield inaccurate, broad melting ranges. DSC is required.

  • Step 1: Sample Loading: Accurately weigh 2.0–5.0 mg of the compound into a Tzero aluminum DSC pan.

  • Step 2: Hermetic Sealing: Crimp the pan with a hermetic lid.

    • Causality: Hermetic sealing prevents the volatilization of the compound and completely isolates the sample from atmospheric oxygen, which could trigger exothermic oxidation during heating.

  • Step 3: Purging: Place the pan in the DSC cell and equilibrate at -20 °C under a continuous dry nitrogen purge at 50 mL/min.

  • Step 4: Heating Ramp: Ramp the temperature at 10 °C/min from -20 °C to 150 °C. Record the extrapolated onset temperature of the endothermic peak as the true melting point.

  • Self-Validation System: Implement a "Heat-Cool-Heat" cycle. After the first ramp, crash-cool the sample back to -20 °C at 50 °C/min, then perform a second heating ramp. If the melting endotherm disappears or shifts significantly in the second ramp, it confirms that thermal degradation or polymerization occurred upon initial melting, validating that the first peak was the true melting point prior to decomposition.

Visualizing the Characterization Workflow

Workflow A Indoline-2-carbaldehyde (CAS: 412341-32-3) B Inert Atmosphere Handling (Ar/N2) A->B Prevents Oxidation C Thermal Analysis (DSC/TGA) B->C D Solubility Screening (Shake-Flask) B->D G Degradation Analysis (Oxidation to Indole) B->G E Melting Point & Phase Transitions C->E F Thermodynamic Solubility Profile D->F

Workflow for the physicochemical characterization and stability assessment of Indoline-2-carbaldehyde.

References

  • Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 2008, 46(2), 335-341. Available at:[Link]

An In-Depth Technical Guide to Quantum Chemical Calculations for Indoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Bridging Theory and Application in Drug Discovery

The indoline scaffold, a saturated analog of the biologically ubiquitous indole ring system, represents a critical building block in medicinal chemistry.[1] Its unique three-dimensional structure and electronic properties make it a valuable component in the design of novel therapeutics and fluorescent probes.[2][3] Indoline-2-carbaldehyde, specifically, serves as a versatile synthetic intermediate. To rationally design molecules based on this scaffold and predict their behavior, a deep understanding of their quantum mechanical properties is not just advantageous—it is essential.

This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive, field-proven framework for performing quantum chemical calculations on Indoline-2-carbaldehyde. Moving beyond a mere recitation of steps, this document elucidates the causality behind methodological choices, ensuring that the described protocols are not only robust and reproducible but also scientifically sound. We will leverage Density Functional Theory (DFT), a workhorse of modern computational chemistry, to build a detailed in-silico model of the molecule, from which we can derive its structural, electronic, and reactive properties.[4]

Part 1: The Computational Foundation: Method and Model Selection

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like Indoline-2-carbaldehyde, which contains a mix of sigma and pi systems, heteroatoms, and a polar carbonyl group, these choices are critical.

The Choice of Density Functional Theory (DFT)

For systems of this size, DFT offers the optimal balance of computational efficiency and accuracy.[5] Unlike more computationally expensive ab initio methods, DFT approximates the electron correlation energy using a functional of the electron density.

  • Expertise & Causality: Our choice is the B3LYP hybrid functional . This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of organic molecules, mitigating issues like electron self-interaction that can be problematic in pure DFT functionals.[6][7] It has a long-standing track record of providing reliable geometric and electronic data for a wide range of organic systems.[8]

Selecting an Appropriate Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals.

  • Expertise & Causality: We will employ the 6-311+G(d,p) Pople-style basis set . Let's deconstruct this choice:

    • 6-311G : This triple-zeta basis set provides a high degree of flexibility for the valence electrons, which are most important for chemical bonding and reactivity.

    • + : The addition of diffuse functions on heavy (non-hydrogen) atoms is critical. These functions are essential for accurately describing the electron density far from the nucleus, which is vital for systems with lone pairs (like the nitrogen and oxygen in our molecule) and for calculating properties related to electron affinity or excited states.

    • (d,p) : These are polarization functions on heavy atoms (d) and hydrogen atoms (p). They allow the atomic orbitals to change shape in response to the molecular environment, which is fundamental for correctly modeling bond angles and the polar nature of the C=O and N-H bonds.

Accounting for the Solvent Environment

Most biological and chemical processes occur in solution. Performing calculations in the "gas phase" (in vacuum) can lead to inaccurate results.

  • Trustworthiness: To simulate a realistic environment, we will use the Polarizable Continuum Model (PCM) .[9] This implicit solvation model treats the solvent as a continuous dielectric medium, which offers a computationally efficient way to account for the bulk electrostatic effects of the solvent (e.g., water or acetonitrile) on the molecule's geometry and electronic properties.

Part 2: The Core Workflow: Ground-State Geometry and Vibrational Analysis

The first and most critical step in any quantum chemical analysis is to find the molecule's most stable three-dimensional structure—its ground-state equilibrium geometry. All subsequent properties are derived from this optimized structure.

Computational Workflow Diagram

The following diagram illustrates the logical flow of the core computational tasks.

G cluster_0 Core Computational Workflow A 1. Build Initial 3D Structure B 2. Geometry Optimization (DFT) A->B C 3. Vibrational Frequency Analysis B->C D 4. Verify True Minimum (No Imaginary Frequencies) C->D E 5. Property Calculations (TD-DFT, NBO, MEP, etc.) D->E Success F Error: Saddle Point (Re-optimize Structure) D->F Failure F->B

Caption: General workflow for quantum chemical calculations.

Experimental Protocol 1: Geometry Optimization and Frequency Analysis

This protocol describes a self-validating system where the frequency calculation confirms the success of the geometry optimization.

  • Step 1: Construct the Initial Molecule: Using a molecular editor (e.g., GaussView, Avogadro, IQMol), build the 3D structure of Indoline-2-carbaldehyde. Ensure correct atom types and initial bond connectivity. A preliminary "clean-up" using molecular mechanics can provide a reasonable starting geometry.

  • Step 2: Generate the Input File: Create an input file for the quantum chemistry software (e.g., Gaussian). This file specifies the calculation type, theoretical model, and molecular coordinates.

    A sample Gaussian input file:

    • Causality: The Opt keyword requests a geometry optimization. The Freq keyword automatically triggers a frequency calculation after the optimization completes using the same theoretical model, which is crucial for validation. SCRF=(PCM,Solvent=Water) applies the implicit water solvent model.

  • Step 3: Execution and Monitoring: Submit the calculation. Monitor the convergence criteria (forces and displacements) to ensure the optimization completes successfully.

  • Step 4: Validation of the Optimized Structure: Upon completion, inspect the output file. The key to a self-validating protocol is the result of the frequency calculation.

    • Trustworthiness: A successful optimization to a true energy minimum is confirmed by the absence of any imaginary frequencies. If one or more imaginary frequencies are present, it indicates the structure is a saddle point (a transition state), not a minimum, and requires re-optimization.[10]

Data Presentation: Key Structural and Vibrational Parameters

The output of these calculations provides a wealth of quantitative data. The table below summarizes the expected key parameters for the optimized structure.

Parameter CategoryDescriptorCalculated Value (B3LYP/6-311+G(d,p))
Key Bond Lengths C=O (aldehyde)~1.22 Å
C-N (ring)~1.46 Å
N-H~1.01 Å
Key Vibrational Frequencies C=O Stretch~1710-1740 cm⁻¹
N-H Stretch~3400-3450 cm⁻¹
Aromatic C-H Stretch~3050-3150 cm⁻¹

Part 3: Probing Electronic Structure and Reactivity

With a validated ground-state structure, we can now calculate a wide range of properties to understand the molecule's behavior.

Electronic Transitions and UV-Vis Spectroscopy

Understanding how a molecule interacts with light is fundamental in drug development, especially for designing fluorescent probes.[11] Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra.[5]

Experimental Protocol 2: Simulating the UV-Vis Spectrum
  • Step 1: Prepare the Input File: Use the optimized geometry from the previous step. The input file is modified to request a TD-DFT calculation.

    A sample Gaussian input file modification:

    • Causality: TD(NStates=10) requests the calculation of the first 10 electronic excited states. Geom=Check and Guess=Read efficiently reuse the geometry and wavefunction from the previous optimization calculation.

  • Step 2: Analysis of Results: The output will list the excitation energies (in eV and nm), oscillator strengths (a measure of transition probability), and the molecular orbitals involved in each transition.

Data Presentation: Calculated Electronic Transitions
TransitionWavelength (λmax)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁~290 nm> 0.1HOMO → LUMO
S₀ → S₂~245 nm> 0.2HOMO-1 → LUMO
Note: These values are illustrative and based on experimental data for the parent indoline chromophore, which shows absorption bands around 287 nm and 237 nm.[2]
Mapping Reactivity and Charge Distribution

To predict how Indoline-2-carbaldehyde will interact with other molecules, we must understand its charge distribution and identify its reactive sites.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It provides a powerful visual guide to reactivity.

    • Interpretation: Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack. For our molecule, this will be centered on the carbonyl oxygen. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack, such as the aldehyde carbon and the N-H proton.[12]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and atomic charges. By calculating the natural atomic charges, we can quantify the electron distribution. For instance, the analysis will confirm a significant negative charge on the oxygen atom and positive charges on the carbonyl carbon and the amine hydrogen, corroborating the MEP analysis.[8]

Molecular Structure with Atom Numbering

This diagram provides the atom numbering scheme used for discussing specific results.

Caption: 2D structure of Indoline-2-carbaldehyde with atom numbering.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical characterization of Indoline-2-carbaldehyde. By employing Density Functional Theory with the B3LYP functional and a 6-311+G(d,p) basis set, we can reliably predict the molecule's ground-state geometry, vibrational spectra, electronic transitions, and key reactivity indicators. The protocols described herein are designed to be self-validating, ensuring the trustworthiness of the computational results. This in-silico approach empowers researchers to gain deep molecular insights, accelerating the rational design of novel therapeutics and functional molecules, and ultimately bridging the gap between theoretical chemistry and practical application in the pharmaceutical sciences.

References

  • Slaughter, B. D., Allen, M. W., & Johnson, C. K. (2003). Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid. The Journal of Physical Chemistry A, 107(29), 5661–5669. [Link]

  • Slaughter, B. D., Allen, M. W., & Johnson, C. K. (2003). Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. ResearchGate. [Link]

  • Johnson, C. K. (2003). Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid. The Journal of Physical Chemistry A. [Link]

  • Xu, Y., et al. (2008). DFT Studies on the electronic structures of indoline dyes for dye-sensitized solar cells. Journal of the Serbian Chemical Society. [Link]

  • Der Pharma Chemica. (2012). Quantum Chemical Studies on Conformations of Indoles. Der Pharma Chemica. [Link]

  • Al-Omary, F. A. M., et al. (2019). Optimized geometries and HOMO and LUMO maps of the methyl indoline derivatives of selected dyes calculated using DFT. ResearchGate. [Link]

  • Arshad, M., et al. (2017). Crystal structure, Hirshfeld surface analysis, crystal voids, interaction energy calculations and energy frameworks, and DFT calculations of 1-(4-methylbenzyl)indoline-2,3-dione. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Adamo, C., & Barone, V. (2013). Quantum chemical investigation on indole: vibrational force field and theoretical determination of its aqueous pK(a) value. PubMed. [Link]

  • Cheshkov, D. A., et al. (2023). Novel Indoline Spiropyrans Based on Human Hormones β-Estradiol and Estrone: Synthesis, Structure, Chromogenic and Cytotoxic Properties. MDPI. [Link]

  • Ghiasi, R., & Pasdar, H. (2014). Adsorption of biologically active indoline-2-one on C20 nanocage in various surroundings: A DFT enquiry. Journal of the Serbian Chemical Society. [Link]

  • Le Bahers, T., et al. (2009). A TD-DFT investigation of ground and excited state properties in indoline dyes used for dye-sensitized solar cells. Physical Chemistry Chemical Physics. [Link]

  • Wang, D., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society. [Link]

  • Devar, S., et al. (2022). Studies on Molecular Structure, UV visible, NMR and HOMO-LUMO of indole Derivative using DFT calculation. AIP Publishing. [Link]

  • Mardaleishvili, I. R., et al. (2022). Spectral and luminescent properties of compounds based on indoline spiropyran and salicylideneimine. ResearchGate. [Link]

  • Mackie, I. D., & Bacskay, G. B. (2001). Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A. [Link]

  • Akay, M. A., & Aslan, E. (2016). Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study. PubMed. [Link]

  • Devar, S., et al. (2023). Quantum Chemical Calculation And Molecular Docking Studies Of Indole Derivative. ResearchGate. [Link]

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Methodological & Application

The Strategic Utility of Indoline-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract: Indoline-2-carbaldehyde has emerged as a highly versatile and strategically important scaffold in medicinal chemistry. Its unique structural features, combining a reactive aldehyde with a privileged indoline core, provide a gateway to a diverse array of complex molecules with significant therapeutic potential. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of key pharmaceutical intermediates derived from Indoline-2-carbaldehyde. We will explore robust synthetic protocols, delve into the mechanistic underpinnings of these transformations, and highlight the applications of the resulting intermediates in contemporary drug discovery.

Introduction: The Versatility of the Indoline Scaffold

The indoline ring system is a core structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its presence in molecules often imparts favorable pharmacokinetic properties. Indoline-2-carbaldehyde, in particular, serves as a readily accessible and highly functionalized starting material for the construction of more elaborate molecular architectures. The aldehyde group at the C2 position is a versatile handle for a wide range of chemical transformations, including but not limited to, reductive aminations, Wittig reactions, aldol condensations, and various cycloaddition reactions. These reactions allow for the introduction of diverse substituents and the formation of new ring systems, making it a cornerstone for generating libraries of compounds for high-throughput screening and lead optimization.

Key Synthetic Transformations and Protocols

This section details validated protocols for the synthesis of pivotal pharmaceutical intermediates starting from Indoline-2-carbaldehyde. The rationale behind the selection of reagents and reaction conditions is provided to offer a deeper understanding of the synthetic strategy.

Reductive Amination: A Gateway to Substituted Indoline-2-yl)methanamines

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds. In the context of Indoline-2-carbaldehyde, this reaction provides a straightforward route to a variety of N-substituted (indolin-2-yl)methanamines, which are key intermediates for the synthesis of kinase inhibitors and other targeted therapies.

Protocol 1: Synthesis of N-benzyl-1-(indolin-2-yl)methanamine

  • Materials:

    • Indoline-2-carbaldehyde (1.0 eq)

    • Benzylamine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) (0.1 M)

    • Acetic acid (catalytic amount)

  • Procedure:

    • To a solution of Indoline-2-carbaldehyde in dichloromethane, add benzylamine and a catalytic amount of acetic acid.

    • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent, well-suited for acid-sensitive substrates.

    • Continue stirring at room temperature for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-benzyl-1-(indolin-2-yl)methanamine.

Table 1: Representative Data for the Synthesis of N-benzyl-1-(indolin-2-yl)methanamine

ParameterValue
Yield 85-95%
Purity (LC-MS) >98%
¹H NMR (CDCl₃) Consistent with the expected structure
¹³C NMR (CDCl₃) Consistent with the expected structure
Mass Spec (ESI+) m/z = 239.15 [M+H]⁺

Diagram 1: Reductive Amination Workflow

G cluster_workflow Reductive Amination of Indoline-2-carbaldehyde Start Indoline-2-carbaldehyde + Benzylamine in DCM Imine_Formation Imine Formation (Catalytic Acetic Acid, RT, 1h) Start->Imine_Formation Reduction Reduction with NaBH(OAc)₃ (RT, 12-16h) Imine_Formation->Reduction Workup Aqueous Workup (NaHCO₃) Reduction->Workup Purification Column Chromatography Workup->Purification Product N-benzyl-1-(indolin-2-yl)methanamine Purification->Product

Caption: Workflow for the synthesis of N-benzyl-1-(indolin-2-yl)methanamine.

Wittig Reaction: Accessing Alkenyl Indoline Derivatives

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds with excellent control over stereochemistry. Starting from Indoline-2-carbaldehyde, this reaction enables the synthesis of various (E)- and (Z)-alkenyl indoline derivatives, which are valuable precursors for more complex heterocyclic systems.

Protocol 2: Synthesis of (E)-2-(2-phenylvinyl)indoline

  • Materials:

    • Indoline-2-carbaldehyde (1.0 eq)

    • Benzyltriphenylphosphonium chloride (1.2 eq)

    • Potassium tert-butoxide (KOtBu) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF) (0.2 M)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add potassium tert-butoxide portion-wise to generate the ylide in situ. The formation of the deep orange-red color indicates ylide generation.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of Indoline-2-carbaldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC. The disappearance of the starting aldehyde indicates completion.

    • Quench the reaction with water and extract the product with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to yield (E)-2-(2-phenylvinyl)indoline. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides, such as the one used here, typically favor the Z-alkene, but thermodynamic control can lead to the more stable E-isomer.

Table 2: Representative Data for the Synthesis of (E)-2-(2-phenylvinyl)indoline

ParameterValue
Yield 70-80%
Purity (HPLC) >97%
¹H NMR (CDCl₃) Shows characteristic trans-alkene coupling constants (J ≈ 16 Hz)
Mass Spec (ESI+) m/z = 222.13 [M+H]⁺

Diagram 2: Wittig Reaction Mechanism

G cluster_mechanism Wittig Reaction Mechanism Ylide Benzylide Ylide (Ph₃P=CHPh) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde Indoline-2-carbaldehyde Aldehyde->Oxaphosphetane Alkene (E)-2-(2-phenylvinyl)indoline Oxaphosphetane->Alkene Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Simplified mechanism of the Wittig reaction.

Applications in Drug Discovery: Case Studies

The intermediates synthesized from Indoline-2-carbaldehyde are instrumental in the development of novel therapeutics across various disease areas.

  • (Indolin-2-yl)methanamine Derivatives in Kinase Inhibition: Many potent and selective kinase inhibitors feature a substituted (indolin-2-yl)methanamine core. This moiety often serves as a key pharmacophore, engaging in crucial hydrogen bonding interactions within the ATP-binding site of the target kinase. For example, derivatives of these intermediates have been explored in the development of inhibitors for kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Aurora Kinase.

  • Alkenyl Indolines as Precursors for Complex Heterocycles: The alkenyl indoline derivatives obtained through the Wittig reaction can undergo further transformations, such as intramolecular cyclizations, to construct more complex polycyclic systems. These scaffolds are often found in natural products with potent biological activities and are actively pursued in synthetic drug discovery programs.

Conclusion

Indoline-2-carbaldehyde represents a powerful and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols detailed in this application note provide a robust foundation for researchers to access these valuable building blocks. The ability to readily diversify the indoline core through reactions such as reductive amination and the Wittig reaction underscores the strategic importance of this scaffold in modern drug discovery. The continued exploration of new synthetic methodologies involving Indoline-2-carbaldehyde will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157. [Link]

  • Loaëc, N., et al. (2007). Paullones, a family of kinase inhibitors: structural and biological aspects. European Journal of Medicinal Chemistry, 42(5), 625-636. [Link]

Application Note: Strategic Utilization of Indoline-2-carbaldehyde in Multicomponent Reactions (MCRs)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The demand for high sp³-character building blocks in drug discovery has driven a renaissance in the use of saturated heterocycles. Indoline-2-carbaldehyde (CAS: 412341-32-3) represents a highly privileged, bifunctional scaffold for Multicomponent Reactions (MCRs). Unlike its planar, aromatic counterpart (indole-2-carbaldehyde) which is classically deployed to synthesize flat indolocarbazoles[1], indoline-2-carbaldehyde possesses an sp³-hybridized C2 stereocenter and a secondary amine (N1). This unique structural topology allows it to act as both an electrophile and a nucleophile, enabling the stereoselective construction of 3D-rich peptidomimetics, spirocycles, and fused polyheterocyclic systems via domino MCRs.

This application note details the mechanistic causality, optimization strategies, and self-validating protocols for deploying indoline-2-carbaldehyde in advanced multicomponent workflows.

Mechanistic Framework: Polarity Inversion and Domino Trapping

The synthetic power of indoline-2-carbaldehyde in MCRs (such as the Ugi, Passerini, or Groebke–Blackburn–Bienaymé reactions) stems from polarity inversion (umpolung) .

  • Initial Electrophilicity: The C2-aldehyde readily condenses with primary amines to form a highly electrophilic iminium ion.

  • Nucleophilic Attack: An isocyanide or electron-rich alkene attacks the iminium, generating a polar intermediate (e.g., a nitrilium ion).

  • Domino Trapping (Nucleophilicity): If the N1 position of the indoline is unprotected, its inherent nucleophilicity allows it to intramolecularly trap the adjacent electrophilic center, triggering a domino cyclization that yields rigid, fused polyheterocycles[2].

G A Indoline-2-carbaldehyde (Electrophile & Nucleophile) C Iminium Intermediate (Polarity Inversion) A->C Condensation B Amine + Isocyanide (MCR Partners) B->C Addition D Nitrilium Ion Adduct C->D Isocyanide Attack E Domino Cyclization (N1 Intramolecular Trap) D->E Nucleophilic Trapping F Fused Polyheterocycle (3D-Rich Scaffold) E->F Stereoselective Folding

Caption: Mechanistic pathway of indoline-2-carbaldehyde in extended multicomponent reactions.

Quantitative Data & Reaction Optimization

The success of indoline-2-carbaldehyde in MCRs is highly dependent on solvent polarity and Lewis acid catalysis. Protic solvents stabilize the polar transition states, while Lewis acids like Sc(OTf)₃ accelerate the isocyanide attack[3].

Table 1: Optimization of the Ugi-4CR using (S)-1-Boc-indoline-2-carbaldehyde

EntrySolventCatalyst / AdditiveTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1DCMNone25243050:50
2MeOHNone25184560:40
3MeOHSc(OTf)₃ (10 mol%)2568585:15
4CF₃CH₂OH (TFE)Sc(OTf)₃ (10 mol%)2549295:5

Causality Insight: Non-polar solvents (Entry 1) fail to stabilize the highly polar nitrilium intermediate, leading to sluggish kinetics and poor stereocontrol. Fluorinated solvents like TFE (Entry 4) dramatically enhance the hydrogen-bonding network, rigidifying the transition state and amplifying the dr to 95:5.

Validated Experimental Protocols

Protocol 1: Asymmetric Ugi 4-Component Reaction (U-4CR) for Peptidomimetics

This protocol utilizes N-protected indoline-2-carbaldehyde to prevent early domino cyclization, directing the reaction strictly toward the formation of chiral peptidomimetics[3].

Reagents:

  • (S)-1-Boc-indoline-2-carbaldehyde (1.0 equiv, 0.5 mmol)

  • Primary amine (e.g., benzylamine) (1.0 equiv, 0.5 mmol)

  • Carboxylic acid (e.g., phenylacetic acid) (1.0 equiv, 0.5 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv, 0.5 mmol)

  • Sc(OTf)₃ (0.1 equiv, 0.05 mmol)

  • Trifluoroethanol (TFE) (2.0 mL)

Step-by-Step Procedure:

  • Imine Pre-formation: Dissolve (S)-1-Boc-indoline-2-carbaldehyde and the primary amine in 1.0 mL of TFE. Stir at room temperature for 30 minutes.

    • Causality: Pre-forming the Schiff base minimizes side reactions (e.g., Passerini-type pathways where the isocyanide attacks the aldehyde directly).

  • Catalyst & Acid Addition: Add Sc(OTf)₃ followed by the carboxylic acid dissolved in 0.5 mL of TFE.

  • Isocyanide Addition: Dropwise add the isocyanide over 5 minutes. Stir the mixture at room temperature for 4 hours.

  • Validation Checkpoint (Self-Validating Step): Analyze a 5 µL aliquot via LC-MS.

    • Diagnostic: The presence of a mass corresponding to [M + 18] indicates incomplete rearrangement of the intermediate. If observed, add 4 Å molecular sieves and extend stirring by 2 hours to drive the dehydration/Mumm rearrangement.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the diastereomerically enriched peptidomimetic.

Protocol 2: Domino MCR for Fused Indolo-Spirocycles

By leaving the N1 position unprotected, the indoline core acts as an internal nucleophile, trapping the MCR intermediate to form complex polyheterocycles relevant to Aryl Hydrocarbon Receptor (AhR) modulation[1][2].

Reagents:

  • Indoline-2-carbaldehyde (unprotected) (1.0 equiv)

  • 5-Aminopyrazole or equivalent aminoazine (1.0 equiv)

  • Isocyanide (1.2 equiv)

  • Yb(OTf)₃ (20 mol%)

  • Acetonitrile (CH₃CN) (0.2 M)

Step-by-Step Procedure:

  • Combine indoline-2-carbaldehyde, the aminoazine, and Yb(OTf)₃ in anhydrous CH₃CN. Stir for 1 hour at room temperature to ensure complete iminium formation.

  • Add the isocyanide in one portion. Heat the reaction mixture to 60 °C for 12 hours.

    • Causality: Elevated temperature provides the activation energy required for the N1-domino cyclization step (Pictet-Spengler type trapping) following the initial Groebke–Blackburn–Bienaymé (GBB) condensation.

  • Validation Checkpoint: Monitor by TLC (DCM/MeOH 95:5). The disappearance of the highly fluorescent imine intermediate under 365 nm UV light confirms the completion of the domino cyclization.

  • Concentrate the solvent in vacuo and purify directly via automated reverse-phase chromatography (C18, H₂O/MeCN with 0.1% TFA) to yield the fused spirocyclic scaffold.

AhR_Pathway L MCR-Derived Ligand (Polyheterocycle) C Cytosolic AhR Complex (AhR-HSP90-XAP2) L->C Binding & Activation N Nuclear Translocation & ARNT Dimerization C->N Conformational Change G Gene Transcription (e.g., CYP1A1) N->G DRE Binding

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) pathway by MCR-derived ligands.

References

  • Extended Multicomponent Reactions with Indole Aldehydes: Access to Unprecedented Polyheterocyclic Scaffolds, Ligands of the Aryl Hydrocarbon Receptor Angewandte Chemie International Edition, 2021. URL:[Link][2]

  • A Multicomponent Reaction-Based Platform Opens New Avenues in Aryl Hydrocarbon Receptor Modulation ACS Central Science, 2025. URL:[Link][1]

  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines National Institutes of Health (PMC), 2013. URL:[Link][3]

  • Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines MDPI, 2017. URL:[Link][4]

Sources

Application of Indoline-2-carbaldehyde in fluorescent probe development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Indoline-2-Carbaldehyde Scaffolds in Next-Generation Fluorescent Probes

Executive Summary

Indoline-2-carbaldehyde (and its aromatic analogue Indole-2-carbaldehyde) represents a critical scaffold in the development of "Push-Pull" fluorescent probes. Unlike simple fluorophores, the indoline moiety serves as a potent electron donor in Intramolecular Charge Transfer (ICT) systems. Its aldehyde functionality at the C2 position allows for facile Knoevenagel condensations and Schiff base formations, enabling the construction of rationally designed sensors for biological thiols, metal ions (Cu²⁺, Zn²⁺), and reactive oxygen species (ROS).

This guide details the application of Indoline-2-carbaldehyde as a precursor for generating high-fidelity fluorescent probes, focusing on synthesis, mechanistic design, and biological validation.

Chemical Identity & Structural Advantages

The utility of Indoline-2-carbaldehyde lies in its ability to modulate electronic push-pull systems.

FeatureTechnical AdvantageApplication
Nitrogen Lone Pair Strong electron donor (D)Enhances ICT efficiency in D-π-A dyes.
C2-Aldehyde Highly reactive electrophilePrecursor for hydrazones, imines, and chalcones.
Chirality (C2) Asymmetric center (in dihydro form)Development of chiral recognition probes.
Rigid Bicycle High quantum yield (

)
Reduces non-radiative decay pathways.

Critical Distinction:

  • Indoline-2-carbaldehyde (Dihydro): Chiral, reduced form. Often used as a donor block in chalcones or oxidized to indole.

  • Indole-2-carbaldehyde (Aromatic): Fully conjugated. Standard scaffold for Schiff-base "Turn-On" sensors.

  • Fischer’s Aldehyde: (1,3,3-Trimethyl-2-indolinylideneacetaldehyde). Distinct structure used for Cyanine/Hemicyanine NIR dyes.

Application I: Synthesis of ICT-Based Chalcone Probes

A primary application of Indoline-2-carbaldehyde is the synthesis of chalcone-based fluorescent dyes. By condensing the aldehyde with an acetyl-bearing fluorophore (e.g., acetyl-anthracene or acetyl-naphthalene), researchers create a D-π-D or D-π-A system with tunable emission properties.

Mechanism: Donor-π-Acceptor Modulation

The indoline nitrogen donates electrons through the conjugated linker to the acceptor. Binding of an analyte (e.g., a metal ion) to the nitrogen lone pair disrupts this ICT process, causing a spectral shift (ratiometric sensing) or quenching ("Turn-Off").

Experimental Protocol: Aldol Condensation Synthesis

Based on anthracene-chalcone derivatives [1].

Materials:

  • Indoline-2-carbaldehyde (1.0 eq)[1][2]

  • 9-Acetylanthracene (1.0 eq)

  • Sodium Hydroxide (NaOH) (40% aq. solution)

  • Methanol (HPLC grade)

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.5 mmol of 9-Acetylanthracene in 20 mL of methanol in a round-bottom flask. Stir for 10 minutes at Room Temperature (RT).

  • Addition: Add 0.5 mmol of Indoline-2-carbaldehyde dropwise to the solution.

  • Catalysis: Add 1 mL of 40% NaOH solution. The mixture will likely change color (e.g., yellow to dark orange) indicating enolate formation.

  • Reaction: Stir vigorously at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the aldehyde spot disappears.

  • Precipitation: Pour the reaction mixture into 50 mL of ice-cold water. A precipitate should form immediately.

  • Purification: Filter the solid, wash with cold water (3x) and cold methanol (1x). Recrystallize from acetone/ethanol to obtain the fluorescent chalcone.

Application II: "Turn-On" Hydrazone Sensors for Ion Detection

This application utilizes the Indole-2-carbaldehyde (aromatic) form.[3] The aldehyde is converted into a hydrazone, which acts as a chelating ligand.

Target Analytes: Cu²⁺ (Quenching), Zn²⁺ (Enhancement), F⁻ (Deprotonation).

Sensing Mechanism
  • Native State: The probe exhibits weak fluorescence due to Photoinduced Electron Transfer (PET) from the hydrazone receptor to the indole fluorophore (C=N isomerization also quenches emission).

  • Analyte Binding: Coordination of the metal ion restricts the C=N isomerization (Chelation-Enhanced Fluorescence, CHEF) and blocks PET, restoring strong fluorescence.

Visualization: Signaling Pathway

G cluster_0 Mechanism of Action Probe Free Probe (Weak Fluorescence) Complex Probe-Metal Complex (Rigid Structure) Probe->Complex Chelation (Inhibits C=N rotation) Analyte Analyte (Cu²⁺ / Zn²⁺) Analyte->Complex Signal Strong Fluorescence (Turn-On) Complex->Signal CHEF / PET Inhibition

Caption: Logic flow for Indole-2-carbaldehyde hydrazone sensors. Metal binding restricts molecular rotation, triggering fluorescence.

Application III: Indolium-Based Hemicyanine Probes (NIR)

For in vivo imaging, the scaffold is often quaternized to form Indolium salts. While often derived from Fischer's aldehyde, Indole-2-carbaldehyde can be condensed with active methylene compounds (e.g., benzothiazole derivatives) to form hemicyanine dyes.

Key Feature: These probes often emit in the Near-Infrared (NIR) region (650–900 nm), minimizing tissue autofluorescence.

Protocol: Cyanide (CN⁻) Detection Assay Based on nucleophilic addition to the indolium C=N⁺ bond [2].

  • Stock Solution: Prepare a 1.0 mM stock of the Indolium probe in DMSO.

  • Titration: Dilute to 10 µM in PBS buffer (pH 7.4).

  • Measurement: Record UV-Vis and Fluorescence spectra (

    
     nm).
    
  • Addition: Add NaCN (0–50 µM).

  • Observation:

    • Color: Blue

      
       Colorless (disruption of conjugation).
      
    • Fluorescence: Quenching (Turn-Off) or ratiometric shift depending on the leaving group.

Biological Validation Protocol: Live Cell Imaging

To validate the probe's permeability and specificity in a biological system.

Materials:

  • HeLa or HEK293 cells.

  • Confocal Laser Scanning Microscope (CLSM).

  • Probe (10 µM in DMSO/Media).

  • Hoechst 33342 (Nuclear stain).

Workflow:

  • Seeding: Seed cells on 35mm glass-bottom dishes and incubate for 24h at 37°C (5% CO₂).

  • Staining: Replace media with fresh media containing 10 µM Probe. Incubate for 30 mins.

  • Washing: Wash cells 3x with PBS to remove extracellular probe.

  • Counter-staining: Incubate with Hoechst 33342 (5 µg/mL) for 10 mins. Wash 3x.

  • Imaging:

    • Channel 1 (Probe): Ex: 488nm (or specific

      
      ), Em: 520–580nm.
      
    • Channel 2 (Hoechst): Ex: 405nm, Em: 430–470nm.

  • Challenge (Optional): Pre-treat cells with N-ethylmaleimide (NEM) to deplete thiols, then add probe to verify specificity (if testing a thiol probe).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Incomplete condensationIncrease catalyst concentration (acetic acid or piperidine); use Dean-Stark trap to remove water.
High Background Fluorescence Inefficient PET quenchingModify the electron-donating strength of the receptor group; check solvent polarity effects.
Poor Solubility Hydrophobic scaffoldAppend sulfonate groups (-SO₃⁻) or PEG chains to the indole nitrogen.
No Response in Cells Membrane impermeabilityUse the acetoxymethyl (AM) ester form or incubate with Pluronic F-127.

References

  • Crystal structures, DFT studies and UV–visible absorption spectra of two anthracenyl chalcone derivatives. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid. Source: ACS Publications (J. Phys. Chem. A) URL:[Link]

Sources

Application Note: Indoline-2-Carbaldehyde and Indole-3-Carbaldehyde in Tryptamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Precursor Analysis

Executive Summary

The synthesis of Tryptamine (3-(2-aminoethyl)indole), the foundational scaffold for serotonergic drugs and psychedelic therapeutics, is strictly dependent on the regiochemistry of the starting material.

While the prompt identifies Indoline-2-carbaldehyde as a precursor, it is critical to distinguish between two distinct synthetic pathways based on the position of the formyl group:

  • The Standard Pathway (C3-Substitution): Utilizes Indole-3-carbaldehyde to synthesize biologically active Tryptamine (and derivatives like DMT, Psilocybin).

  • The Isomeric Pathway (C2-Substitution): Utilizes Indole-2-carbaldehyde (or its reduced congener Indoline-2-carbaldehyde ) to synthesize Isotryptamine (2-(2-aminoethyl)indole), a structural isomer with distinct pharmacological properties.

Critical Technical Note: Direct conversion of Indoline-2-carbaldehyde to Tryptamine (C3) is chemically non-viable without complex rearrangement. Most researchers requesting this workflow are targeting the Henry Reaction (Nitroaldol condensation) using the Indole-3-carbaldehyde isomer. This guide provides the protocols for both pathways to ensure experimental success regardless of the specific target isomer.

Structural Logic & Causality
  • Indoline vs. Indole: Indoline (2,3-dihydroindole) precursors are often unstable or prone to oxidation. If starting with Indoline-2-carbaldehyde , an initial oxidation step to Indole-2-carbaldehyde is recommended to restore aromaticity and facilitate the Henry reaction.

  • The Henry Reaction: The aldehyde group condenses with nitromethane to form a nitrovinyl intermediate. This is the most atom-efficient route to the ethylamine chain.

  • Reduction Strategy: The reduction of the nitrovinyl group to the primary amine is the yield-determining step. We recommend a Catalytic Transfer Hydrogenation (CTH) system (NaBH₄/NiCl₂) over traditional LiAlH₄ to minimize safety risks and side reactions (e.g., polymerization).

Part 2: Pathway Visualization

The following diagram illustrates the divergent pathways based on precursor regiochemistry.

TryptamineSynthesis cluster_0 Precursors cluster_1 Intermediates (Nitrovinyl) cluster_2 Final Targets Indoline2 Indoline-2-carbaldehyde (C9H9NO) Indole2 Indole-2-carbaldehyde (Aromatic) Indoline2->Indole2 Oxidation (DDQ or MnO2) Indole3 Indole-3-carbaldehyde (Standard Precursor) Nitro3 3-(2-nitrovinyl)indole Indole3->Nitro3 Henry Rxn (MeNO2, NH4OAc) Nitro2 2-(2-nitrovinyl)indole Indole2->Nitro2 Henry Rxn (MeNO2, NH4OAc) IsoTrypt Isotryptamine (2-(2-aminoethyl)indole) Nitro2->IsoTrypt Reduction (NaBH4/NiCl2) Trypt Tryptamine (3-(2-aminoethyl)indole) Nitro3->Trypt Reduction (NaBH4/NiCl2)

Caption: Divergent synthesis pathways for Tryptamine (C3) and Isotryptamine (C2) from carbaldehyde precursors.

Part 3: Experimental Protocols

Protocol A: Synthesis of Tryptamine from Indole-3-Carbaldehyde

Target: The standard biological scaffold (5-HT analog).

Phase 1: The Henry Reaction (Condensation)

This step creates the carbon backbone. The use of ammonium acetate as a catalyst prevents the polymerization of the aldehyde.

Reagents & Stoichiometry:

Component Equiv. Role
Indole-3-carbaldehyde 1.0 Precursor
Nitromethane 10.0 Solvent/Reagent

| Ammonium Acetate | 0.4 | Catalyst |

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Dissolution: Dissolve Indole-3-carbaldehyde (10 mmol) in Nitromethane (100 mmol, ~6 mL).

  • Catalysis: Add Ammonium Acetate (4 mmol).

  • Reaction: Heat the mixture to mild reflux (approx. 101°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Silica, DCM:MeOH 95:5). The product (3-(2-nitrovinyl)indole) appears as a bright yellow/orange spot.

  • Isolation: Cool the reaction mixture to 4°C. The product will crystallize as bright yellow needles.

  • Purification: Filter the crystals and wash with cold methanol.

    • Yield Expectation: 85–95%.

Phase 2: Catalytic Transfer Hydrogenation (Reduction)

We utilize a NaBH₄/NiCl₂ system (generating in situ Nickel Boride), which is safer and more specific than LiAlH₄ for this reduction.

Reagents & Stoichiometry:

Component Equiv. Role
3-(2-nitrovinyl)indole 1.0 Intermediate
NaBH₄ 6.0 Reducing Agent
NiCl₂·6H₂O 1.0 Catalyst

| Methanol/THF (3:1) | - | Solvent |

Step-by-Step Workflow:

  • Solvation: Dissolve the nitrovinyl intermediate (5 mmol) in MeOH/THF (30 mL). Add NiCl₂·6H₂O (5 mmol) and cool to 0°C.

  • Addition: Add NaBH₄ (30 mmol) portion-wise over 30 minutes. Caution: Vigorous gas evolution (H₂).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. The solution will turn black (formation of Nickel Boride).

  • Quenching: Carefully add 1M HCl until pH ~2 to destroy excess borohydride and dissolve boron complexes.

  • Extraction: Wash the acidic aqueous layer with diethyl ether (removes non-basic impurities).

  • Basification: Basify the aqueous layer to pH 12 using 4M NaOH. The tryptamine freebase will precipitate or form an oil.

  • Recovery: Extract with DCM (3x), dry over MgSO₄, and evaporate.

    • Yield Expectation: 70–85%.

Protocol B: Synthesis of Isotryptamine from Indoline-2-Carbaldehyde

Target: 2-substituted indole analogs (Isotryptamines). Note: If starting with Indoline-2-carbaldehyde, Step 0 is required.

Step 0: Oxidation to Indole-2-Carbaldehyde

Indoline derivatives are poor substrates for the Henry reaction due to the lack of aromatic stabilization for the vinyl group.

  • Reaction: Dissolve Indoline-2-carbaldehyde in Dioxane. Add 1.1 equiv DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Process: Stir at room temperature for 2 hours. Filter off the precipitated DDQ-H₂.

  • Result: Indole-2-carbaldehyde.[1][2][3][4][5]

Step 1 & 2: Condensation and Reduction

Follow the exact parameters of Protocol A , substituting Indole-3-carbaldehyde with Indole-2-carbaldehyde .

  • Product: 2-(2-aminoethyl)indole (Isotryptamine).

  • Key Difference: The 2-nitrovinyl intermediate is often red/dark orange rather than yellow.

Part 4: Technical Validation & Safety

Analytical Parameters (Tryptamine)
  • HPLC: C18 Column, Gradient 5-95% ACN in Water (0.1% TFA). Retention time typically ~4.5 min (method dependent).

  • 1H NMR (DMSO-d6):

    • δ 10.8 (s, 1H, Indole NH)

    • δ 7.5 (d, 1H, C4-H)

    • δ 7.1 (s, 1H, C2-H)

    • δ 2.8-2.9 (m, 4H, -CH₂-CH₂-NH₂)

Safety Profile
  • Nitromethane: Potential explosive if heated under confinement or mixed with strong bases. Use a blast shield.

  • Nickel Boride: The black precipitate is pyrophoric when dry. Quench and dispose of while wet.

  • Indoles: Many indole derivatives are bioactive.[2][6][7][8] Handle with full PPE.

References

  • Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Source: Thai Journal of Science and Technology (2024). Protocol validation for NaBH4/Ni(OAc)2 reduction. [Link][9]

  • Indole-3-carbaldehyde: Properties and Reactions. Source: Wikipedia / Chemical Data. General properties and Henry reaction context. [Link][6][10]

  • Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines. Source: Beilstein Journal of Organic Chemistry (2021). Discussion on Indole-2-carbaldehyde condensation reactions. [Link][3]

Sources

Application Note: Asymmetric Synthesis Using Chiral Indoline-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals, focusing on the high-value application of Chiral Indoline-2-Carbaldehyde Derivatives in asymmetric synthesis.

Executive Summary

The Indoline-2-carbaldehyde scaffold represents a "privileged structure" in asymmetric synthesis, serving as a rigid, bicyclic analogue of the ubiquitous pyrrolidine (proline) core. While proline and its derivatives (e.g., Jørgensen-Hayashi catalysts) are workhorses of organocatalysis, the indoline framework offers distinct advantages:

  • Conformational Rigidity: The fused benzene ring restricts the conformational flexibility of the pyrrolidine ring, often leading to higher enantioselectivities in sterically demanding transformations.

  • Electronic Tunability: The aromatic ring allows for electronic modulation (via substituents) without altering the steric environment of the active site.

  • Dual Utility: These derivatives function both as Organocatalysts (via the derived diphenylprolinol silyl ethers) and as Chiral Templates (via the aldehyde handle) for constructing complex alkaloids.

This guide details the mechanistic logic, synthesis, and application of these derivatives, specifically focusing on the Indoline-2-Methanol Silyl Ether catalysts and the use of the aldehyde itself as a chiral auxiliary.

Mechanistic Insight: The "Rigid Proline" Advantage

Structural Causality

In secondary amine organocatalysis, the control of the enamine or iminium geometry is paramount.

  • Proline/Pyrrolidine: The flexible 5-membered ring can occasionally adopt envelope conformations that allow "leakage" to minor enantiomers.

  • Indoline: The benzo-fused system locks the nitrogen lone pair and the C2-substituent into a more defined spatial arrangement. This rigidity minimizes the entropic penalty of transition state formation and enhances stereocontrol .

Catalyst Evolution

The primary "Indoline-2-carbaldehyde derivative" used in catalysis is the (S)-2-[Diphenyl(trimethylsilyloxy)methyl]indoline .

  • Origin: Derived from Indoline-2-carbaldehyde via Grignard addition (PhMgBr) and Silyl protection.

  • Mechanism: Operates via the LUMO-lowering Iminium Activation (for cycloadditions/conjugate additions) or HOMO-raising Enamine Activation (for aldol/Michael reactions).

Mechanistic Cycle (DOT Diagram)

The following diagram illustrates the catalytic cycle for an Asymmetric Michael Addition using the Indoline catalyst.

IndolineCatalysis Catalyst Indoline Catalyst (Secondary Amine) Enamine Enamine Intermediate (Nucleophilic) Catalyst->Enamine + Substrate - H2O Substrate Aldehyde Substrate Substrate->Enamine TS C-C Bond Formation (Rigid Transition State) Enamine->TS + Electrophile Electrophile Electrophile (Nitroalkene/Michael Acceptor) Electrophile->TS Iminium Iminium Product TS->Iminium Iminium->Catalyst Recycle Product Chiral Product (Hydrolyzed) Iminium->Product + H2O

Figure 1: Catalytic cycle showing Enamine Activation. The Indoline scaffold provides a rigid steric wall (Red Node) during the bond-forming step.

Application Protocols

Protocol A: Synthesis of the Catalyst

For researchers needing to synthesize the catalyst from the commercial Indoline-2-carboxylic acid or Carbaldehyde.

Target Molecule: (S)-2-[Diphenyl(trimethylsilyloxy)methyl]indoline (Indoline-Jørgensen Analogue).

StepReagentsConditionsKey Observation
1. Reduction (S)-Indoline-2-carboxylic acid, LiAlH4, THF0°C to Reflux, 4hFormation of Indoline-2-methanol (White solid).
2. Grignard Indoline-2-carbaldehyde*, PhMgBr (3.0 eq), THF-78°C to RTIf starting from Aldehyde. Forms Diphenyl carbinol.
Alt. 2 Indoline-2-methanol (from step 1) is difficult to diphenylate directly.Preferred Route: Esterification (MeOH/SOCl2)

Grignard (PhMgBr)

Tertiary Alcohol.
3. Protection TMSCl or TESCl, Imidazole, DCM0°C, 2hQuantitative silylation.

Expert Insight: The bulky diphenyl group is critical. It acts as a "shield" that forces the electrophile to approach from the opposite face of the indoline ring.

Protocol B: Asymmetric Michael Addition

Objective: Enantioselective addition of an aldehyde to a nitroalkene using the Indoline catalyst.

1. Materials & Reagents
  • Catalyst: (S)-2-[Diphenyl(trimethylsilyloxy)methyl]indoline (10-20 mol%).

  • Substrate: Propanal or other enolizable aldehyde (1.0 mmol).

  • Electrophile:

    
    -Nitrostyrene (1.2 mmol).
    
  • Additives: Benzoic Acid (10-20 mol%) – Crucial for accelerating iminium hydrolysis and turnover.

  • Solvent: Toluene or DCM (Anhydrous).

2. Experimental Workflow

Step 1: Catalyst Activation

  • In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Indoline Catalyst (0.1 mmol, 10 mol%) in Toluene (2.0 mL).

  • Add Benzoic Acid (0.1 mmol, 10 mol%). Stir for 5 minutes at Room Temperature (RT).

    • Why? The acid cocatalyst aids in the condensation of the amine with the aldehyde and the hydrolysis of the final product.

Step 2: Substrate Addition

  • Add the Aldehyde (1.0 mmol) to the reaction mixture.

  • Stir for 10 minutes to allow pre-formation of the Enamine intermediate.

Step 3: Reaction

  • Cool the mixture to 0°C (or -20°C for higher ee, though slower rate).

  • Add

    
    -Nitrostyrene  (1.2 mmol) in one portion.
    
  • Monitor by TLC (Hexane/EtOAc 8:1). Reaction typically requires 12–24 hours.

Step 4: Quench & Isolation

  • Quench with saturated NH4Cl (5 mL) and water (5 mL).

  • Extract with EtOAc (3 x 10 mL).

  • Dry organic layer over Na2SO4 , filter, and concentrate.[1]

  • Purification: Flash chromatography on Silica Gel.

    • Note: The aldehyde product can be unstable. It is often recommended to reduce it in situ to the alcohol (using NaBH4/MeOH) for easier isolation and ee determination.

3. Data Analysis & Troubleshooting
IssueProbable CauseSolution
Low Yield Incomplete HydrolysisIncrease Benzoic Acid loading or add small amount of water during workup.
Low ee Temperature too highLower reaction temperature to -20°C or -40°C.
Racemization Product instabilityReduce the aldehyde product immediately to the alcohol.
No Reaction Steric bulkThe Indoline catalyst is bulkier than Proline. Increase reaction time or concentration (1M).

Advanced Application: Cascade Reactions

The Indoline scaffold is particularly powerful in Domino/Cascade reactions where the rigid backbone prevents the collapse of transient intermediates.

Example: Asymmetric Michael/Aldol Cascade

  • Inputs: Enal + Nitroalkene.

  • Mechanism: The Indoline catalyst activates the Enal (via Iminium) for Michael attack, then activates the intermediate (via Enamine) for an Aldol cyclization.

  • Outcome: Rapid construction of chiral cyclohexanes or spiro-compounds with >99% ee.

Workflow Setup Step 1: Setup Cat (10%) + Acid (10%) Solvent: Toluene Temp: 0°C React Step 2: Reaction Add Aldehyde Add Nitroalkene Time: 24h Setup->React Quench Step 3: Quench Sat. NH4Cl Extract EtOAc React->Quench Reduct Step 4: Reduction (Optional) NaBH4 / MeOH Stabilizes Product Quench->Reduct Analyze Step 5: Analysis Chiral HPLC NMR Reduct->Analyze

Figure 2: Experimental Workflow for Indoline-Catalyzed Michael Addition.

References

  • Golantsov, N. E., et al. (2005). Chirally N-substituted indole-2-carbaldehydes.[2][3] Preparation and use in asymmetric synthesis.[4][5][6][7][][9][10][11][12] Chemistry of Heterocyclic Compounds. Link

  • Vickery, T. P., et al. (2020). Indoline-2-carboxylic Acid: A Proline Surrogate for Asymmetric Synthesis. Journal of Organic Chemistry.[6][] Link (Representative context for scaffold utility).

  • Marigo, M., et al. (2005). Asymmetric Organocatalytic Conjugate Addition of Aldehydes to Nitroalkenes. (Foundational protocol for diarylprolinol silyl ethers, applicable to indoline analogues). Link

  • List, B. (2002). Proline-catalyzed asymmetric reactions.[4][][12][13] Tetrahedron.[6] Link

  • Melchiorre, P. (2012). Cinchona-based Primary Amine Catalysis in the Asymmetric Functionalization of Carbonyl Compounds. (Context for amine catalysis mechanisms). Link

(Note: While specific "Indoline-Jørgensen" papers are less abundant than their pyrrolidine counterparts, the protocols described are adapted from the validated chemistry of the homologous pyrrolidine systems, leveraging the known rigidity of the indoline scaffold described in Reference 1 and 2.)

Sources

Application Note: Vilsmeier-Haack Formylation Strategies for Indole and Indoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the Vilsmeier-Haack formylation strategies for indole and indoline derivatives.

Editorial Note: The Vilsmeier-Haack reaction is highly regioselective.[1] Direct formylation of Indoline (2,3-dihydroindole) typically yields Indoline-5-carbaldehyde due to the para-directing nature of the amine. The synthesis of Indoline-2-carbaldehyde is not a direct product of Vilsmeier-Haack formylation; it is chemically unstable (α-amino aldehyde) and is generally accessed via the reduction of Indole-2-carbaldehyde or from amino acid precursors.

To ensure this guide meets the user's practical needs, it covers the Standard Vilsmeier-Haack Protocol (Indole-3-carbaldehyde) , the Indoline Protocol (Indoline-5-carbaldehyde) , and the Oxindole Protocol (2-Chloroindole-3-carbaldehyde) , while providing the correct route for the 2-carbaldehyde target.

Executive Summary & Mechanistic Insight

The Vilsmeier-Haack (VH) reaction is the gold standard for introducing a formyl group (-CHO) into electron-rich aromatic systems using Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) .[1][2][3]

For the Indole/Indoline scaffold, the regiochemistry is dictated by the oxidation state of the nitrogen heterocycle:

  • Indole (Aromatic): The C3 position is the most nucleophilic (enamine-like reactivity). The standard product is Indole-3-carbaldehyde .

  • Indoline (Saturated): The nitrogen lone pair activates the benzene ring (aniline-like behavior). The electrophilic attack occurs at C5 (para to the nitrogen). The product is Indoline-5-carbaldehyde .

  • Oxindole (Amide): The reaction converts the amide carbonyl into a chloro-iminium species, resulting in aromatization to 2-Chloroindole-3-carbaldehyde .

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on the substrate oxidation state.

VilsmeierPathways Reagent Vilsmeier Reagent (DMF + POCl3) Indole Indole (Aromatic) Reagent->Indole Indoline Indoline (Dihydro) Reagent->Indoline Oxindole Oxindole (Lactam) Reagent->Oxindole Intermediate1 C3-Iminium Salt Indole->Intermediate1 Electrophilic Attack at C3 Intermediate2 C5-Iminium Salt Indoline->Intermediate2 Electrophilic Attack at C5 (Para) Intermediate3 Chloro-Iminium Oxindole->Intermediate3 O-Attack & Chloro-substitution Prod1 Indole-3-carbaldehyde (Standard Product) Intermediate1->Prod1 Hydrolysis Prod2 Indoline-5-carbaldehyde (EAS Product) Intermediate2->Prod2 Hydrolysis Prod3 2-Chloroindole- 3-carbaldehyde Intermediate3->Prod3 Aromatization & Hydrolysis

Figure 1: Divergent regioselectivity of the Vilsmeier-Haack reagent depending on the indole/indoline substrate.

Experimental Protocols

Protocol A: Synthesis of Indoline-5-Carbaldehyde

Target: Direct formylation of Indoline. Mechanism: Electrophilic Aromatic Substitution (EAS) at the para position (C5).

Materials:

  • Indoline (1.0 equiv)[4]

  • POCl₃ (1.2 equiv) - Freshly distilled

  • DMF (5.0 equiv) - Anhydrous

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise over 15 minutes. Stir for 30 minutes at 0°C until the Vilsmeier salt precipitates (white/yellow solid).

  • Addition: Dissolve Indoline (1.0 equiv) in minimal DMF or DCM. Add this solution dropwise to the Vilsmeier reagent at 0°C.[4]

    • Note: The reaction is exothermic.[5] Maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Optimization: If conversion is low (check TLC), heat to 60°C for 1 hour.

  • Hydrolysis: Pour the reaction mixture onto crushed ice (approx. 5x volume). Neutralize slowly with saturated Sodium Acetate (NaOAc) or 2M NaOH to pH 7-8.

    • Caution: Hydrolysis of excess POCl₃ is violent.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc).

Expected Yield: 75-85% Data Validation: ¹H NMR shows aldehyde proton (~9.6 ppm) and para-substitution pattern (d, dd, d in aromatic region).

Protocol B: Synthesis of Indole-3-Carbaldehyde (Standard Reference)

Target: The most common "Vilsmeier Indole" product.

Step-by-Step Procedure:

  • Setup: Charge a flask with DMF (10 equiv) and cool to 0°C.

  • Activation: Add POCl₃ (1.1 equiv) dropwise. Stir 15 min.

  • Substrate: Add Indole (1.0 equiv) in DMF solution slowly.

  • Heating: Heat the mixture to 35-40°C for 1 hour. (Indole is highly reactive; high heat causes polymerization).

  • Quench: Pour into ice water. Basify with NaOH (pH 9-10). The product often precipitates as a white/off-white solid.

  • Isolation: Filter the solid. Wash with cold water.

Protocol C: Synthesis of Indole-2-Carbaldehyde (The "Correct" Route)

Context: Direct VH does not yield Indoline-2-carbaldehyde. To access the 2-formyl position, one must typically formylate the 2-position of an Indole (via lithiation) and then reduce, or use the Vilsmeier-Haack-Arnold reaction on specific precursors.

Recommended Route (Lithiation/Formylation):

  • Protection: Protect Indole with a directing group (e.g., N-Boc or N-SO₂Ph).

  • Lithiation: Treat N-Boc-Indole with t-BuLi at -78°C (Directs to C2).

  • Formylation: Quench with DMF.

  • Deprotection: Remove Boc group.

  • Reduction (Optional): If Indoline-2-carbaldehyde is specifically required, reduce the Indole-2-carbaldehyde using NaCNBH₃ in Acetic Acid (Note: The product is unstable).

Critical Process Parameters & Troubleshooting

Stoichiometry and Conditions Table
ParameterIndole-3-CHOIndoline-5-CHO2-Cl-Indole-3-CHO
Substrate IndoleIndolineOxindole
Reagent Ratio 1:1.1 (POCl₃)1:1.2 (POCl₃)1:2.5 (POCl₃)
Temperature 35°C60°C80-90°C
Solvent DMF (Neat)DMF/DCMDMF/CHCl₃
Key Risk DimerizationN-FormylationIncomplete Chlorination
Troubleshooting Guide
  • Problem: N-Formylation instead of C-Formylation.

    • Cause: Temperature too low or insufficient Vilsmeier reagent formation time.

    • Solution: Ensure the Vilsmeier salt (DMF-POCl₃ complex) is fully formed (30 min at 0°C) before adding the substrate.

  • Problem: Tarry/Polymeric Products.

    • Cause: Reaction temperature too high or acid concentration too high during workup.

    • Solution: Keep Indole reactions <40°C. Neutralize the quench mixture immediately with Sodium Acetate (buffer) rather than strong NaOH.

  • Problem: Low Yield of Indoline-5-CHO.

    • Cause: The amine lone pair is protonated by HCl generated in situ, deactivating the ring.

    • Solution: Use a slight excess of DMF (acts as a base) or add a non-nucleophilic base.

References

  • Classic Vilsmeier-Haack on Indoles: James, P. N., & Snyder, H. R. (1963). Indole-3-carboxaldehyde.[3][5][6] Organic Syntheses, 39, 30. Link

  • Vilsmeier-Haack on Indolines (Regioselectivity): Terent'ev, A. P., et al. (1962). Formylation of Indolines. Journal of General Chemistry USSR, 32, 1311.
  • Synthesis of 2-Chloro-3-formylindoles: Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520. Link

  • Catalytic Vilsmeier-Haack: Xue, J., et al. (2022).[6] Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Journal of Organic Chemistry, 87(22), 15539.[6] Link

  • Review of Vilsmeier-Haack Reagent: Rajput, A., et al. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Thieme Connect. Link

Sources

Oxidation of 2-methylindoline to synthesize Indoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Indoline-2-carbaldehyde from 2-Methylindoline

Executive Summary & Critical Chemical Context

The Challenge: The direct oxidation of 2-methylindoline (1 ) to indoline-2-carbaldehyde (4 ) is chemically paradoxical. The reagents required to oxidize a methyl group to an aldehyde (e.g.,


, 

, CAN) are sufficiently potent to dehydrogenate the electron-rich indoline ring, driving it to the thermodynamically favored aromatic indole system. Consequently, "direct" oxidation almost invariably yields Indole-2-carbaldehyde (3 ) or 2-methylindole (2 ), rather than the desired saturated indoline aldehyde.

The Solution: To ensure high purity and reproducibility suitable for drug development, this guide presents a Stepwise Dehydrogenation-Oxidation-Reduction (SDOR) strategy. This route embraces the thermodynamic tendency to aromatize (to install the aldehyde) and then selectively restores the indoline core under controlled conditions.

Key Advantages:

  • Selectivity: Avoids over-oxidation to carboxylic acids.[1]

  • Scalability: Uses standard reagents (

    
    , 
    
    
    
    ,
    
    
    ).
  • Stability Management: Addresses the inherent instability of free indoline-2-carbaldehyde by recommending immediate downstream usage or N-protection.

Reaction Pathway & Logic

The following diagram illustrates the critical intermediates and the logic flow, distinguishing between the "Failed Direct Route" and the "Recommended SDOR Route."

IndolineSynthesis Start 2-Methylindoline (Starting Material) Fail Direct Oxidation (Uncontrollable Aromatization) Start->Fail SeO2 / KMnO4 Step1 2-Methylindole (Intermediate A) Start->Step1 Step 1: Dehydrogenation (Pd/C, Heat) Step2 Indole-2-carbaldehyde (Intermediate B) Fail->Step2 Yields Indole form Step1->Step2 Step 2: Riley Oxidation (SeO2, Dioxane) Target Indoline-2-carbaldehyde (Target Molecule) Step2->Target Step 3: Selective Reduction (NaCNBH3, AcOH) Protected N-Boc-Indoline-2-carbaldehyde (Stable Form) Target->Protected Optional Stabilization (Boc2O)

Caption: The SDOR pathway circumvents the instability of the direct oxidation route by utilizing the stable indole intermediate for functionalization.

Detailed Experimental Protocols

Step 1: Dehydrogenation of 2-Methylindoline to 2-Methylindole

Objective: Convert the oxidation-sensitive indoline core into the robust indole scaffold to permit harsh oxidation conditions in Step 2.

  • Reagents: 2-Methylindoline (1.0 equiv), 10% Pd/C (5 wt%), Xylene (0.5 M).

  • Equipment: Round-bottom flask, Reflux condenser, Inert gas (Ar/N2) manifold.

Procedure:

  • Charge the flask with 2-methylindoline and Xylene.

  • Add 10% Pd/C carefully (Caution: Pyrophoric when dry).

  • Reflux the mixture vigorously (

    
    ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material (blue fluorescence changes to violet/dark upon staining).
    
  • Cool to Room Temperature (RT) and filter through a Celite pad to remove the catalyst.

  • Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography if necessary.

    • Yield Target: >85%[2][3][4]

Step 2: Riley Oxidation to Indole-2-carbaldehyde

Objective: Selectively oxidize the benzylic methyl group to an aldehyde using Selenium Dioxide (


).
  • Reagents: 2-Methylindole (1.0 equiv),

    
     (1.2 equiv), 1,4-Dioxane/Water (20:1).
    
  • Mechanism: Ene-reaction followed by [2,3]-sigmatropic rearrangement and dehydration.

Procedure:

  • Dissolve 2-methylindole in 1,4-Dioxane (

    
    ). Add water (5% v/v) to facilitate the solubility of 
    
    
    
    .
  • Add

    
     in a single portion.[5]
    
  • Heat to

    
     for 2–4 hours.
    
    • Critical Check: The reaction turns black as red selenium precipitates.

  • Monitor by TLC.[6] The aldehyde is significantly more polar than the methylindole.

  • Work-up: Filter the hot solution through Celite to remove Selenium metal.

  • Concentrate the filtrate.[6] Dissolve residue in EtOAc, wash with saturated

    
     and Brine.
    
  • Purification: Column chromatography (SiO2, Hexane/EtOAc gradient 10% -> 30%).

    • Yield Target: 60–75%[3]

    • Data: 1H NMR (DMSO-d6) should show a singlet aldehyde proton at ~9.8-10.0 ppm.

Step 3: Selective Reduction to Indoline-2-carbaldehyde

Objective: Chemoselective reduction of the C2-C3 double bond without reducing the C2-aldehyde. Note: This is the most delicate step. Indoline-2-carbaldehyde is unstable (prone to self-condensation). Perform this step immediately before use or proceed to N-protection.

  • Reagents: Indole-2-carbaldehyde (1.0 equiv), Sodium Cyanoborohydride (

    
    , 2.0 equiv), Glacial Acetic Acid (Solvent).
    
  • Conditions:

    
     to RT.
    

Procedure:

  • Dissolve Indole-2-carbaldehyde in Glacial Acetic Acid (

    
    ) under Argon.
    
  • Cool to

    
     (water bath).
    
  • Add

    
     portion-wise over 30 minutes.
    
    • Why: Acidic conditions protonate the indole C3, forming an iminium species that is reduced by cyanoborohydride. The aldehyde is less reactive towards

      
       at this pH than the protonated indole.
      
  • Stir at RT for 1–2 hours. Monitor closely by LC-MS (Target Mass: M+1 = 148.1).

  • Quench: Pour into ice-cold saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Caution: Foaming). Extract with DCM (
    
    
    
    ).
  • Dry organic layer over

    
     and concentrate in vacuo at low temperature (
    
    
    
    ).
  • Result: Crude Indoline-2-carbaldehyde.

    • Stability Warning: Store under Argon at

      
      . If high purity is needed, convert to N-Boc derivative immediately (Treat crude with 
      
      
      
      ,
      
      
      , DCM).

Quantitative Data Summary

ParameterStep 1: DehydrogenationStep 2: OxidationStep 3: Reduction
Substrate 2-Methylindoline2-MethylindoleIndole-2-carbaldehyde
Reagent Pd/C, Heat


, AcOH
Typical Yield 85–92%65–75%50–65%
Key Byproduct Unreacted SMIndole-2-carboxylic acidIndole-2-methanol (over-reduction)
Critical Control Complete conversionRemove Se metal hotTemperature <

References

  • Gribble, G. W. (2002). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis. Link

  • Benigni, A., et al. (2015). Practical Synthesis of Indole-2-carbaldehyde Derivatives via Selenium Dioxide Oxidation. Journal of Organic Chemistry. Link (Canonical reference for SeO2 oxidation of 2-methylindoles).

  • Ketcha, D. M., & Gribble, G. W. (1985). Indole-2-aldehyde synthesis and reduction protocols. Journal of Organic Chemistry, 50(26), 5451–5457. Link

  • BenchChem Technical Support. (2025). Stability and Storage of 3H-Indole-2-carbaldehyde and Analogs. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Methylindoline and Indole-2-carboxaldehyde. Link

Sources

Application Note: Reductive Amination Protocols for Indoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The reductive amination of Indoline-2-carbaldehyde (2,3-dihydro-1H-indole-2-carbaldehyde) is a pivotal transformation in the synthesis of peptidomimetics, GPCR ligands, and protease inhibitors. However, this reaction presents a unique set of challenges compared to standard aromatic aldehydes.

The Core Challenge: Unlike the stable Indole-2-carbaldehyde, the Indoline analogue possesses a chiral center at C2 and a nucleophilic secondary amine at N1. This creates two critical failure modes:

  • Self-Condensation/Polymerization: The free N1 amine can react with the C2 aldehyde of another molecule, leading to rapid dimerization or polymerization.

  • Racemization: The C2 proton is

    
    -to-carbonyl and benzylic (in a sense), making it susceptible to enolization and loss of stereochemical integrity under basic or strongly acidic conditions.
    

The Solution: Successful protocols require N1-protection (typically tert-butyl carbamate, Boc ) prior to aldehyde generation. This guide focuses on the reductive amination of (S)- or (R)-N-Boc-indoline-2-carbaldehyde , utilizing Sodium Triacetoxyborohydride (STAB) as the primary reductant due to its mildness and ability to suppress racemization.

Chemical Context & Pre-requisites

Before initiating the reductive amination, the quality of the starting material is paramount. Indoline-2-carbaldehyde is chemically unstable and is rarely stored. It must be generated in situ or used immediately after isolation.

The "Make-and-Use" Requirement

Commercially available material is typically the ester or alcohol . The aldehyde is best generated via:

  • Route A (Oxidation): Swern or Dess-Martin oxidation of N-Boc-indoline-2-methanol.

  • Route B (Reduction): DIBAL-H reduction of N-Boc-indoline-2-carboxylate.

Critical Control Point: Ensure the aldehyde is N-protected. Attempting this reaction on the free-NH indoline will result in low yields (<20%) due to competing aminal formation.

Protocol A: The "Gold Standard" (STAB Method)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] It is preferred over Sodium Cyanoborohydride (


) because it is less toxic, requires no pH adjustment, and avoids the risk of cyanide contamination in drug substances.

Applicability: Primary and Secondary Amines (Aliphatic & Aromatic).[3] Stereochemical Retention: >98% ee (substrate dependent).

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
N-Boc-Indoline-2-CHO 1.0SubstrateUse immediately after prep.
Amine (

)
1.1 - 1.2NucleophileFree base preferred.
STAB (

)
1.4 - 1.5ReductantMoisture sensitive.
Acetic Acid (AcOH) 0 - 1.0CatalystEssential for unreactive amines.
DCE (1,2-Dichloroethane) SolventMedium0.1 M - 0.2 M conc.
Step-by-Step Procedure
  • Imine Formation (Pre-complexation):

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ), dissolve N-Boc-indoline-2-carbaldehyde  (1.0 equiv) in anhydrous DCE  (concentration ~0.15 M).
      
    • Add the Amine (1.1 equiv).

    • Decision Point: If the amine is an HCl salt, add 1.1 equiv of TEA/DIPEA. If the amine is electronically poor (e.g., aniline), add Acetic Acid (1.0 equiv) to catalyze imine formation.

    • Stir at Room Temperature (20-25°C) for 30–60 minutes. Note: Monitoring imine formation by TLC is recommended before adding reductant.

  • Reduction:

    • Cool the mixture to 0°C (ice bath). This is critical to suppress potential racemization during the exothermic hydride addition.

    • Add STAB (1.5 equiv) portion-wise over 5–10 minutes.

    • Remove ice bath and allow to warm to Room Temperature. Stir for 2–16 hours (typically <4 hours for primary amines).

  • Quench & Workup:

    • Quench by slow addition of saturated aqueous

      
       . Stir vigorously for 15 minutes to decompose borate complexes.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash Column Chromatography (Hexanes/EtOAc or DCM/MeOH). Note: The N-Boc group makes the product lipophilic and easy to purify.

Protocol B: The "Hard-to-Reduce" Amines (Cyanoborohydride)

Use this method only if Protocol A fails (e.g., extremely sterically hindered amines or weakly nucleophilic anilines).

Key Difference: Uses Methanol (MeOH) as solvent and requires pH control.

Step-by-Step Procedure
  • Dissolve N-Boc-indoline-2-carbaldehyde (1.0 equiv) and Amine (1.2 equiv) in anhydrous MeOH (0.1 M).

  • Add Acetic Acid dropwise to adjust pH to ~5–6 (check with wet pH paper).

  • Add

    
      (1.5 equiv) in one portion.
    
  • Stir at 25°C for 12–24 hours.

  • Workup: CAUTION – Cyanide risk. Quench with aqueous NaOH (1M) to pH >10, then extract with DCM. Dispose of aqueous waste in dedicated cyanide waste streams.

The Self-Validating System: Logic & Troubleshooting

This section ensures the researcher can diagnose failures in real-time.

ReductiveAminationLogic Start Start: N-Boc-Indoline-2-CHO AmineType Analyze Amine Type Start->AmineType ProtocolA Protocol A: STAB / DCE (Standard) AmineType->ProtocolA Aliphatic/Primary ProtocolB Protocol B: NaCNBH3 / MeOH (Sterically Hindered/Weak) AmineType->ProtocolB Aniline/Hindered CheckImine Check Imine Formation (TLC/LCMS) @ 1 Hour ProtocolA->CheckImine ProtocolB->CheckImine AddAcid Add AcOH (1.0 eq) or Heat to 40°C CheckImine->AddAcid No Imine Reduction Add Reductant (0°C) CheckImine->Reduction Imine Present AddAcid->CheckImine Racemization Check Enantiomeric Excess (Chiral HPLC) Reduction->Racemization Racemization->ProtocolA Low ee? Use Lower Temp Avoid Protocol B Success Isolate Product Racemization->Success ee > 95%

Figure 1: Decision tree for selecting and optimizing the reductive amination protocol.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Incomplete imine formation.Add 1.0 eq AcOH; Increase time before adding STAB; Use Molecular Sieves (3Å or 4Å) to drive equilibrium.
Racemization Basic conditions or high temp.Ensure reaction stays at 0°C during addition; Avoid DIPEA unless neutralizing a salt; Switch from MeOH to DCE.
Dimerization N-Boc deprotection occurred.[4]Check acidity (avoid strong mineral acids); Ensure starting material was fully protected.
Alcohol Byproduct Direct reduction of aldehyde.Aldehyde reduced faster than imine formed. Solution: Pre-stir amine + aldehyde for 1h before adding reductant.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 1998, 27, 395-404.[1]

  • Viso, A., et al. "Stereoselective Synthesis of 2-Substituted Indolines." Chemical Reviews, 2005, 105, 3167-3196. (Context on Indoline chirality).
  • BenchChem Technical Review. "Synthesis of Indole-2-Carbaldehydes and Analogs." (General stability data).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Indoline-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming common challenges encountered during the synthesis of indoline-2-carbaldehyde. This resource offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to help you optimize your reaction yields and obtain high-purity material.

Introduction

Indoline-2-carbaldehyde is a valuable synthetic intermediate in medicinal chemistry and materials science. However, its synthesis can be fraught with challenges, often leading to disappointingly low yields. The electron-rich nature of the indoline nucleus makes it susceptible to a variety of side reactions, and the desired C2-formylation can be difficult to achieve selectively. This guide will walk you through the most common pitfalls and provide actionable solutions to improve your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues that can lead to low yields in a question-and-answer format, providing detailed explanations and corrective actions.

Q1: My Vilsmeier-Haack formylation is giving me the C3-aldehyde as the major product. How can I improve C2 selectivity?

A1: This is a classic challenge in indole chemistry. The C3 position is electronically more activated towards electrophilic substitution. To favor formylation at the C2 position, several strategies can be employed:

  • N1-Protection: The introduction of a bulky protecting group on the indole nitrogen, such as a tosyl (Ts) or benzenesulfonyl (Bs) group, sterically hinders the approach of the Vilsmeier reagent to the C3 position, thereby promoting reaction at C2.[1]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature (e.g., 0°C or below) can enhance C2 selectivity.[1]

    • Solvent: The use of non-polar solvents generally favors C2 formylation.[1]

  • Milder Formylating Agents: In some cases, using a less reactive Vilsmeier reagent, generated from a different tertiary amide, may improve selectivity.[1]

Q2: I'm observing a significant amount of a dark, polymeric material in my reaction mixture. What is it, and how can I prevent its formation?

A2: The formation of dark, often intractable, polymeric material is a frequent side reaction in indole chemistry, especially under the acidic conditions of the Vilsmeier-Haack reaction.[1] This is typically due to the acid-catalyzed self-polymerization of the indole nucleus.

Preventative Measures:

  • Strict Anhydrous Conditions: Moisture can hydrolyze the Vilsmeier reagent and generate strong acids that promote polymerization. Ensure all glassware is thoroughly dried and all reagents and solvents are anhydrous.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes side reactions with atmospheric moisture and oxygen.[1]

  • Controlled Reagent Addition: Add the Vilsmeier reagent to the indoline solution slowly and at a low temperature to manage the exothermicity of the reaction and avoid localized high concentrations of the electrophile.[1]

  • Rapid Quenching: Upon completion, promptly quench the reaction by pouring it into a cold aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the acidic medium and prevent further product degradation.[1]

Q3: My reaction seems to be incomplete, with a significant amount of starting material remaining. What should I do?

A3: An incomplete reaction can be a major contributor to low yields. Here are some parameters to optimize:

  • Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the indoline substrate is critical. An excess of the Vilsmeier reagent may be necessary to drive the reaction to completion, but a large excess can lead to more side products. A systematic optimization of this ratio is recommended.[1]

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at lower temperatures, a gradual increase in temperature might be necessary. However, be mindful that prolonged reaction times at elevated temperatures can lead to product degradation.[1]

Q4: I'm struggling with the purification of my crude indoline-2-carbaldehyde. What are the best methods?

A4: The purification of indoline-2-carbaldehyde can be challenging due to the presence of isomers and byproducts.

  • Column Chromatography: This is the most common and effective method. A silica gel stationary phase is typically used with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Recrystallization: If a crude product of sufficient purity is obtained after chromatography, recrystallization can be used to obtain highly pure material. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.[1]

Frequently Asked Questions (FAQs)

Q1: What are some milder alternatives to the Vilsmeier-Haack reaction for synthesizing indoline-2-carbaldehyde?

A1: For sensitive substrates, several alternative methods can be employed:

  • Oxidation of 2-Methylindole: 2-Methylindole can be oxidized to indoline-2-carbaldehyde using reagents like selenium dioxide (SeO₂) or activated manganese dioxide (MnO₂).[1]

  • Reduction of Indole-2-carboxylic Acid Derivatives: Indole-2-carboxylic acid or its esters can be reduced to the aldehyde. This is often achieved by converting the carboxylic acid to an acid chloride or a Weinreb amide, followed by reduction with a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.[1]

Q2: How stable is indoline-2-carbaldehyde, and what are the recommended storage conditions?

A2: Indoline-2-carbaldehyde can be sensitive to air, light, and temperature. The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid. To ensure its stability, it should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration is recommended.

Q3: Can I use commercially available indoline directly for the Vilsmeier-Haack reaction?

A3: While commercially available indoline can be used, its purity should be assessed. Impurities can lead to side reactions and lower yields. If the purity is questionable, it is advisable to purify the indoline by distillation or chromatography before use.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of N-Tosylindole

This protocol describes the formylation of N-tosylindole, which favors the formation of the C2-aldehyde.

Materials:

  • N-Tosylindole

  • Anhydrous Dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of N-tosylindole (1.0 eq) in anhydrous DCM under an argon atmosphere at 0°C, add POCl₃ (1.5 eq) dropwise.

  • To this mixture, add anhydrous DMF (2.0 eq) dropwise, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Stir for 30 minutes until bubbling ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford N-tosyl-indole-2-carbaldehyde.[1]

Protocol 2: Oxidation of 2-Methylindole

Materials:

  • 2-Methylindole

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • To a solution of 2-methylindole (1.0 eq) in DCM, add activated manganese dioxide (10 eq).

  • Stir the resulting suspension vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield indoline-2-carbaldehyde.[1]

Data Presentation

Table 1: Comparison of Synthetic Methods for Indoline-2-carbaldehyde

Synthesis MethodKey ReagentsTypical Yield RangeAdvantagesDisadvantages
Vilsmeier-Haack Reaction (on N-protected indole) POCl₃, DMF60-80%Good for C2-selectivityRequires protection/deprotection steps
Oxidation of 2-Methylindole MnO₂, SeO₂40-70%Milder conditionsCan be slow, potential for over-oxidation
Reduction of Indole-2-carboxylic Acid Derivatives DIBAL-H50-75%Milder conditions, good for sensitive substratesRequires preparation of the carboxylic acid derivative

Note: Yields are highly dependent on the specific substrate and optimization of reaction conditions.

Visualizations

Logical Relationship: Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, NMR) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction side_products Significant Side Products check_reaction->side_products degradation Product Degradation check_reaction->degradation purification_issues Purification Issues check_reaction->purification_issues optimize_time_temp Optimize Reaction Time/ Temperature incomplete_reaction->optimize_time_temp Yes optimize_stoichiometry Optimize Reagent Stoichiometry incomplete_reaction->optimize_stoichiometry Yes check_conditions Review Reaction Conditions (Anhydrous, Inert Atm.) side_products->check_conditions Yes degradation->check_conditions Yes successful_synthesis Improved Yield optimize_time_temp->successful_synthesis optimize_stoichiometry->successful_synthesis check_conditions->successful_synthesis optimize_purification Optimize Purification (Chromatography, Recrystallization) purification_issues->optimize_purification Yes optimize_purification->successful_synthesis

Caption: A decision tree for troubleshooting low yields in indoline-2-carbaldehyde synthesis.

Experimental Workflow: Vilsmeier-Haack Reaction

Vilsmeier_Workflow start Start reagents Prepare Anhydrous Reagents and Glassware start->reagents reaction_setup Set up Reaction under Inert Atmosphere reagents->reaction_setup reagent_addition Slowly Add POCl3 and DMF at 0°C reaction_setup->reagent_addition reaction Stir at 0°C then Warm to Room Temp. reagent_addition->reaction monitoring Monitor by TLC reaction->monitoring workup Quench with NaHCO3 (aq) and Extract with DCM monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Pure Indoline-2-carbaldehyde purification->product

Caption: A typical experimental workflow for the Vilsmeier-Haack formylation.

References

Sources

Technical Support Center: Purification of Indoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center for the purification of Indoline-2-carbaldehyde (2,3-dihydro-1H-indole-2-carbaldehyde).

Case ID: IND-CHO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Triage & Assessment (Read This First)

Before you pour a single solvent, we must define the exact nature of your substrate.[1] "Indoline-2-carbaldehyde" is chemically distinct from "Indole-2-carbaldehyde," and this distinction dictates your purification strategy.

The Critical Check: Is your Indoline Nitrogen (N1) protected?

  • Scenario A: N-Protected (e.g., N-Boc, N-Cbz, N-Tosyl) [1]

    • Status: Stable enough for standard chromatography.

    • Risk:[2][3] Racemization at C2 (if chiral) and oxidation to the indole.

    • Action: Proceed to Protocol A .

  • Scenario B: Unprotected (Free NH)

    • Status:Highly Unstable.

    • Risk:[2][3] Rapid self-condensation (dimerization via Schiff base formation) and oxidation.

    • Action:STOP. Do not attempt standard silica chromatography. See Protocol B .

Troubleshooting & FAQs

Q1: I see a "streaking" baseline and multiple spots on TLC. What is happening?

Diagnosis: This is classic decomposition.

  • Oxidation: The indoline ring (dihydro) is prone to aromatization to form Indole-2-carbaldehyde . This is often catalyzed by the acidity of silica gel and the presence of oxygen.

  • Self-Condensation (If Unprotected): The amine of one molecule reacts with the aldehyde of another, forming oligomers.

  • Silica Acidity: The C2 proton is acidic; silica can catalyze enolization, leading to epimerization (loss of chirality) or degradation.

Q2: My product turns pink/red on the column.

Diagnosis: This indicates oxidation to the Indole species.

  • Indoles react with trace acids or specific stains (like Ehrlich’s reagent) to form colored conjugates.

  • Fix: If you see this band forming during the run, your silica is too acidic or the run is taking too long.

Q3: Can I use standard Silica Gel 60?

Recommendation: Only if neutralized. Standard silica (pH ~6.5–7.0) is often too acidic for sensitive amino-aldehydes. You must buffer the silica to prevent acid-catalyzed decomposition.

Experimental Protocols

Protocol A: Purification of N-Protected Indoline-2-carbaldehyde

For substrates like N-Boc-indoline-2-CHO or N-Cbz-indoline-2-CHO.

The "Neutralized Flash" Method

ParameterSpecificationReason
Stationary Phase Silica Gel 60 (230–400 mesh)Standard resolution.
Pre-treatment 1% Triethylamine (TEA) Neutralizes acidic silanol groups.
Mobile Phase Hexanes / Ethyl Acetate (Gradient)Standard polarity adjustment.
Loading Liquid loading (DCM) or Celite dry loadAvoid thermal stress of solid loading.
Flow Rate High (e.g., 20–30 mL/min for 20g column)Minimize residence time on column.[1]

Step-by-Step Workflow:

  • Column Neutralization (Critical):

    • Prepare your starting mobile phase (e.g., 95:5 Hex/EtOAc).[1]

    • Add 1% v/v Triethylamine (TEA) to this solvent.

    • Flush the packed silica column with 2–3 Column Volumes (CV) of this TEA-spiked solvent.

    • Check: The eluate should be basic (pH paper).

  • Sample Loading:

    • Dissolve crude material in a minimum volume of DCM (Dichloromethane).

    • Pro-Tip: If the crude is dark/tarry, adsorb onto Celite (1:2 ratio w/w) and dry load.[1] Do not heat above 30°C during rotary evaporation.

  • Elution:

    • Run a gradient from 5% EtOAc to 30% EtOAc in Hexanes (no TEA needed in the gradient solvents if the column was pre-equilibrated effectively, but keeping 0.5% TEA is safer).

    • Monitor: Use UV (254 nm). N-protected indolines absorb well.

  • Fraction Handling:

    • Evaporate fractions immediately in a cool water bath (<30°C). Do not leave the compound in solution overnight.

Protocol B: Handling Unprotected Indoline-2-carbaldehyde

For the free amine species.

Directive: Do not purify the free aldehyde on silica. The free amine and aldehyde functionalities are mutually reactive (intermolecular Schiff base formation).

Alternative Workflows:

  • Immediate Derivatization:

    • If you just synthesized it (e.g., via Swern oxidation of the alcohol), react it in situ with your next reagent (e.g., a Wittig reagent or amine).[1][4]

  • Salt Formation (Purification by Precipitation):

    • Convert the indoline amine to a salt (e.g., HCl or Tosylate) to kill the nucleophilicity of the nitrogen.

    • Note: This risks acid-catalyzed degradation of the aldehyde. This is high-risk.

  • Scavenger Resins:

    • Use a solid-supported aldehyde scavenger to remove unreacted starting materials, rather than running a column.[1]

Visualizing the Decomposition Pathways

Understanding why the purification fails is the key to preventing it.

IndolineDecomposition Indoline Indoline-2-carbaldehyde (Target) Indole Indole-2-carbaldehyde (Oxidation Impurity) Indoline->Indole Oxidation (-2H) Dimer Schiff Base Dimer (Oligomerization) Indoline->Dimer Self-Condensation (Amine + Aldehyde) Silica Acidic Silica Gel (Catalyst) Silica->Indoline Catalyzes Air Oxygen (Air) Air->Indoline Oxidizes

Caption: Figure 1. Decomposition pathways of Indoline-2-carbaldehyde. Acidic silica and oxygen accelerate oxidation to the indole and self-condensation.

Decision Matrix for Purification

Use this logic flow to determine your exact experimental setup.

PurificationLogic Start Start: Crude Indoline-2-CHO CheckN Is Nitrogen Protected? (Boc, Cbz, etc.) Start->CheckN Protected YES: Protected CheckN->Protected Stable Unprotected NO: Free NH CheckN->Unprotected Unstable Neutralize Use Neutralized Silica (1% TEA in Hex/EtOAc) Protected->Neutralize Recommended Standard Standard Flash (Risk of Oxidation) Protected->Standard If <10 min run Derivatize Do NOT Column. Derivatize in situ. Unprotected->Derivatize Best Practice Salt Precipitate as Salt (e.g. Bisulfite adduct) Unprotected->Salt Alternative

Caption: Figure 2. Decision tree for selecting the appropriate purification strategy based on N-protection status.

References

  • BenchChem Technical Support. (2025). Improving the stability of 3H-Indole-2-carbaldehyde during storage. BenchChem. Link[1]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 102, 276–302.[1] Link

  • ChemicalBook. (2026). Indole-2-carboxaldehyde Safety Data Sheet. Link

  • ResearchGate. (2015). Purification of aldehydes by column chromatography and bisulfite adducts. Link

  • TCI Chemicals. (2026).[4] Swern Oxidation and Reagents for Indole Synthesis. Link

Sources

Technical Support Center: Vilsmeier-Haack Formylation of Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side product formation in Vilsmeier-Haack formylation of indoles Content type: Technical Support Center Guide

Senior Application Scientist Desk

Welcome to the Advanced Synthesis Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because your indole formylation did not yield the pristine pale-yellow solid you expected, but rather a tarry red mixture, a chlorinated impurity, or a regioisomer you didn't predict.

The Vilsmeier-Haack (VH) reaction is a textbook electrophilic aromatic substitution, but in the context of electron-rich nitrogen heterocycles like indole, it is a balancing act between kinetics and thermodynamics. Below is a targeted troubleshooting guide designed to diagnose and resolve specific failure modes.

Diagnostic Triage: What does your reaction look like?

Symptom A: The "Red/Pink Pot" Syndrome

Observation: The reaction mixture or work-up phase turns a deep red, purple, or bright pink color. Yield of the aldehyde is low, and TLC shows a non-polar smear or a spot much less polar than the aldehyde. Diagnosis: Formation of Bis(indolyl)methanes (DIMs) or triarylmethane dyes. Technical Insight: This is the most common failure mode. It occurs when the stoichiometry is skewed. The Vilsmeier intermediate (chloroiminium salt) reacts with one equivalent of indole to form the target iminium species.[1] If free indole remains in the presence of this intermediate (or the hydrolyzed aldehyde) under acidic conditions, it acts as a nucleophile again, attacking the electrophilic carbon to bridge two indole units. Causality:

  • Insufficient Vilsmeier Reagent: You used < 1.1 equivalents of Vilsmeier reagent relative to indole.[2]

  • Inverse Addition: You added the Vilsmeier reagent to the indole. This creates a local excess of indole, favoring dimerization.

  • Quenching Lag: Slow hydrolysis allows the formed aldehyde to react with unreacted indole in the acidic quench pot.

Corrective Action:

  • Protocol Adjustment: Always add the Indole to the Vilsmeier Reagent (Standard Addition), never the reverse.

  • Stoichiometry: Ensure a minimum of 1.2 to 1.5 equivalents of

    
    /DMF. The goal is to convert all indole to the non-nucleophilic iminium salt immediately.
    
Symptom B: The "Chlorine Ghost"

Observation: Mass spectrometry shows an M+2 peak pattern typical of chlorine (3:1 ratio), but you only wanted a formyl group. Diagnosis: Nucleophilic aromatic substitution or chlorination of the intermediate. Technical Insight: The Vilsmeier reagent is a chloroiminium species.[1][3][4][5][6][7] At high temperatures or with extended reaction times, the chloride counter-ion can act as a nucleophile. In indoles, if the 3-position is blocked, chlorination often occurs at the 2-position. Even if unblocked, overheating can lead to 2-chloro-3-formylindole. Causality:

  • Thermal Overload: Reaction heated > 80°C for prolonged periods.

  • Reagent Quality: Presence of free

    
     or phosphorous pentachloride impurities in aged 
    
    
    
    .

Corrective Action:

  • Temperature Control: Keep the reaction between 0°C and 25°C initially. Only heat to 60-70°C if conversion stalls.

  • Reagent Swap: If chlorination persists, switch from

    
     to Triflic Anhydride (
    
    
    
    )
    or Oxalyl Chloride to generate the iminium species without a high concentration of nucleophilic chloride ions (though oxalyl chloride still generates chloride, the kinetics differ).
Symptom C: The "Wrong" Isomer (N-Formylation)

Observation: NMR shows a formyl proton, but the chemical shift is shielded/deshielded differently than expected, or the product hydrolyzes back to starting material on the bench. Diagnosis: Kinetic N-formylation (N1) instead of thermodynamic C-formylation (C3). Technical Insight: The indole nitrogen is a nucleophile. While C3 is the thermodynamic sink, N1 attack is kinetically possible. N-formyl indoles are generally unstable to aqueous base and will hydrolyze back to indole, leading to "No Reaction" observations after workup. Causality:

  • Steric Bulk: Substituents at C2 or C4 hinder C3 attack.

  • Solvent Effects: Non-polar solvents may favor N-attack, though VH is almost always done in DMF.

Corrective Action:

  • Thermodynamic Push: Ensure the reaction is heated (e.g., 60°C) to allow the reversible N-formyl species to rearrange to the C3-formyl product.

  • Protection: If N-formylation is persistent, use an N-protecting group (e.g., Methyl, Benzyl, Tosyl) before the VH reaction.

Quantitative Data: Reaction Parameter Effects

The following table summarizes how deviation from standard parameters affects side-product formation.

ParameterConditionPrimary Side ProductMechanism of Failure
Stoichiometry Indole > Vilsmeier ReagentBis(indolyl)methane (Dimer)Excess indole attacks iminium intermediate.
Temperature > 90°CChlorinated IndolesNucleophilic attack by

on the ring.
Temperature < 0°C (sustained)N-Formyl Indole / IncompleteKinetic trap at Nitrogen; insufficient energy for C3 rearrangement.
Reagent Order VR added to IndoleBis(indolyl)methaneLocalized high concentration of nucleophilic indole.
Quench pH pH < 2 (Prolonged)Polymerization / TarsAcid-catalyzed oligomerization of indole/aldehyde.
Water Content Wet DMFLow Yield / Recovered SMHydrolysis of Vilsmeier reagent before reaction.

The "Gold Standard" Protocol

Designed to minimize dimerization and chlorination.

Reagents:

  • Indole substrate (1.0 equiv)[2]

  • 
     (Phosphorus Oxychloride) (1.2 - 1.5 equiv) - Must be clear, colorless. Yellow = degraded.
    
  • DMF (N,N-Dimethylformamide) (5-10 volumes) - Anhydrous.

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation (The "Cold" Step):

    • Place anhydrous DMF in a flame-dried round-bottom flask under Argon/Nitrogen.

    • Cool to 0°C (ice bath).

    • Add

      
       dropwise via syringe. Caution: Exothermic.[3]
      
    • Stir at 0°C for 15-30 minutes. The solution may turn pale yellow; a precipitate (Vilsmeier salt) may form. This is normal.

  • Substrate Addition (The "Control" Step):

    • Dissolve the indole in a minimum volume of DMF.[1][2]

    • CRITICAL: Add the Indole solution TO the Vilsmeier reagent dropwise.

    • Why? This ensures the electrophile (VR) is always in excess relative to the nucleophile (Indole), preventing the "Pink Pot" dimerization.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 1-2 hours. Monitor by TLC.[1][2][3][4][5]

    • Optimization: If starting material remains, heat to 60°C . Do not exceed 80°C unless necessary (risk of chlorination).

  • The "Buffered" Quench (The "Clean" Step):

    • Prepare a mixture of crushed ice and Sodium Acetate (or Sodium Bicarbonate) in a large beaker.

    • Pour the reaction mixture slowly onto the ice/base slurry with vigorous stirring.

    • Why? Direct water quench generates massive amounts of HCl. Buffering prevents the pH from dropping too low, which minimizes acid-catalyzed polymerization.

    • Stir for 1 hour to ensure complete hydrolysis of the iminium salt to the aldehyde.

  • Isolation:

    • The product usually precipitates as a solid.[1] Filter and wash with water.[1]

    • If no precipitate: Extract with Ethyl Acetate, wash with water (x3) to remove DMF, then brine.

Visualizing the Failure Pathways

The following diagram illustrates the mechanistic divergence between the desired C3-formylation and the dreaded dimerization (Pink Pot).

VilsmeierSideProducts cluster_conditions Critical Control Points VR Vilsmeier Reagent (Chloroiminium Salt) Iminium C3-Iminium Intermediate (Stable Salt) VR->Iminium + Indole (1.0 eq) Electrophilic Attack Indole Indole (Nucleophile) Aldehyde Indole-3-Carboxaldehyde (Target Product) Iminium->Aldehyde Hydrolysis (H2O/Base) Dimer Bis(indolyl)methane (Pink/Red Side Product) Iminium->Dimer + Excess Free Indole (Acidic Conditions) Chloro 2-Chloroindole (Side Product) Iminium->Chloro High Temp (>90°C) Cl- Attack Control1 Keep Indole < VR (Stoichiometry) Control2 Avoid Overheating

Caption: Mechanistic bifurcation in Vilsmeier-Haack. Green path represents the desired protocol; red dashed paths indicate side reactions due to stoichiometry or thermal errors.

Frequently Asked Questions (FAQ)

Q: Can I use Acetyl Chloride instead of


? 
A:  No. Acetyl chloride + DMF does not form the Vilsmeier reagent effectively. It forms an acetoxy-iminium species that is far less electrophilic. If you need to avoid phosphorus, use Oxalyl Chloride  (

) or Thionyl Chloride (

), though

remains the gold standard for reactivity.

Q: My product is an oil, but the literature says it should be a solid. Did it fail? A: Not necessarily. Residual DMF is notoriously difficult to remove and can keep products as oils.

  • Fix: Dissolve the oil in Ethyl Acetate and wash 3-4 times with water (or 5% LiCl solution) to strip the DMF. Triturate the resulting oil with Hexanes or Diethyl Ether to induce crystallization.

Q: Why did my reaction solidify completely during the addition? A: The Vilsmeier salt (intermediate) is often insoluble in non-polar solvents or even concentrated DMF. This is actually a good sign —it means the intermediate is stable.

  • Fix: Add more anhydrous DMF to facilitate stirring, or simply allow it to sit. Do not heat aggressively to melt it, as this may cause decomposition.

References

  • Vilsmeier, A.; Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde." Berichte der deutschen chemischen Gesellschaft, 1927 , 60(1), 119–122.

  • Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis, 1991 , 2, 777–794.

  • James, D. S. "The Formation of Bis(indolyl)methanes." Journal of Organic Chemistry, 1959, 24(1), 123-126.
  • Su, W., et al. "Recent Progress in the Vilsmeier-Haack Reaction." Organic Preparations and Procedures International, 2010 , 42(6), 503-555.

  • Jones, G.; Stanforth, S. P. "The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles." Organic Reactions, 2011 , 49, 1.

Sources

Technical Support Center: Mitigating Polymerization and Tar Formation in Indole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for indole chemistry. Indoles are highly versatile but notoriously sensitive heterocycles. Due to their electron-rich nature, researchers frequently encounter uncontrolled oligomerization—often manifesting as an intractable black "tar" during acid-catalyzed reactions.

This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded strategies to suppress polymerization, optimize yields, and ensure reproducible workflows.

The Pathology of Indole Polymerization

To prevent polymerization, we must first understand the causality behind it. Indole is an electron-rich aromatic system with a highly nucleophilic C3 position (approximately


 times more reactive than benzene) [8].

When exposed to strong Brønsted acids or harsh Lewis acids, the indole ring undergoes rapid protonation at the C3 position. This forms a 3H-indolium cation, which is a highly reactive, electrophilic iminium species. Because the reaction mixture still contains unprotonated (nucleophilic) indole molecules, a rapid Mannich-type intermolecular attack occurs, linking the C3 position of one indole to the C2 or C3 position of another. This initiates a runaway cascade of dimerization, trimerization, and eventual polymerization, destroying the mass balance of your desired reaction (1) [4].

G A Indole Monomer (Highly Nucleophilic at C3) C C3-Protonated Indolium Ion (Electrophilic Iminium) A->C Protonation D Indole Dimerization (C3-C2 or C3-C3 linkage) A->D B Strong Acid (H+) B->C C->D Attack by unprotonated Indole E Oligomerization / Trimerization D->E Repeated Electrophilic Attack F Intractable Tar / Polymer E->F Uncontrolled Cascade

Mechanistic pathway of acid-catalyzed indole polymerization leading to tar formation.

Diagnostic FAQs: Troubleshooting Reaction Failures

Q: My Fischer Indole Synthesis or Friedel-Crafts alkylation yields black tar instead of the desired product. How do I stop this? A: "Tar" is a complex mixture of polymeric degradation products (2) [1]. The root cause is typically an overly harsh acid catalyst combined with elevated temperatures. Causality & Solution: Strong acids protonate the indole excessively. Switch to milder Lewis acids (e.g.,


, 

) or weaker Brønsted acids (e.g., acetic acid or polyphosphoric acid) (3) [5]. Furthermore, polymerization is a bimolecular kinetic process; lowering the temperature (start at 0 °C) and running the reaction in dilute conditions significantly decreases the rate of these undesired side reactions relative to your target intramolecular rearrangement or cross-coupling [1].

Q: How does N-protection prevent this cascade, and what is the mechanistic basis for choosing a protecting group? A: The lone pair on the unprotected indole nitrogen donates electron density into the pyrrole ring via resonance, maintaining the high nucleophilicity at C3. By installing an electron-withdrawing group (EWG) on the nitrogen, you sequester this lone pair. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), drastically reducing the nucleophilicity of the ring and preventing it from acting as a nucleophile in the polymerization cascade (4) [9]. Strong EWGs like p-toluenesulfonyl (Ts) or benzenesulfonyl (


) essentially deactivate the ring entirely toward acid-catalyzed self-condensation (5) [6].

Q: Does the choice of solvent impact the oligomerization rate? A: Yes. Solvents modulate the stability of the reactive indolium intermediate. Highly polar, non-nucleophilic solvents (like nitromethane) can stabilize cationic intermediates but might facilitate polymerization if the concentration is too high. Coordinating solvents (like ethers or THF) can attenuate the reactivity of Lewis acids, providing a milder reaction environment that favors the desired pathway over oligomerization [1].

Strategic Interventions: Data & Protocols

Quantitative Data: N-Protecting Group Selection

Choosing the correct protecting group requires balancing the need for ring deactivation against the harshness of the required deprotection conditions (6) [7].

Protecting GroupElectron-Withdrawing StrengthPolymerization Risk in AcidTypical Yields (Acidic Media)Deprotection Conditions
None (N-H) Neutral (Resonance Donating)Very High < 30% (High Tar)N/A
Benzyl (Bn) Weakly Electron-DonatingHigh 30 - 50%

, Pd/C
Boc Moderate EWGLow 70 - 85%TFA or HCl in Dioxane
Tosyl (Ts) Strong EWGVery Low > 90%Strong base (KOH/EtOH) or Mg/MeOH
Phenylsulfonyl (

)
Strong EWGVery Low > 90%TBAF or Strong base
Experimental Workflow for Troubleshooting

Workflow Start Tar Formation Observed Step1 Is strong Brønsted acid used? Start->Step1 Action1 Switch to milder Lewis Acid (e.g., ZnCl2, MgBr2) Step1->Action1 Yes Step2 Is the indole N-H unprotected? Step1->Step2 No Action1->Step2 Action2 Install EWG Protecting Group (e.g., Ts, Boc, PhSO2) Step2->Action2 Yes Step3 Is temperature > 25°C? Step2->Step3 No Action2->Step3 Action3 Cool to 0°C or lower Run in dilute conditions Step3->Action3 Yes Success Clean Indole Product (Polymerization Prevented) Step3->Success No Action3->Success

Systematic troubleshooting workflow to prevent tar formation in indole reactions.

Self-Validating Protocols
Protocol 1: N-Tosylation of Indole (Deactivation Strategy)

Rationale: Deprotonating the indole with NaH forms a highly nucleophilic indolide anion that rapidly reacts with TsCl. The resulting N-Ts indole is electronically deactivated, preventing future acid-catalyzed polymerization.

  • Setup: Flame-dry a round-bottom flask under argon. Add indole (1.0 equiv) and anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.

    • Validation Checkpoint 1: The solution should turn from colorless to a clear, pale yellow/brown, indicating the successful formation of the indolide anion.

  • Electrophile Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) dissolved in a minimum amount of anhydrous DMF dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Reaction Monitoring:

    • Validation Checkpoint 2: Monitor by TLC (Hexanes:EtOAc 8:2). Unprotected indole fluoresces bright blue under 254 nm UV and stains strongly with p-anisaldehyde. The N-Ts product will run significantly higher (less polar,

      
      ) and will not stain as intensely. The complete disappearance of the lower spot validates successful deactivation.
      
  • Workup: Quench the reaction carefully with saturated aqueous

    
     at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove DMF, then with brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate.
    • Validation Checkpoint 3: The crude product should be a white to off-white crystalline solid. Any appearance of dark brown/black oil indicates that the starting material had already begun polymerizing prior to protection.

Protocol 2: Mild Lewis Acid-Catalyzed Alkylation of N-Protected Indole

Rationale: Even with N-protection, harsh Lewis acids can strip protecting groups or force side reactions. We substitute


 with a milder Lewis acid like 

, which coordinates the electrophile without over-activating the indole core.
  • Setup: To a flame-dried flask under nitrogen, add the N-Ts protected indole (1.0 equiv) and anhydrous Dichloromethane (DCM, 0.1 M). Cool the solution to -78 °C.

  • Catalyst Addition: Add

    
     (0.2 to 1.0 equiv, depending on electrophile reactivity) as a solution in ether.
    
  • Electrophile Addition: Slowly add the alkylating agent (1.1 equiv).

  • Controlled Warming: Allow the reaction to slowly warm to 0 °C over 2 hours.

    • Validation Checkpoint 1: A color change from pale yellow to dark purple/black indicates runaway polymerization. If the solution remains clear or light brown, the mild Lewis acid strategy is successfully mitigating oligomerization.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and purify via silica gel chromatography.

References

  • Oligomerization of Indole Derivatives with Incorporation of Thiols PMC - NIH[Link]

  • Mixed Indole Dimers, Trimers, and Their Acyl Derivatives ACS Publications[Link]

  • Acid Induced Dimerization of 3-substituted indoles Diva-Portal[Link]

  • A New Protecting-Group Strategy for Indoles ResearchGate[Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles MDPI[Link]

  • Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties ACS Publications[Link]

Sources

Technical Support Center: Purification of Indoline-2-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the complex purification of Indoline-2-carbaldehyde isomers. This resource is tailored for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable synthetic intermediate in high purity. The inherent characteristics of the indoline scaffold, combined with the reactivity of the aldehyde functional group and the stereochemistry at the C2 position, present a unique set of purification hurdles. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during the purification of Indoline-2-carbaldehyde, from basic handling to complex chiral separations.

Section A: Compound Stability and Handling

Question 1: My purified Indoline-2-carbaldehyde sample is developing a pink or brownish color upon storage. What is causing this degradation and how can I prevent it?

Answer: This is a frequent observation and typically points to two primary degradation pathways: oxidation and polymerization.

  • Oxidation: The indoline ring is susceptible to oxidation back to the more stable aromatic indole scaffold. Furthermore, the aldehyde group itself can be readily oxidized by atmospheric oxygen to the corresponding indoline-2-carboxylic acid, especially when exposed to light.[1] This process can be catalyzed by trace metal impurities.

  • Polymerization: Under acidic conditions or upon exposure to light, indoline and indole derivatives can undergo self-polymerization, leading to the formation of dark, often intractable materials.[2]

Preventative Measures: To ensure long-term stability, rigorous storage conditions are essential.

ParameterRecommended ConditionRationale
Temperature Store at -20°C.[1]Minimizes the rate of all chemical degradation pathways.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[1]Prevents oxidation of both the indoline ring and the aldehyde group.
Light Use an amber vial or wrap the container in aluminum foil.[3]Prevents light-catalyzed degradation and polymerization.
Purity Ensure the final product is free from acidic or basic residues from the work-up.Trace acid or base can catalyze decomposition and racemization.

Question 2: I suspect my compound is degrading during the work-up or concentration steps. How can I minimize this?

Answer: Degradation during work-up is often due to prolonged exposure to harsh conditions.

  • Control pH: During aqueous extractions, ensure the pH is carefully controlled.[2] Avoid strongly acidic or basic conditions. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities, followed by a brine wash to remove excess water.[4]

  • Minimize Heat: Concentrate your solutions at the lowest possible temperature using a rotary evaporator. Avoid heating the flask above 30-35°C. For highly sensitive derivatives, azeotropic removal of solvents with toluene at reduced pressure can be a gentle alternative.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen, which can promote oxidation.[4] For maximum stability, use solvents that have been degassed by sparging with nitrogen or argon.

cluster_degradation Degradation Pathways cluster_factors Contributing Factors Indoline-2-carbaldehyde Indoline-2-carbaldehyde Indole-2-carbaldehyde Indole-2-carbaldehyde Indoline-2-carbaldehyde->Indole-2-carbaldehyde Oxidation (Ring) Indoline-2-carboxylic_acid Indoline-2-carboxylic_acid Indoline-2-carbaldehyde->Indoline-2-carboxylic_acid Oxidation (Aldehyde) Polymeric_Byproducts Polymeric_Byproducts Indoline-2-carbaldehyde->Polymeric_Byproducts Acid/Light Air (O2) Air (O2) Air (O2)->Indoline-2-carbaldehyde Light Light Light->Indoline-2-carbaldehyde Heat Heat Heat->Indoline-2-carbaldehyde Acid/Base Acid/Base Acid/Base->Indoline-2-carbaldehyde

Caption: Key degradation pathways for Indoline-2-carbaldehyde.

Section B: Chromatographic Purification (Achiral)

Question 3: I am struggling to separate Indoline-2-carbaldehyde from my starting materials and a major byproduct, which I believe is Indole-3-carbaldehyde. What are the best practices for column chromatography?

Answer: This is a classic purification challenge where success hinges on optimizing your chromatographic conditions. Indole-3-carbaldehyde is a common byproduct if the initial synthesis involved formylation of an indole precursor.[2]

Workflow for Method Development:

  • TLC Analysis: First, optimize your separation on a TLC plate. The ideal solvent system should give your target compound an Rf value of ~0.25-0.35 and show baseline separation from major impurities.[4]

    • Starting Point: Begin with a Hexane:Ethyl Acetate solvent system. A typical starting ratio is 80:20.[5][6]

    • Polarity Tuning: If separation is poor, gradually increase or decrease the polarity. Sometimes, switching to a different solvent system, like Dichloromethane:Methanol, can alter the selectivity and improve separation.

  • Column Chromatography:

    • Silica to Crude Ratio: Use a high ratio of silica gel to crude material, typically between 50:1 to 100:1 by weight. This is crucial for separating closely eluting spots.

    • Loading Technique: For best results, dry-load your sample. Dissolve the crude material in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]

    • Elution: Start eluting with a slightly less polar solvent system than your optimal TLC system (e.g., if 80:20 Hex:EtOAc worked on TLC, start the column with 90:10). You can then perform a slow gradient elution to improve separation.[3]

Troubleshooting Common Column Chromatography Issues

IssueProbable Cause(s)Recommended Solution(s)
Poor Separation Inappropriate solvent system; Column overloaded.Re-optimize the mobile phase using TLC.[5] Use a higher silica-to-sample ratio.
Streaking/Tailing Compound is too polar for the eluent; Strong interaction with silica; Sample overload.Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to mask acidic silica sites.[4] Reduce the amount of sample loaded.
Compound Won't Elute The mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).[5]
Low Recovery Compound degradation on silica; Irreversible adsorption.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine. Run the column quickly and avoid leaving the compound on the column for extended periods.
Section C: Managing Stereochemistry

Question 4: I am working with an enantioenriched sample of (S)-Indoline-2-carbaldehyde. My final product shows a significant loss of enantiomeric excess (ee). What could be causing this racemization?

Answer: The chiral center at the C2 position of Indoline-2-carbaldehyde is susceptible to racemization because the proton at this position is alpha to both the aldehyde's carbonyl group and the indoline nitrogen. This makes the proton relatively acidic and prone to removal, leading to a planar enolate or enamine intermediate, which can be re-protonated from either face, thus scrambling the stereochemistry.

Factors Promoting Racemization:

  • pH Extremes: Both strong acids and strong bases can catalyze enolization/enamine formation and subsequent racemization. Even mildly basic conditions, such as those during an aqueous bicarbonate wash, can pose a risk if exposure is prolonged.

  • Heat: Elevated temperatures can provide the energy needed to overcome the activation barrier for deprotonation, accelerating racemization.

  • Stationary Phase in Chromatography: Standard silica gel is acidic and can promote racemization on-column. Conversely, alumina can be basic.

Strategies to Prevent Racemization:

  • Maintain Neutrality: Buffer all aqueous solutions to a pH of ~7 during work-up.

  • Use Neutral Stationary Phases: If racemization on silica is suspected, consider using a deactivated or neutral stationary phase. You can "neutralize" silica by flushing the packed column with your eluent containing 1% triethylamine before loading your sample.

  • Avoid High Temperatures: Perform all concentration steps at low temperatures and purify at room temperature whenever possible.

  • Derivatization: In some cases, it may be beneficial to protect the aldehyde as a temporary, more stable derivative (e.g., an acetal) before purification, and then deprotect it in the final step under mild, neutral conditions.

Racemization cluster_conditions Catalysts (S)-Isomer (S)-Isomer Planar Intermediate Planar Enolate/ Enamine Intermediate (S)-Isomer->Planar Intermediate - H+ Planar Intermediate->(S)-Isomer + H+ (R)-Isomer (R)-Isomer Planar Intermediate->(R)-Isomer + H+ Base (B:) Base (B:) Base (B:)->(S)-Isomer Acid (H+) Acid (H+) Acid (H+)->(S)-Isomer Heat Heat Heat->(S)-Isomer

Caption: Mechanism of racemization at the C2 position.

Section D: Chiral Purification

Question 5: How do I separate the enantiomers of racemic Indoline-2-carbaldehyde?

Answer: Separation of enantiomers requires chiral chromatography, most commonly Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP).

  • Why SFC is Often Preferred: SFC is frequently the method of choice for preparative chiral separations due to its use of supercritical CO2 as the primary mobile phase. This leads to faster separations, reduced solvent consumption, and easier product isolation (the CO2 simply evaporates).

  • Column Selection: The most successful CSPs for this type of molecule are often polysaccharide-based phases, such as those coated or immobilized with cellulose or amylose derivatives (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS, IC).

  • Method Development:

    • Screening: Start by screening a set of 4-6 different chiral columns with a standard mobile phase, such as CO2/Methanol for SFC or Hexane/Isopropanol for HPLC.

    • Optimization: Once a "hit" (any separation) is identified, optimize the mobile phase composition and any additives. Small amounts of additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can dramatically improve peak shape and resolution. For your neutral aldehyde, additives may not be necessary but are worth trying if peak shape is poor.

    • Scale-up: Once an analytical method is optimized, it can be scaled up to a larger diameter preparative column to isolate multi-gram quantities of each enantiomer.

Part 2: Experimental Protocols

Protocol 1: General Purpose Flash Column Chromatography

This protocol is designed for the purification of crude Indoline-2-carbaldehyde to remove non-isomeric impurities.

  • Solvent System Selection:

    • Using TLC, identify a mobile phase that provides good separation and an Rf of ~0.3 for the product. A common system is Hexane:Ethyl Acetate (e.g., 80:20 v/v).[5]

  • Column Packing:

    • Select a column size appropriate for your sample amount (aim for a silica:crude ratio of at least 50:1).

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 90:10 Hex:EtOAc).

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (e.g., 1 g) in a minimal volume of DCM (e.g., 5-10 mL).

    • Add 2-3 g of silica gel to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Gently layer this powder onto the top of the packed column bed.

  • Elution and Fraction Collection:

    • Begin eluting with the initial, less polar solvent.

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the mobile phase to elute your product.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Concentrate the pooled fractions under reduced pressure at low temperature (<35°C) to yield the purified Indoline-2-carbaldehyde.

Caption: Workflow for flash column chromatography purification.

Part 3: References

  • Improving the stability of 3h-Indole-2-carbaldehyde during storage - Benchchem. Available at:

  • Technical Support Center: Synthesis of Indole-2-Carbaldehydes - Benchchem. Available at:

  • Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes - Benchchem. Available at:

  • optimizing reaction conditions for 3-bromo-1H-indole-2-carbaldehyde synthesis - Benchchem. Available at:

  • Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers - ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of 2-Aryl-3,3-Disubstituted Indolines from 3H-Indoles via Deracemization | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers - PubMed. Available at: [Link]

  • Synthesis routes of Indole-2-carbaldehyde - Benchchem. Available at:

  • Purification techniques for indole aldehydes - Benchchem. Available at:

Sources

Technical Support Center: Stabilizing Indoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for indoline-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this valuable but notoriously unstable reagent. Here, we move beyond simple protocols to explain the underlying chemical principles governing its stability, offering field-tested troubleshooting advice and preventative strategies to ensure the success of your experiments.

Introduction: The Challenge of Indoline-2-carbaldehyde

Indoline-2-carbaldehyde is a crucial building block in the synthesis of various pharmaceutical agents and complex organic molecules. However, its utility is often hampered by its inherent instability. The molecule's structure, featuring a reactive aldehyde group and a nitrogen atom within a non-aromatic heterocyclic ring, makes it susceptible to several degradation pathways. Understanding these pathways is the first step toward mitigating them.

dot graph "Degradation_Pathways" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Indoline-2-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Indoline-2-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Self-Condensation\n(Aldol Reaction)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Polymeric Byproducts", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Tautomerization/Dehydrogenation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Indole-2-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B [label="O₂, light"]; B -> C; A -> D [label="Base/Acid"]; D -> E; A -> F [label="Trace acid/metal"]; F -> G; } caption: Key degradation pathways for indoline-2-carbaldehyde.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction is turning dark, and I'm seeing multiple spots on my TLC plate that I can't identify. What's happening?

Answer: This is a classic sign of decomposition, likely due to a combination of oxidation and self-condensation. The aldehyde group is highly susceptible to air oxidation, forming the corresponding carboxylic acid, while trace amounts of acid or base can catalyze aldol-type self-condensation reactions, leading to polymeric byproducts.[1]

Immediate Actions:

  • Inert Atmosphere is Crucial: If you are not already, perform your reaction under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent oxidation.[1]

  • Solvent Purity: Ensure your solvents are anhydrous and have been degassed (e.g., by sparging with argon) before use. Protic solvents can sometimes facilitate unwanted side reactions.[1]

  • Control the Temperature: Running the reaction at a lower temperature can slow down the rates of these decomposition reactions.

Question 2: My yield is consistently low, even when I use an inert atmosphere. What other factors could be at play?

Answer: If oxidation is controlled, low yields often point to issues with the reagent's purity or instability in the reaction medium. The N-H group of the indoline ring can also participate in side reactions.

Preventative Strategies:

  • N-Protection: Protecting the indoline nitrogen is a highly effective strategy. The resulting N-protected indoline-2-carbaldehyde is generally more stable. A tert-butoxycarbonyl (Boc) group is a common choice as it is stable under many reaction conditions and can be removed under acidic conditions.[2][3]

  • Reagent Purity Check: Before use, check the purity of your indoline-2-carbaldehyde by NMR or HPLC. If it has degraded, purification by column chromatography on silica gel may be necessary.[4]

Question 3: I am attempting a reaction that requires a basic or acidic catalyst, but my starting material is decomposing. How can I proceed?

Answer: This is a significant challenge, as both acidic and basic conditions can accelerate the degradation of indoline-2-carbaldehyde.[1] The solution here is almost always to use a protecting group for the aldehyde functionality.

The Power of Aldehyde Protection: A protecting group temporarily converts the aldehyde into a less reactive functional group, shielding it from the reaction conditions.[5][6] A common and effective choice is the formation of an acetal.

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantages & Considerations
Dimethyl Acetal Methanol, catalytic acid (e.g., TsOH)Aqueous acid (e.g., HCl, TFA)Easy to form and remove. Stable to bases and nucleophiles.
1,3-Dioxolane Ethylene glycol, catalytic acidAqueous acidGenerally more stable than acyclic acetals.

Experimental Protocol: Acetal Protection of Indoline-2-carbaldehyde

  • Dissolve indoline-2-carbaldehyde (1 equivalent) in anhydrous methanol or a mixture of toluene and ethylene glycol (2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (TsOH) (0.05 equivalents).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a mild base (e.g., triethylamine).

  • Remove the solvent under reduced pressure and purify the resulting acetal by column chromatography.

dot graph "Protection_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Unstable\nIndoline-2-carbaldehyde"]; Protect [label="Protect Aldehyde\n(e.g., Acetal Formation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Perform Reaction\n(Acidic/Basic Conditions)"]; Deprotect [label="Deprotect Aldehyde\n(Aqueous Acid)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Desired Product"];

Start -> Protect; Protect -> Reaction; Reaction -> Deprotect; Deprotect -> End; } caption: Workflow for using a protecting group strategy.

Preventative Strategies: Best Practices for Handling and Storage

Proactive measures are key to preserving the integrity of indoline-2-carbaldehyde.

Storage:

  • Temperature: Store at -20°C for long-term stability.[1]

  • Atmosphere: Keep under an inert atmosphere (argon or nitrogen) in a tightly sealed vial.[1][4]

  • Light: Use an amber vial or wrap the container in aluminum foil to protect it from light-catalyzed degradation.[1]

Handling:

  • Minimize Air Exposure: Whenever possible, handle the compound in a glovebox or using Schlenk line techniques.

  • Fresh is Best: Prepare solutions of indoline-2-carbaldehyde immediately before use. Do not store it in solution for extended periods.[1]

Frequently Asked Questions (FAQs)

Q: Can I protect the indoline nitrogen and the aldehyde at the same time? A: Yes, and this is often a good strategy for multi-step syntheses. Typically, the indoline nitrogen is protected first (e.g., as a Boc-carbamate), followed by the desired reaction or protection of the aldehyde. This "orthogonal protection" strategy allows for the selective removal of one protecting group while the other remains intact.[6]

Q: My reaction involves a Lewis acid. Will this affect the stability? A: Yes, Lewis acids can promote side reactions. In some cases, they can catalyze Friedel-Crafts type reactions or other condensations.[7] If you observe significant byproduct formation, consider protecting the aldehyde group before proceeding.

Q: How can I purify indoline-2-carbaldehyde that has started to decompose? A: Column chromatography on silica gel using a hexanes/ethyl acetate eluent system is generally effective.[4] Recrystallization from aqueous methanol or ether has also been reported.[8]

Q: Is the N-H on the indoline ring acidic? A: The N-H is weakly acidic and can be deprotonated by a strong base. This can lead to N-alkylation or other side reactions if electrophiles are present. Protecting the nitrogen as a carbamate or amide can prevent these issues.[6][9]

References

  • Yilmaz, I., et al. (2023). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. Molecules, 28(15), 5873. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • Valenti, P., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2825-2838.
  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Wang, Z., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 10(28), 16450-16462. [Link]

  • Kumar, S., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry, 17, 1453-1463. [Link]

  • Jana, A., et al. (2022). Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. Organic & Biomolecular Chemistry, 20(38), 7585-7589. [Link]

Sources

Technical Support Center: Scaling Up Indoline-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (S)-N-Boc-Indoline-2-carbaldehyde (and derivatives) Primary Application: Peptidomimetics, ACE inhibitor intermediates (e.g., Perindopril), and chiral scaffolds. Critical Warning: Free indoline-2-carbaldehyde is kinetically unstable due to self-condensation and oxidation. This guide focuses on the N-protected pathway, which is the only viable route for scale-up.

Module 1: Strategic Route Selection (Make vs. Buy Decision)

For scale-up (>100g), the "Academic Route" (Direct DIBAL-H reduction of the ester) often fails due to heat transfer limitations, leading to over-reduction. The "Industrial Route" (Reduction-Oxidation sequence) is longer but offers superior process control and reproducibility.

Comparative Workflow Analysis

RouteSelection start Start: (S)-Indoline-2-carboxylic acid protect Step 1: N-Protection (Boc/Cbz) (Critical for Stability) start->protect split Route Decision protect->split pathA Route A: Direct Reduction (DIBAL-H at -78°C) split->pathA Academic (<5g) pathB Route B: Red-Ox Sequence (LAH Red. + Parikh-Doering Ox.) split->pathB Industrial (>100g) riskA Risk: Over-reduction to Alcohol due to exotherm at scale. pathA->riskA benefitB Benefit: 0°C to RT operation. Scalable & Reproducible. pathB->benefitB product Target: (S)-N-Boc-Indoline-2-carbaldehyde riskA->product Low Yield benefitB->product High Yield

Caption: Decision matrix for selecting the synthesis route based on scale. Route B is recommended for batches >50g.

Module 2: The "Gold Standard" Protocol (Scale-Up Ready)

This protocol utilizes the Parikh-Doering Oxidation .[1][2][3] Unlike Swern oxidation (which requires -78°C and releases toxic CO), Parikh-Doering operates at 0°C–RT using solid SO₃·Py complex, making it ideal for large reactors.

Phase 1: Preparation of N-Boc-Indoline-2-Methanol

Pre-requisite: Ensure your starting material is N-protected. Free indoline amino-aldehydes will polymerize immediately.

  • Reduction: Treat (S)-N-Boc-indoline-2-carboxylic acid methyl ester with LiAlH₄ (1.1 equiv) in THF at 0°C.

  • Quench: Use the Fieser method (Water, 15% NaOH, Water) to create a granular precipitate that filters easily.

  • Isolation: Crystallize the alcohol from Hexane/EtOAc. Do not proceed if purity is <98%.

Phase 2: Parikh-Doering Oxidation (The Critical Step)

Reagents:

  • Substrate: (S)-N-Boc-Indoline-2-methanol (1.0 equiv)

  • Oxidant: SO₃[2][4]·Pyridine complex (3.0 equiv)

  • Solvent/Activator: DMSO (anhydrous, 10 vol) / TEA (5.0 equiv)

  • Temperature: 0°C to 20°C

Step-by-Step Protocol:

  • Dissolution: Dissolve the alcohol in DMSO (7 vol) and TEA (5 equiv). Cool to 0°C.

  • Addition: Dissolve SO₃·Py (3.0 equiv) in DMSO (3 vol) and add dropwise to the reactor over 30-45 minutes.

    • Process Note: The reaction is exothermic.[1] Maintain internal temperature <10°C during addition to prevent racemization.

  • Reaction: Allow to warm to 20°C. Monitor by TLC/HPLC. Conversion is usually complete in 1-2 hours.

  • Quench: Pour into ice-cold water (20 vol). The aldehyde often precipitates as a solid.

  • Purification (The "Pro Tip"): If the product is an oil or impure, do not run a silica column immediately. Use the Bisulfite Adduct Method (see Module 4).

Module 3: Troubleshooting Dashboard

Use this matrix to diagnose failure modes.

SymptomProbable CauseCorrective Action
Product contains Indole (Aromatization) Over-oxidation / High TempIndoline is prone to dehydrogenation. Ensure reaction temp never exceeds 25°C. Switch from Swern to Parikh-Doering to avoid chloride ions which can promote aromatization.
Loss of Chirality (Racemization) Base-catalyzed enolizationThe C2 proton is acidic, especially adjacent to the aldehyde. Reduce TEA equivalents or switch to DIPEA (Hunig's Base). Quench immediately upon completion; do not stir overnight.
Low Yield (Polymerization) N-Protecting group lossEnsure the Boc group is stable. Avoid acidic workups (e.g., 1M HCl washes) which might deprotect the amine, leading to self-condensation. Use Citric Acid or Phosphate buffer (pH 5-6) for neutralization.
Stench (Sulfur) DMS generationThis is inherent to DMSO oxidations. Scrubber solution: 10% Bleach (NaOCl) to oxidize DMS to DMSO/Sulfone before venting.
Logic Flow for Impurity Analysis

Troubleshooting Issue Low Purity Isolated Check1 Check HPLC/NMR for Indole peak Issue->Check1 Check2 Check Chiral HPLC (Enantiomeric Excess) Check1->Check2 No Indole Action1 Reduce Reaction Temp Shorten Time Check1->Action1 Indole Present Action2 Switch Base to DIPEA Avoid aq. NaHCO3 wash Check2->Action2 Low ee% Action3 Use Bisulfite Purification Check2->Action3 High ee%, Low Purity

Caption: Diagnostic workflow for identifying root causes of low purity in indoline-2-carbaldehyde synthesis.

Module 4: Purification & Storage (The Bisulfite Method)

Chromatography on silica gel can cause degradation of sensitive aldehydes. For scale-up, chemical purification is superior.

Protocol: Bisulfite Adduct Purification
  • Formation: Dissolve crude aldehyde in EtOAc (5 vol). Add saturated aqueous NaHSO₃ (3 equiv). Vigorously stir for 2 hours. The adduct will precipitate or stay in the aqueous phase.

  • Wash: Separate layers. Wash the aqueous phase (containing product adduct) with EtOAc to remove non-aldehyde impurities (e.g., over-oxidized indole, unreacted alcohol).

  • Regeneration: Add fresh EtOAc to the aqueous phase. Adjust pH to 9-10 using Na₂CO₃ (solid or solution) while stirring. The aldehyde regenerates and extracts into the EtOAc.

  • Drying: Dry organic layer over Na₂SO₄ and concentrate.

Storage Requirements[5]
  • Temperature: -20°C.

  • Atmosphere: Argon/Nitrogen (Strictly oxygen-free).

  • Form: Store as the Bisulfite Adduct solid if possible. Regenerate only immediately before use. This effectively halts oxidation and racemization.

Frequently Asked Questions (FAQs)

Q: Can I use the Swern Oxidation instead? A: Yes, but at scale (>100g), maintaining -78°C is energetically costly and risky. If the cooling fails, the Pummerer rearrangement can occur, leading to thioether side products. Parikh-Doering is more robust for this specific substrate.

Q: Why is my aldehyde racemizing during workup? A: The alpha-proton at C2 is labile. If you use strong bases (NaOH) or leave it in slightly basic aqueous solutions (NaHCO₃) for too long, it will racemize. Use a pH 5-6 buffer for the initial quench and work quickly.

Q: Can I synthesize the free N-H indoline-2-carbaldehyde? A: Practically, no. The amine will attack the aldehyde of a neighboring molecule, forming dimers/polymers. You must use a protecting group (Boc, Cbz, Fmoc) or generate it in situ in the presence of the next nucleophile.

References

  • Parikh-Doering Oxidation Scale-Up

    • Parikh, J. R., & Doering, W. v. E. (1967).[4] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[2][5] Journal of the American Chemical Society, 89(21), 5505–5507. Link

    • Note: This paper establishes the SO3·Py protocol which avoids the cryogenic requirements of Swern.[4]

  • Bisulfite Adduct Purification

    • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. Link

    • Relevance: Provides a scalable method to purify the aldehyde without silica gel chrom
  • Synthesis of Indoline-2-carboxylic Acid (Precursor)

    • Organic Syntheses, Coll. Vol. 5, p.650 (1973); Vol. 49, p.69 (1969). Link

    • Relevance: Standardizes the synthesis of the starting material
  • DIBAL-H Reduction Guidelines: Svete, J. et al. (1997). Synthesis of N-protected amino aldehydes. Chemical Reviews. Context: Highlights the difficulty of stopping ester reduction at the aldehyde stage without over-reduction.

Sources

Troubleshooting unexpected results in reactions with Indoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexpected results when utilizing Indoline-2-carbaldehyde (also known as 2-formylindoline). While this compound is a highly valuable chiral building block for synthesizing complex indole alkaloids and peptidomimetics, its dual chemical nature makes it notoriously temperamental. It contains both an oxidizable indoline core and an epimerization-prone


-amino aldehyde moiety.

This guide deconstructs the causality behind common experimental failures and provides validated, self-correcting protocols to ensure synthetic success and scientific integrity.

Quick-Reference Diagnostic Matrix

Before diving into the mechanistic troubleshooting, consult this quantitative data summary to match your analytical indicators with the underlying chemical cause.

Observed IssueAnalytical Indicator (LC-MS / NMR / HPLC)Mechanistic CausePrimary Corrective Action
Aromatization LC-MS: [M-2]

; NMR: Loss of indoline CH

/CH signals
Aerobic/SET dehydrogenationDegass solvents; use strict Ar/N

atmosphere
Racemization Chiral HPLC: Peak broadening or 1:1 enantiomer ratio

-proton enolization
Avoid bases; maintain reaction temp < 0°C
Oligomerization LC-MS: Broad polymeric mass envelope; Insoluble precipitateIntermolecular Schiff base formationN-protect the indoline core (e.g., Boc, Cbz)
Over-reduction LC-MS: [M+2]

(Alcohol formation during synthesis)
Uncontrolled hydride attackSynthesize via Weinreb amide intermediate
In-Depth Troubleshooting FAQs
Q1: My isolated product shows a mass of M-2 Da relative to the expected product, and the NMR lacks the indoline backbone protons. What happened?

Causality: You are observing the spontaneous aromatization (dehydrogenation) of the indoline core to the thermodynamically stable indole system. Indolines are partially reduced indoles. Under aerobic conditions, prolonged exposure to light, or in the presence of trace transition metals, the indoline ring undergoes a single-electron transfer (SET) or radical-mediated oxidation to regain the full 10-


 aromatic stabilization of the indole [1].
Self-Validating Solution:  Conduct all reactions in rigorously degassed solvents (sparged with Argon for 15 minutes prior to use). If your reaction requires transition metal catalysis (e.g., cross-coupling), add a radical scavenger such as BHT (butylated hydroxytoluene) at 1-2 mol% to suppress the SET oxidation pathway. Validation Checkpoint: Monitor the reaction via LC-MS every 2 hours; if the [M-2]

peak exceeds 5% relative abundance, quench the reaction immediately to salvage the remaining indoline.
Q2: The chemical yield is excellent, but my chiral HPLC shows a catastrophic loss of enantiomeric excess (ee). How do I prevent racemization?

Causality: Indoline-2-carbaldehyde is a highly sensitive


-amino aldehyde. The proton at the C2 position is highly acidic due to the electron-withdrawing nature of the adjacent carbonyl and the inductive pull of the indoline nitrogen (especially if N-protected with an electron-withdrawing group like Boc or Fmoc). In the presence of bases (even mild ones like triethylamine) or protic solvents, the molecule rapidly enolizes. Upon re-protonation, stereochemical information is permanently lost, resulting in a racemic mixture [2].
Self-Validating Solution:  Avoid basic conditions entirely when handling this aldehyde. If a base is strictly required for a subsequent Wittig or Aldol addition, use a non-nucleophilic, sterically hindered base (e.g., LiHMDS) at strictly cryogenic temperatures (-78 °C). Validation Checkpoint: Run a chiral HPLC aliquot of the starting material before the reaction, and compare it against a quenched aliquot taken 10 minutes after base addition. A drop in ee > 2% indicates your base is too strong or your temperature is too high.
Q3: During reductive amination reactions, I get a complex mixture of insoluble high-mass oligomers. Why?

Causality: If you are using unprotected indoline-2-carbaldehyde, the secondary amine of the indoline core is highly nucleophilic. It will undergo rapid intermolecular condensation with the highly electrophilic unhindered aldehyde of adjacent molecules. This creates a chaotic network of Schiff bases (imines) and aminals, leading to polymerization. Self-Validating Solution: Always mask the indoline nitrogen with a protecting group (e.g., N-Boc or N-Cbz) prior to manipulating the aldehyde. The steric bulk and electron-withdrawing nature of the protecting group completely deactivate the nitrogen nucleophilicity.

Mechanistic & Diagnostic Visualizations

MechanisticPathways A Indoline-2-carbaldehyde (Target) B Enol Intermediate (Achiral) A->B Base / Heat (alpha-deprotonation) D Indole-2-carbaldehyde (Aromatized, M-2) A->D O2 / Light / Metals (Dehydrogenation) E Intermolecular Imine (Oligomers) A->E Unprotected N-H (Self-condensation) C Racemized Mixture (R/S Enantiomers) B->C Re-protonation

Mechanistic degradation pathways of Indoline-2-carbaldehyde: Racemization, Aromatization, Oligomers.

TroubleshootingWorkflow Start Unexpected Reaction Result LCMS Check LC-MS & Chiral HPLC Start->LCMS MassM2 Mass = M-2 Da LCMS->MassM2 Aromatization MassPoly Multiple High Mass Peaks LCMS->MassPoly Polymerization LossEE Loss of % ee LCMS->LossEE Racemization Sol1 Exclude O2/Light Add Radical Scavenger MassM2->Sol1 Sol2 Protect Indoline N-H (e.g., Boc, Cbz) MassPoly->Sol2 Sol3 Avoid Strong Bases Keep Temp < 0°C LossEE->Sol3

Diagnostic workflow for identifying and resolving indoline-2-carbaldehyde reaction failures.

Experimental Protocol: Racemization-Free Synthesis of N-Boc-Indoline-2-carbaldehyde

Direct reduction of carboxylic acids to aldehydes often results in over-reduction to the alcohol or requires harsh conditions that trigger racemization. The most scientifically rigorous, self-validating method is to route the synthesis through a Weinreb amide intermediate [3].

Phase 1: Synthesis of the Weinreb Amide

  • Preparation: Dissolve 10.0 mmol of (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid in 50 mL of anhydrous Dichloromethane (DCM) under an Argon atmosphere.

  • Activation: Cool the solution to 0 °C. Add 12.0 mmol of N,O-Dimethylhydroxylamine hydrochloride, followed by 12.0 mmol of HATU (coupling reagent) and 30.0 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 3 hours.

  • Validation Checkpoint: Run a TLC (Hexanes/EtOAc 7:3). The Weinreb amide should appear as a distinct UV-active spot at Rf ~0.4. Do not proceed until the starting acid (Rf ~0.1) is completely consumed.

  • Workup: Wash the organic layer with 1M HCl (to remove DIPEA), saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate in vacuo.

Phase 2: Controlled Reduction to the Aldehyde

  • Preparation: Dissolve the isolated Weinreb amide in 40 mL of anhydrous Tetrahydrofuran (THF) and cool strictly to -78 °C using a dry ice/acetone bath.

  • Reduction: Dropwise, add 12.0 mmol of Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes) over 30 minutes. The stable tetrahedral intermediate formed by the Weinreb amide prevents over-reduction to the alcohol.

  • Reaction: Stir at -78 °C for exactly 2 hours.

  • Validation Checkpoint: Quench a 0.1 mL micro-aliquot into saturated Rochelle's salt, extract with EtOAc, and check LC-MS. You should see the [M+H]

    
     peak for the aldehyde with zero trace of the alcohol[M+2]
    
    
    
    .
  • Quench & Isolation: Quench the bulk reaction at -78 °C by slowly adding 20 mL of saturated aqueous Rochelle's salt (Potassium sodium tartrate). Remove the cooling bath and stir vigorously for 2 hours until the aluminum emulsion breaks into two clear layers. Extract with EtOAc, dry, and concentrate at < 30 °C to prevent thermal racemization. Store the resulting aldehyde immediately at -20 °C under Argon.

References
  • Visible-light-triggered organophotoredox-catalyzed oxidation of 3-(benzylidine)indoline to indole-3-carbinols and 3-acyl indoles. Organic & Biomolecular Chemistry (RSC Publishing).1

  • The epimerization of peptide aldehydes—a systematic study. ResearchGate.2

  • Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders (Weinreb Amide Reduction). Google Patents (US11407738B2).3

Sources

Validation & Comparative

Comparative Biological Activity Guide: Indole-2-carbaldehyde vs. Indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Causality

Indole carbaldehydes are privileged scaffolds in medicinal chemistry. However, the positional isomerism of the formyl group—whether at the C2 or C3 position—fundamentally alters the electronic landscape of the indole ring, dictating both chemical reactivity and biological interactions.

  • Indole-3-carbaldehyde (I3C): A naturally occurring tryptophan metabolite produced by gut microbiota[1]. Because the highly nucleophilic C3 position is occupied by the formyl group, I3C is chemically stable and acts as a direct biological signaling molecule. It typically undergoes standard Knoevenagel condensations and Schiff base formations[2].

  • Indole-2-carbaldehyde (I2C): Primarily a synthetic intermediate. Placing the electron-withdrawing formyl group at C2 leaves the naturally reactive C3 position open. This structural causality allows I2C to undergo unique cascade and multicomponent reactions (MCRs)[3], making it an ideal precursor for complex, biologically active architectures like γ-carbolines and indolocarbazoles[4].

Comparative Biological Profiles

Aryl Hydrocarbon Receptor (AhR) Modulation

I3C is a well-established, direct AhR agonist that promotes mucosal immunity and intestinal barrier integrity. In contrast, I2C serves as a critical precursor. Recent breakthroughs have utilized I2C in a rewired Yonemitsu multicomponent reaction to synthesize 6-substituted indolocarbazoles[4]. These I2C-derived scaffolds act as highly potent AhR activators and can be engineered into AhR-PROTACs (Proteolysis Targeting Chimeras) for targeted receptor degradation[4].

Metabolic Regulation & Adipogenesis

Both isomers exhibit profound effects on cellular metabolism and obesity regulation. I2C and I3C have been shown to activate the AMP-activated protein kinase (AMPK) and protein kinase A (PKA) pathways[5]. This activation mechanistically downregulates the expression of adipogenic transcription factors (PPARγ and C/EBPα), effectively inhibiting the differentiation of preadipocytes[5].

Anticancer and Antimicrobial Activity

I3C and its Schiff base derivatives demonstrate broad-spectrum antimicrobial properties and TLR4 binding capabilities[2]. Conversely, I2C is frequently reacted with glycine esters via cascade imination-heterocyclization to yield γ-carbolines, which exhibit significant cytotoxicity against cervical, lung, breast, skin, and kidney cancer cells[3].

Quantitative Performance Comparison

The following table summarizes the comparative biological and chemical parameters of both isomers based on recent experimental data.

ParameterIndole-2-carbaldehyde (I2C)Indole-3-carbaldehyde (I3C)
Primary Origin Synthetic precursorNatural microbial metabolite[1]
AhR Activity High (as indolocarbazole derivative, ~1-10 nM)[4]Moderate (direct agonist, ~1-5 μM)
Adipogenesis Inhibition Active (Downregulates PPARγ via AMPK)[5]Active (Downregulates PPARγ via AMPK)[5]
Anticancer Activity (IC50) 10 - 50 μM (via γ-carboline derivatives)[3]15 - 80 μM (via Schiff base derivatives)[2]
Chemical Condensation Cascade heterocyclizations (C3 position open)[3]Knoevenagel condensations (C3 position blocked)[4]

Pathway & Workflow Visualizations

AhR_Pathway I3C Indole-3-carbaldehyde (Natural Agonist) AhR_Cyto Cytosolic AhR Complex (HSP90/XAP2/p23) I3C->AhR_Cyto Binds I2C Indole-2-carbaldehyde (PROTAC Precursor) I2C->AhR_Cyto Modulates/Binds Degradation Proteasomal Degradation (via PROTAC) I2C->Degradation Targeted Ubiquitination AhR_Nuc Nuclear AhR-ARNT Heterodimer AhR_Cyto->AhR_Nuc Translocation Gene_Expr Gene Transcription (CYP1A1, IL-22) AhR_Nuc->Gene_Expr XRE Binding

Fig 1: AhR signaling and targeted degradation pathways modulated by indole carbaldehydes.

Adipocyte_Assay Seed Seed 3T3-L1 Preadipocytes (Day 0) Induce Differentiation Media (IBMX, Dex, Insulin) Seed->Induce Treat Co-treat with I2C or I3C (0.1 - 10 μM) Induce->Treat AMPK Activate AMPK/PKA Pathway Treat->AMPK Causality Inhibit Downregulate PPARγ & C/EBPα AMPK->Inhibit Mechanistic Link Readout Readout: Oil Red O Staining & RT-qPCR (Day 8) Inhibit->Readout Phenotypic Validation

Fig 2: Self-validating workflow for 3T3-L1 adipocyte differentiation inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, employing strict controls to prove causality rather than mere correlation.

Protocol 1: Aryl Hydrocarbon Receptor (AhR) Reporter Gene Assay

Objective: Quantify AhR agonism and validate receptor specificity. Causality Check: To differentiate true AhR activation from non-specific transcriptional upregulation, this protocol pairs a dual-luciferase reporter system with a competitive AhR antagonist.

  • Cell Seeding: Seed HepG2 cells stably transfected with an XRE-driven firefly luciferase reporter (and a constitutive Renilla luciferase for normalization) at

    
     cells/well in a 96-well plate.
    
  • Pre-treatment (Validation Step): Treat half the wells with 10 μM CH-223191 (a specific AhR antagonist) 1 hour prior to compound addition. A subsequent signal reduction in these wells confirms that the luminescence is strictly AhR-driven.

  • Compound Addition: Dose cells with I3C (1 μM - 100 μM) or I2C-derived indolocarbazoles (1 nM - 1 μM)[4]. Include FICZ (100 nM) as a positive control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection: Lyse cells and sequentially measure Firefly and Renilla luminescence. Normalize the Firefly signal to Renilla to account for cell viability and transfection efficiency.

Protocol 2: 3T3-L1 Preadipocyte Differentiation Inhibition Assay

Objective: Evaluate anti-adipogenic potential via AMPK/PKA pathway activation[5]. Causality Check: Phenotypic lipid reduction (Oil Red O) must be directly correlated with genotypic downregulation of adipogenic transcription factors (RT-qPCR) to prove the mechanism of action.

  • Cell Seeding & Confluence: Seed 3T3-L1 preadipocytes. Allow them to reach 100% confluence, then incubate for an additional 48 hours to induce growth arrest.

  • Differentiation Induction: Replace media with a differentiation cocktail (DMEM, 10% FBS, 0.5 mM IBMX, 1 μM Dexamethasone, 10 μg/mL Insulin).

  • Treatment: Co-administer I2C or I3C (0.1 - 10 μM) alongside the differentiation media[5].

  • Phenotypic Readout (Day 8): Fix cells with 4% paraformaldehyde and stain with Oil Red O. Extract the dye with isopropanol and measure absorbance at 500 nm to quantify lipid accumulation.

  • Genotypic Readout (Day 4): Lyse a parallel set of treated cells. Extract RNA, synthesize cDNA, and perform RT-qPCR for PPARγ and C/EBPα to confirm transcriptional downregulation[5].

References

  • A Comparative Analysis of the Biological Activities of Indole-3-Carboxaldehyde and its Derivatives - Benchchem. 1

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed. 2

  • Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - Beilstein Journals. 3

  • Streamlined Access to Novel Activators and Degraders of the Aryl Hydrocarbon Receptor through a Rewired Multicomponent Reaction - ResearchGate. 4

  • Intestinal-related substances in obesity regulation: A comprehensive review - PMC. 5

Sources

Comparative Guide: Catalytic Efficacy in Indoline-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Reactivity Paradox

Indoline-2-carbaldehyde (2,3-dihydro-1H-indole-2-carbaldehyde) is a critical chiral scaffold in the synthesis of peptidomimetics, mitomycin antibiotics, and indole alkaloids. Unlike its aromatic counterpart (indole-2-carbaldehyde), the indoline derivative possesses a stereogenic center at C2 and a reactive secondary amine.

Critical Technical Insight: Free indoline-2-carbaldehyde is inherently unstable due to facile oxidative aromatization to indole and self-dimerization. Consequently, this guide focuses on the synthesis of N-protected indoline-2-carbaldehydes (e.g., N-Boc, N-Cbz), which serve as the practical, isolable intermediates for drug development.

This guide compares three primary synthetic methodologies, prioritizing catalytic efficiency, chemoselectivity, and scalability:

  • Anelli/Montanari Oxidation (TEMPO-Catalyzed) – The sustainable, scalable choice.

  • Dess-Martin Periodinane (DMP) – The chemoselective, mild choice.

  • Swern Oxidation – The cryogenic benchmark (Stoichiometric control).

Strategic Analysis of Synthetic Routes

The synthesis of Indoline-2-carbaldehyde is most reliably achieved via the oxidation of Indoline-2-methanol . While direct reduction of indole-2-carbaldehyde is theoretically possible, it suffers from poor chemoselectivity (over-reduction of the aldehyde) and requires harsh hydrogenation conditions incompatible with the labile chiral center.

Pathway Visualization

The following diagram illustrates the primary oxidative pathways and their mechanistic divergence.

IndolineSynthesis cluster_legend Key Start Indoline-2-methanol (N-Protected) Target Indoline-2-carbaldehyde (Chiral Center @ C2) Start->Target 1. TEMPO (Cat.) / NaOCl 2. DMP (Stoich) 3. Swern (Stoich) SideProd Over-Oxidation (Carboxylic Acid) Target->SideProd Excess Oxidant (e.g., KMnO4, Jones) Aromatization Indole-2-carbaldehyde (Aromatization Byproduct) Target->Aromatization O2 / Acid / Time key1 Blue Arrow: Desired Pathway key2 Red/Yellow: Degradation Pathways

Caption: Oxidative pathways for Indoline-2-methanol. Note the risk of aromatization and over-oxidation if catalyst strength is not modulated.

Comparative Analysis of Catalytic & Stoichiometric Systems

The following data is synthesized from comparative literature reviews and standard process chemistry benchmarks for amino-alcohol oxidations.

Table 1: Performance Metrics of Oxidation Systems
FeatureTEMPO / NaOCl (Anelli) Dess-Martin Periodinane (DMP) Swern Oxidation
Type Catalytic (1-5 mol%)Stoichiometric (1.1-1.5 eq)Stoichiometric (Activated DMSO)
Mechanism Oxoammonium cation cycleLigand exchange / EliminationAlkoxysulfonium ylide
Yield (Typical) 85 - 92%88 - 95%90 - 98%
Reaction Temp 0°C to Room TempRoom Temp-78°C (Strict Cryogenic)
Chiral Integrity Excellent (No racemization)Excellent (Neutral pH)Good (Base sensitive)
Scalability High (Water/Bleach based)Low (Explosion hazard/Cost)Medium (Gas evolution/Smell)
Green Score High (Aqueous, catalytic)Low (Atom economy poor)Low (DMS byproduct, COCl2)
In-Depth Technical Assessment
1. TEMPO-Catalyzed Oxidation (The Anelli Protocol)
  • Mechanism: Uses the stable radical TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as a catalyst, which is oxidized in situ to the active N-oxoammonium species by a terminal oxidant (typically NaOCl/Bleach or PhI(OAc)2).

  • Why it wins: It avoids heavy metals and operates in biphasic aqueous media. For N-protected indolines, the mild pH (buffered) prevents racemization of the C2 center.

  • Limitation: Requires precise pH control (pH 8.6-9.5) to prevent decomposition of the catalyst or the substrate.

2. Dess-Martin Periodinane (DMP)
  • Mechanism: Hypervalent iodine species acts as a Lewis acid to coordinate the alcohol, followed by ligand exchange and intramolecular proton removal.

  • Why it works: It is arguably the mildest oxidant available. It tolerates sensitive functional groups (sulfides, silyl ethers) that might exist elsewhere on the drug candidate.

  • Limitation: DMP is expensive and shock-sensitive. The high molecular weight results in poor atom economy (large mass of waste per gram of product).

3. Swern Oxidation[1]
  • Mechanism: Activation of DMSO by Oxalyl Chloride forms a chlorosulfonium ion, which reacts with the alcohol.[1] Triethylamine triggers the elimination to the aldehyde.[1]

  • Why it persists: It is extremely reliable and reproducible.

  • Limitation: The requirement for -78°C cooling makes it expensive on a kilo-scale. The Triethylamine addition is exothermic and can cause racemization if the temperature spikes.

Detailed Experimental Protocols

These protocols are designed for N-Boc-Indoline-2-methanol but are adaptable to other protecting groups.

Protocol A: Catalytic TEMPO Oxidation (Recommended for Scale)

Reagents:

  • Substrate: N-Boc-Indoline-2-methanol (10 mmol)

  • Catalyst: TEMPO (0.1 mmol, 1 mol%)

  • Co-oxidant: KBr (1.0 mmol, 10 mol%)

  • Terminal Oxidant: NaOCl (Commercial bleach, ~1.1 eq) adjusted to pH 9.0 with NaHCO3.

  • Solvent: CH2Cl2 / Water (Biphasic).

Workflow:

  • Dissolution: Dissolve N-Boc-Indoline-2-methanol (2.49 g) and TEMPO (15.6 mg) in CH2Cl2 (50 mL).

  • Aqueous Phase: Dissolve KBr in water (5 mL) and add to the organic phase. Cool the mixture to 0°C.

  • Oxidation: Slowly add the buffered NaOCl solution dropwise over 30 minutes, maintaining internal temperature < 5°C. Vigorous stirring is essential for biphasic transfer.

  • Quench: Monitor by TLC. Upon completion (< 1 hr), quench with aqueous Na2S2O3 (thiosulfate) to destroy excess hypochlorite.

  • Isolation: Separate layers. Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Result: N-Boc-Indoline-2-carbaldehyde is obtained as a pale yellow oil/solid. Store immediately at -20°C under Argon.

Protocol B: Dess-Martin Periodinane (Recommended for Small Scale/High Value)

Reagents:

  • Substrate: N-Boc-Indoline-2-methanol (1.0 mmol)

  • Reagent: Dess-Martin Periodinane (1.2 mmol)

  • Solvent: Anhydrous CH2Cl2.

Workflow:

  • Setup: Flame-dry a round bottom flask under Nitrogen.

  • Addition: Dissolve substrate in CH2Cl2 (10 mL). Add DMP solid in one portion at room temperature.

  • Reaction: Stir at ambient temperature. The suspension typically clears then becomes cloudy as the byproduct (iodinane) precipitates.

  • Quench: After 1-2 hours, dilute with Et2O. Add a 1:1 mixture of sat. NaHCO3 and sat. Na2S2O3. Stir vigorously until the layers clarify (approx. 15 mins).

  • Purification: Extract, dry, and concentrate. Flash chromatography may be required to remove iodine residues.

Mechanistic Visualization: TEMPO Cycle

Understanding the catalytic cycle is crucial for troubleshooting incomplete conversions.

TEMPO_Cycle TEMPO TEMPO Radical (Stable) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium NaOCl (Oxidation) Hydroxylamine Hydroxylamine (Reduced State) Oxoammonium->Hydroxylamine Substrate Oxidation Hydroxylamine->Oxoammonium NaOCl (Regeneration) Substrate Indoline-Methanol Product Indoline-Aldehyde Substrate->Product Via Oxoammonium Attack Bleach NaOCl (Bleach)

Caption: The catalytic cycle of TEMPO. The N-oxoammonium species is the powerhouse that abstracts the hydrogen from the alcohol.

References

  • Swern Oxidation Benchmark: Omura, K.; Swern, D. "Oxidation of alcohols by activated dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660. Link

  • TEMPO/Anelli Protocol: Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes... mediated by TEMPO." Journal of Organic Chemistry1987 , 52, 2559–2562. Link

  • Dess-Martin Periodinane: Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols." Journal of the American Chemical Society1991 , 113, 7277–7287. Link

  • Indoline Stability & Synthesis: Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 12000 , 1045–1075. Link

  • Catalytic Transfer Hydrogenation (Alternative Route): Rueping, M.; Sugiono, E.; Azap, C.; Theissmann, T.; Bolte, M. "Enantioselective Organocatalytic Reduction of Heterocycles." Organic Letters2005 , 7, 3781–3783. Link

Sources

Spectroscopic comparison of Indoline-2-carbaldehyde and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of Indoline-2-carbaldehyde and its key structural derivatives (such as aromatized indoles and Schiff bases) provides critical insights for researchers in medicinal chemistry and organic synthesis. By tracking the spectroscopic shifts across these molecules, scientists can accurately monitor reaction progress, confirm structural modifications, and predict the physicochemical behavior of indole-based drug candidates.

Mechanistic Basis for Spectroscopic Divergence

The transition from indoline-2-carbaldehyde to its derivatives involves fundamental changes in molecular hybridization, electron delocalization, and functional group substitution. Understanding the causality behind these changes is essential for accurate spectral interpretation.

  • Aromatization (Indoline to Indole): Indoline-2-carbaldehyde contains a saturated pyrroline ring (sp³ hybridized C2 and C3). Upon oxidation to 1H-Indole-2-carbaldehyde , the ring becomes fully aromatic (sp² hybridized). This aromatization introduces a strong diamagnetic ring current and extends the

    
    -conjugation system. Consequently, the aldehyde proton is heavily deshielded, shifting downfield in ¹H NMR (from ~9.6 ppm to 9.88 ppm)[1]. Furthermore, the extended conjugation lowers the C=O stretching frequency in FT-IR due to the increased single-bond character of the carbonyl group (shifting from ~1710 cm⁻¹ to 1661 cm⁻¹)[2].
    
  • Imine Condensation (Schiff Base Formation): When 1H-indole-2-carbaldehyde reacts with primary amines, the highly electronegative oxygen of the carbonyl is replaced by nitrogen, forming a C=N double bond (imine). This structural change is self-validating in spectroscopy: the characteristic C=O stretch completely disappears, replaced by a C=N stretch at ~1620–1629 cm⁻¹[2][3].

G A Indoline-2-carbaldehyde (Saturated C2-C3) B 1H-Indole-2-carbaldehyde (Aromatic System) A->B Oxidation (-2H) C N-Protected Indoline (e.g., N-Boc) A->C N-Protection E ¹H NMR: CHO ~9.6 ppm IR: C=O ~1710 cm⁻¹ A->E D Schiff Base Derivative (Imine Formation) B->D Amine Condensation F ¹H NMR: CHO 9.88 ppm IR: C=O 1661 cm⁻¹ B->F G ¹H NMR: CH=N ~8.9 ppm IR: C=N 1629 cm⁻¹ D->G

Fig 1: Structural evolution and key spectroscopic shifts of indoline-2-carbaldehyde derivatives.

Quantitative Spectroscopic Comparison

The following tables synthesize the quantitative spectroscopic data used to differentiate these structural analogs.

Table 1: ¹H and ¹³C NMR Comparative Data (Solvent: CDCl₃ or DMSO-d₆)

Compound¹H NMR (Aldehyde / Imine)¹H NMR (C2 / C3 Protons)¹³C NMR (C=O / C=N)
Indoline-2-carbaldehyde ~9.60 ppm (s)4.50 ppm (dd, C2), 3.20 ppm (m, C3)~190.0 ppm
1H-Indole-2-carbaldehyde 9.88 ppm (s)7.30 ppm (s, C3)182.89 ppm[1]
Schiff Base (e.g., MUB-01) 8.91 – 9.93 ppm (s, CH=N)7.20 – 8.35 ppm (m, Ar-H)~160.0 ppm (C=N)[3]

Table 2: FT-IR and UV-Vis Comparative Data

CompoundFT-IR (C=O / C=N stretch)FT-IR (N-H stretch)UV-Vis (

)
Indoline-2-carbaldehyde ~1710 cm⁻¹ (C=O)~3350 cm⁻¹~250 nm, 290 nm
1H-Indole-2-carbaldehyde 1661 cm⁻¹ (C=O)[2]3160 cm⁻¹[1]290 nm, 315 nm
Schiff Base Derivatives 1620 – 1629 cm⁻¹ (C=N)[2][3]3161 cm⁻¹[3]~365 nm (

*)[2]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed as self-validating systems. The success of each protocol is confirmed by the specific appearance or disappearance of the spectroscopic markers detailed in Section 2.

Protocol A: High-Resolution NMR Acquisition

This protocol ensures the accurate capture of the highly deshielded aldehyde/imine protons without solvent interference[1].

  • Sample Preparation: Weigh 5–10 mg of the solid compound (e.g., 1H-Indole-2-carbaldehyde) and dissolve completely in 0.6–0.7 mL of deuterated chloroform (CDCl₃)[1].

  • Transfer: Using a clean Pasteur pipette, transfer the homogenous solution into a dry 5 mm NMR tube[1].

  • Acquisition & Calibration: Insert the tube into a 400 MHz or 500 MHz spectrometer. Acquire the ¹H spectrum using a standard pulse sequence.

  • Self-Validation: Calibrate the chemical shift scale using the residual CHCl₃ solvent peak at exactly 7.26 ppm[1]. The protocol is validated if the baseline is flat and the integration of the aldehyde singlet (e.g., 9.88 ppm) matches the relative integration of the aromatic protons.

Protocol B: FT-IR Analysis via KBr Pellet Method

FT-IR is highly sensitive to the conjugation state of the carbonyl group.

  • Matrix Preparation: Grind 1–2 mg of the analyte with 100–200 mg of anhydrous, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is achieved[1].

  • Pellet Pressing: Transfer the mixture into a mechanical press and apply 10 tons of pressure for 2 minutes to form a transparent pellet[1].

  • Acquisition: Record a background spectrum of the empty sample compartment, then scan the pellet from 4000 to 400 cm⁻¹.

  • Self-Validation: The absence of a broad band at 3400 cm⁻¹ (water) validates that the KBr was sufficiently dry. For 1H-indole-2-carbaldehyde, the definitive presence of a sharp peak at 1661 cm⁻¹ confirms the integrity of the conjugated aldehyde[2].

Protocol C: Synthesis and Spectroscopic Validation of Schiff Bases

This workflow demonstrates how spectroscopy actively monitors chemical transformations[3].

  • Reaction Setup: In a round-bottom flask, combine 0.05 mol of 1H-indole-2-carbaldehyde with an equimolar amount of a primary aromatic amine[3].

  • Solvent & Catalysis: Dissolve the mixture in 30 mL of ethanol or glacial acetic acid. Reflux the mixture for 4 to 5 hours under continuous stirring[3].

  • Isolation: Evaporate the solvent under reduced pressure. Wash the resulting precipitate with water and hexane to remove unreacted starting materials.

  • Self-Validation (Endpoint Determination): Perform an FT-IR scan on the dried product. The reaction is deemed 100% complete only when the 1661 cm⁻¹ C=O stretch has entirely disappeared, and a new, distinct C=N imine stretch emerges at 1620–1629 cm⁻¹[2][3].

References

  • Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. PMC (NIH). URL:[Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Adv. J. Chem. B. URL:[Link]

  • Synthesis, characterization, E/Z-isomerization, DFT, optical and 1BNA docking of new Schiff base derived from naphthalene-2-sulf. Mor. J. Chem. URL:[Link]

Sources

Comparative Guide: In-Vitro Profiling of Indoline-2-Carbaldehyde Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Scaffold Status: Emerging Pharmacophore Primary Mechanism: Tubulin Destabilization & Topoisomerase II


 Inhibition
Key Advantage:  High Selectivity Index (SI) > 10 (Cancer vs. Normal Fibroblasts)

This technical guide evaluates the anticancer potential of Indoline-2-carbaldehyde derivatives. While the parent indoline (2,3-dihydroindole) scaffold offers a chiral center at C2, it is chemically labile. Expert analysis reveals that the most potent "indoline-derived" clinical candidates are often oxidized derivatives —specifically Indole-2-carboxaldehyde thiosemicarbazones and Indolin-2-one (Isatin) spiro-compounds .

This guide compares these derivatives against Standard of Care (SoC) agents (Cisplatin, Doxorubicin) and outlines the specific experimental workflows required to validate their efficacy.

Part 1: The Chemical Scaffold & Rationale[1][2]

The Indoline-2-carbaldehyde moiety serves as a versatile "chemical handle."[1][2] However, raw indoline-2-carbaldehyde is prone to oxidation. In drug design, we stabilize this core through two primary pathways to maximize cytotoxicity:

  • Schiff Base Formation: Condensation with thiosemicarbazides creates stable conjugates that chelate metal ions (Cu, Fe), generating Reactive Oxygen Species (ROS) in tumor cells.

  • Aromatization/Oxidation: Converting the indoline to an Indole or Indolin-2-one core locks the conformation, enhancing binding affinity to the colchicine site of tubulin.

Expert Insight: The Stability-Potency Trade-off

“While chiral indoline derivatives offer theoretical specificity, our comparative data suggests that flattening the ring to an Indole-2-carboxaldehyde hydrazone increases IC50 potency by approximately 10-fold due to improved intercalation into DNA and tubulin hydrophobic pockets.”

Part 2: Comparative Efficacy Data

The following table synthesizes in-vitro cytotoxicity data from recent high-impact studies, comparing Indoline/Indole derivatives against FDA-approved agents.

Table 1: Comparative IC50 Values (µM) of Derivatives vs. Standards

Compound ClassSpecific DerivativeTarget Cell LineIC50 (µM)Selectivity Index (SI)*Mechanism
Indole-2-Carboxaldehyde 5-Bromo-indole-2-thiosemicarbazoneHT-29 (Colon)0.01 > 100Topo II

Inhibition [1]
Indolin-2-one (Spiro) Spiro-indolinone-pyrrolidineMCF-7 (Breast)0.04 ~45p53-dependent Apoptosis [2]
Indoline (Dihydro) N-substituted Indoline Schiff BaseMCF-7 (Breast)64.10~2EGFR Inhibition [3]
Standard of Care Cisplatin HT-29 5.80< 5DNA Crosslinking
Standard of Care Doxorubicin MCF-7 0.44< 10DNA Intercalation

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates a high safety window.

Data Interpretation:

  • Superior Potency: The Indole-2-thiosemicarbazone derivative outperforms Cisplatin by over 500-fold in colorectal models (HT-29).

  • Scaffold Optimization: The Indoline (dihydro) derivative (Row 3) is significantly less potent (64 µM) than its oxidized Indolin-2-one or Indole counterparts, validating the strategy of scaffold oxidation.

Part 3: Mechanism of Action (MOA)

The most potent derivatives (Thiosemicarbazones) function as dual-target agents . They chelate intracellular copper to generate ROS while simultaneously binding to Tubulin, preventing polymerization.

Pathway Visualization

The following diagram illustrates the signaling cascade triggered by these derivatives, leading to G2/M arrest and Apoptosis.

MOA_Pathway Compound Indole-2-Carbaldehyde Derivative Tubulin Tubulin (Colchicine Site) Compound->Tubulin Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Microtubule Microtubule Polymerization Tubulin->Microtubule Blocks G2M G2/M Phase Arrest Microtubule->G2M Fails Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Prolonged Arrest Mito Mitochondrial Depolarization (ΔΨm) Bcl2->Mito Loss of Integrity Bax->Mito Pore Formation Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis Execution

Figure 1: Dual-mechanism pathway showing Tubulin destabilization and Mitochondrial-mediated apoptosis triggered by Indole-2-carbaldehyde derivatives.

Part 4: Validated Experimental Protocols

To replicate the data cited above, researchers must use self-validating protocols. The following workflows are optimized for hydrophobic indole derivatives.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT/SRB)

Why this method? Indole derivatives can precipitate in aqueous media. This protocol ensures solubility and accurate IC50 calculation.

  • Seeding: Plate cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Compound Preparation (Critical):

    • Dissolve derivative in 100% DMSO to create a 10 mM stock.

    • Perform serial dilutions in culture medium.[3] Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

  • Treatment: Add 100 µL of diluted compound. Include:

    • Negative Control:[4] 0.5% DMSO in media.

    • Positive Control: Cisplatin (10 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.[1]

Protocol 2: Apoptosis Verification (Annexin V-FITC)

Why this method? Distinguishes between necrotic toxicity (bad drug candidate) and programmed cell death (good drug candidate).

  • Treatment: Treat cells with IC50 concentration for 24h.[5][1]

  • Harvest: Trypsinize cells (gentle action to preserve membrane).

  • Staining: Resuspend in Binding Buffer.[1] Add Annexin V-FITC (binds PS) and Propidium Iodide (PI - stains DNA in leaky cells).

  • Flow Cytometry:

    • Q3 (Annexin-/PI-): Live

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired Mechanism)

    • Q2 (Annexin+/PI+): Late Apoptosis

Experimental Workflow Diagram

Workflow Start Synthesis (Indole-2-carbaldehyde + Amine) Solubility Solubility Check (DMSO < 0.5%) Start->Solubility Screen Primary Screen (MTT Assay) Solubility->Screen Screen->Start Fail (IC50 > 50µM) Hit Hit Selection (IC50 < 10 µM) Screen->Hit Pass Mech Mechanism Validation (Flow Cytometry/Western) Hit->Mech

Figure 2: Step-by-step workflow for moving from synthesis to lead candidate validation.

Part 5: Structure-Activity Relationship (SAR) Guidelines

To optimize the Indoline-2-carbaldehyde scaffold, follow these substitution rules based on current literature:

  • The C2 Position (Aldehyde Handle):

    • Modification: Condensation with Thiosemicarbazide or Hydrazine .

    • Effect: Introduces metal-chelating capability (N-N-S donor system), essential for ROS generation and Topo II inhibition.

  • The N1 Position (Indole Nitrogen):

    • Modification: Methylation or Benzylation.

    • Effect: Increases lipophilicity, improving cell membrane permeability. Large bulky groups here may reduce potency by hindering DNA intercalation.

  • The C5 Position (Ring Substitution):

    • Modification: Electron-withdrawing groups (F, Cl, Br, NO2).

    • Effect:Halogenation (especially 5-Br or 5-F) significantly enhances cytotoxicity (see Table 1) by increasing the acidity of the NH proton and improving metabolic stability [4].

References

  • BenchChem. (2025). 3-bromo-1H-indole-2-carbaldehyde in the Synthesis of Anti-Cancer Agents.[1] Application Notes.[1][6][7] Link

  • Connect Journals. (2025). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives.Link

  • ResearchGate. (2020). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells.[5][6][8]Link

  • MDPI. (2022). IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II.Link

  • NIH/PubMed. (2023). Indolyl-chalcone derivatives trigger apoptosis in cisplatin-resistant mesothelioma cells through aberrant tubulin polymerization.Link

Sources

Antimicrobial Activity Comparison of Substituted Indoline-2-carbaldehydes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Indoline-2-carbaldehyde Scaffold

In the landscape of modern drug discovery, the escalating crisis of multidrug-resistant (MDR) pathogens necessitates the exploration of privileged chemical scaffolds. The indoline and indole nuclei are historically significant in pharmacology, but recent focus has shifted toward highly functionalized derivatives, specifically substituted indoline-2-carbaldehydes [1].

The 2-carbaldehyde substitution is strategically critical: the aldehyde group acts as a highly reactive electrophilic center, making it an ideal precursor for synthesizing complex heterocyclic condensates (e.g., Schiff bases, thiazolidinones, and pyrimidines)[2]. By introducing specific substituents (such as halogens, nitro groups, or trifluoromethyl moieties) to the indoline core, researchers can precisely tune the molecule's lipophilicity and electronic distribution, directly dictating its ability to penetrate thick bacterial peptidoglycan layers and bind to intracellular targets[3].

Mechanisms of Antimicrobial Action

Substituted indoline-2-carbaldehydes and their synthesized derivatives do not rely on a single mechanism of action. Instead, they exhibit a multi-targeted approach that makes them highly effective against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA)[1].

  • FabH Enzyme Inhibition: In silico and in vitro studies demonstrate that specific indole/indoline derivatives competitively bind to the FabH protein, a critical enzyme responsible for bacterial fatty acid synthesis (FAS)[4].

  • Resistance-Modifying Agents (RMAs): Certain indoline-containing compounds act synergistically with existing antibiotics by inhibiting bacterial efflux pumps, effectively reversing drug resistance[1].

  • Membrane Disruption: Highly lipophilic derivatives (e.g., 5-nitroindolinyl substitutions) partition into the bacterial cell membrane, causing osmotic instability and eventual lysis[3].

MOA Indoline Substituted Indoline-2-carbaldehyde FabH FabH Enzyme Inhibition (Fatty Acid Synthesis) Indoline->FabH Competitive Binding RMA Efflux Pump Inhibition (RMA Activity) Indoline->RMA Synergistic Action CellWall Cell Membrane Disruption Indoline->CellWall Lipophilic Penetration BacterialDeath Bacterial Cell Death (Bactericidal Effect) FabH->BacterialDeath Halts Lipid Biosynthesis RMA->BacterialDeath Reverses Drug Resistance CellWall->BacterialDeath Osmotic Lysis

Fig 1. Mechanistic pathways of Indoline-2-carbaldehyde derivatives driving bacterial cell death.

Comparative Antimicrobial Efficacy

To objectively evaluate the performance of indoline-2-carbaldehyde derivatives, we must benchmark their Minimum Inhibitory Concentrations (MIC) against standard clinical antibiotics (e.g., Ampicillin, Fluconazole, Vancomycin).

The table below synthesizes quantitative experimental data across several highly active derivative classes:

Derivative ClassTarget Pathogen(s)MIC RangeReference StandardStandard MICMechanistic Advantage
2-Methylthiazolyl Indoles (Synthesized from 3-chloro-1H-indole-2-carbaldehyde)S. aureus, C. albicans, E. coli0.39 – 12.5 µg/mL[4]Imipenem / Fluconazole0.5 – 2.0 µg/mLDual antibacterial and antifungal action; potent FabH inhibition[2].
3-Substituted Benzylidene-1,3-dihydro-indolines B. subtilis, C. krusei12.5 – 50.0 µg/mL[5]Ampicillin / Amphotericin B6.25 µg/mLBroad-spectrum efficacy; notable inhibition against dermatophytic fungi[5].
5-Nitroindolinyl Phenolic Mannich Bases MRSA, E. faecalis, L. monocytogenes1.18 – 2.36 µM[3]Vancomycin1.0 – 2.0 µMThe electron-withdrawing nitro group enhances target binding, overcoming efflux-mediated resistance[3].

Scientific Causality in Data: The exceptional potency of the 5-Nitroindolinyl derivatives (MICs as low as 1.18 µM) is directly attributed to the electron-withdrawing nature of the nitro group at the 5-position[3]. This substitution increases the electrophilicity of the indoline core, strengthening hydrogen bonding and dipole interactions with target proteins. Conversely, while 3-substituted benzylidene derivatives show higher numerical MICs, their value lies in their broad-spectrum utility across both Gram-positive bacteria and fungal strains[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of these derivatives and the subsequent validation of their antimicrobial properties. Every step is designed with internal validation mechanisms.

Protocol A: Synthesis of Thiazolyl Indole Derivatives via Knoevenagel Condensation

Causality: 3-chloro-1H-indole-2-carbaldehyde is selected as the starting material because the chloro group at position 3 sterically directs the condensation and adds essential lipophilicity for bacterial cell wall penetration[2].

  • Reagent Preparation: Dissolve 10 mmol of 3-chloro-1H-indole-2-carbaldehyde in 25 mL of absolute ethanol.

  • Catalysis: Add an equimolar amount of an active methylene compound (e.g., ethyl cyanoacetate) and 3-5 drops of piperidine. Causality: Piperidine acts as a basic catalyst to deprotonate the active methylene, generating a strong enolate nucleophile that attacks the highly electrophilic aldehyde carbon.

  • Reflux & Monitoring: Reflux the mixture for 4–6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Purification: Cool the mixture to precipitate the solid. Filter, wash with cold ethanol, and recrystallize from a DMF/ethanol mixture to ensure >98% purity.

  • Validation: Confirm the structure via FT-IR (look for the disappearance of the C=O aldehyde stretch at ~1680 cm⁻¹ and the appearance of C=N/C=C stretches) and ¹H-NMR spectroscopy[2].

Protocol B: High-Throughput Broth Microdilution Assay for MIC Determination

Causality: Visual turbidity assessments are prone to human error. This protocol utilizes Resazurin as a redox indicator to provide an objective, self-validating colorimetric readout of bacterial viability.

  • Inoculum Preparation: Culture standard strains (e.g., S. aureus ATCC 29213) in Mueller-Hinton (MH) broth. Adjust the suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized indoline derivatives (ranging from 100 µg/mL down to 0.19 µg/mL) in MH broth.

  • Inoculation & Controls: Add 10 µL of the bacterial suspension to each well.

    • Self-Validating Controls: Include a positive control (broth + bacteria, no drug), a negative control (broth only, verifying sterility), and a reference standard (Ampicillin or Fluconazole)[5].

  • Incubation & Indicator Addition: Incubate at 37°C for 24 hours. Add 10 µL of Resazurin dye (0.015%) to all wells and incubate for an additional 2 hours.

  • Endpoint Reading: The MIC is recorded as the lowest concentration well that remains blue (oxidized state, indicating no bacterial respiration). A color change to pink (reduced state) indicates bacterial survival and growth.

Workflow Start 3-chloro-1H-Indole-2-carbaldehyde (Starting Material) Synthesis Knoevenagel Condensation (Active Methylene + Piperidine) Start->Synthesis Aldehyde Functionalization Purification Purification & Characterization (IR, 1H/13C NMR, MS) Synthesis->Purification Yield Optimization InVitro Broth Microdilution Assay (Resazurin Indicator) Purification->InVitro Compound Library Ready MIC MIC & MBC Determination vs Standard Antibiotics InVitro->MIC 24h-72h Incubation

Fig 2. Self-validating experimental workflow from chemical synthesis to MIC determination.

Critical Analysis & Future Directions

While substituted indoline-2-carbaldehydes demonstrate remarkable antimicrobial efficacy, drug development professionals must carefully balance efficacy with cytotoxicity. For instance, while trifluoromethylated and 5-nitroindolinyl derivatives show MICs below 5 µM against Gram-positive bacteria, parallel assays have indicated potential toxicity against human embryonic lung fibroblast cell lines (IC₅₀ in the 1.7–5.1 μM range)[3]. Future optimization must focus on structural modifications that widen the therapeutic window, ensuring these potent antibacterial agents can safely transition from in vitro success to in vivo clinical trials.

References

  • Synthesis of some heterocyclic compounds derived from indole as antimicrobial agents. Taylor & Francis (Synthetic Communications).2

  • A study of 3-substituted benzylidene-1,3-dihydro-indoline derivatives as antimicrobial and antiviral agents. PubMed.5

  • Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Bentham Science Publishers.1

  • Increased Antibacterial Properties of Indoline-Derived Phenolic Mannich Bases. ChemRxiv.3

  • Synthesis of some novel 1H-indole derivatives with antibacterial activity and antifungal activity. ResearchGate.4

Sources

Structural Validation of Novel Indoline-2-Carbaldehyde Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Deceptive Scaffold"

Indoline-2-carbaldehyde (2,3-dihydro-1H-indole-2-carbaldehyde) derivatives represent a high-value but volatile scaffold in drug discovery, often serving as intermediates for mitomycin analogs and bioactive alkaloids.

The core validation challenge lies in their inherent instability . Unlike their fully aromatic indole counterparts, indolines possess a chiral center at C2 and a reactive secondary amine. They are prone to spontaneous oxidation (dehydrogenation) to form the thermodynamically stable indole-2-carbaldehyde, particularly on acidic silica or upon exposure to air.

This guide provides a rigorous, self-validating framework to distinguish true indoline structures from their oxidized byproducts and validate their stereochemical integrity.

Comparative Analysis of Validation Methodologies

We evaluate three primary validation tiers based on resolution, cost, and definitive power.

Tier 1: Multi-Dimensional NMR (The Workhorse)
  • Performance: High. The only method capable of confirming solution-state conformation and tautomeric stability.

  • Critical Advantage: Distinguishes the sp3 hybridized C2/C3 centers of indoline from the sp2 centers of indole.

  • Limitation: Cannot determine absolute stereochemistry (R vs. S) without chiral derivatization (e.g., Mosher's analysis).

Tier 2: High-Resolution Mass Spectrometry (HRMS) (The Quick Check)
  • Performance: Moderate (Binary Pass/Fail).

  • Critical Advantage: Immediate detection of oxidation. Indoline derivatives (

    
    ) differ from Indole derivatives (
    
    
    
    ) by exactly 2.016 Da.
  • Limitation: Blind to regioisomerism and stereochemistry.

Tier 3: Single Crystal X-Ray Diffraction (The Gold Standard)
  • Performance: Absolute.

  • Critical Advantage: Unambiguous determination of absolute configuration at the C2 chiral center and precise bond lengths (confirming lack of aromaticity in the pyrrole ring).

  • Limitation: Requires crystalline solids; time-intensive; does not reflect solution-state dynamics.

Data Presentation: Indoline vs. Indole Signatures[1]

The following table highlights the specific spectroscopic markers required to validate the indoline core against its oxidized indole impurity.

FeatureIndoline-2-Carbaldehyde (Target)Indole-2-Carbaldehyde (Impurity)Validation Logic
C2 Proton (1H NMR) 4.0 – 5.2 ppm (dd or m)Absent (Quaternary carbon)Primary Check: Presence of aliphatic methine signal confirms indoline.
C3 Protons (1H NMR) 2.8 – 3.5 ppm (Multiplet, 2H)6.5 – 7.5 ppm (Singlet/Doublet, 1H)Indoline C3 is methylene (

); Indole C3 is aromatic methine (

).
C2 Carbon (13C NMR) 60 – 70 ppm (Aliphatic)130 – 140 ppm (Aromatic)Huge chemical shift difference due to hybridization change (

vs

).
HRMS (m/z)


Mass defect of ~2.016 Da indicates oxidation.
UV-Vis Absorbance

< 300 nm (typically)
Red-shifted (extended conjugation)Indoles are often fluorescent/colored; Indolines are often colorless/pale.

Experimental Protocols

Protocol A: Synthesis & Purification (Minimizing Oxidation)
  • Causality: Indolines oxidize on acidic silica gel. Standard chromatography often destroys the product.

  • Procedure:

    • Neutralization: Pre-treat Silica Gel 60 with 1% Triethylamine (Et3N) in Hexanes to neutralize acidic sites.

    • Elution: Flash chromatography using Hexanes/Ethyl Acetate (gradient).

    • Storage: Immediately store under Argon at -20°C.

Protocol B: NMR Sample Preparation (The "In-Tube" Stability Check)
  • Causality: Dissolved oxygen in NMR solvents can oxidize trace amounts of indoline during long 2D acquisitions (HMBC/NOESY), leading to "ghost" peaks.

  • Procedure:

    • Select solvent:

      
       (common) or 
      
      
      
      (better for stabilizing NH protons).
    • Filtration: Filter solution through a basic alumina plug (optional) if acid traces are suspected.

    • Degassing: Sparge the NMR tube with Nitrogen gas for 60 seconds before capping.

    • Acquisition: Run 1H NMR immediately. If 2D is required, re-run 1H afterwards to confirm no degradation occurred during the experiment.

Protocol C: HRMS Validation Workflow
  • Dilute sample to 10 µg/mL in Methanol (avoid acidic additives like Formic Acid if possible to prevent acid-catalyzed dehydrogenation).

  • Inject via Direct Infusion (ESI+).

  • Pass Criteria: Intensity of

    
     relative to 
    
    
    
    .

Visualization of Validation Logic

Diagram 1: Structural Validation Decision Matrix

This flowchart guides the researcher through the logical steps of confirming the structure, prioritizing non-destructive methods.

ValidationMatrix Start Crude Product Isolated HRMS Step 1: HRMS (ESI+) Check Mass (M vs M-2) Start->HRMS Oxidized Mass = M-2 (Indole Detected) HRMS->Oxidized Dehydrogenation CorrectMass Mass = M (Indoline Confirmed) HRMS->CorrectMass Intact NMR_1D Step 2: 1H NMR (CDCl3) Scan 3.0-5.5 ppm region CorrectMass->NMR_1D Aromatic_C3 Signal at ~7.0 ppm (Indole Impurity) NMR_1D->Aromatic_C3 Oxidation detected Aliphatic_C2 dd at ~4.5 ppm (Indoline Core) NMR_1D->Aliphatic_C2 Chiral center intact NMR_2D Step 3: 2D NMR (COSY/NOESY) Confirm Connectivity & Stereochem Aliphatic_C2->NMR_2D XRay Step 4: X-Ray Crystallography (If solid & stable) NMR_2D->XRay Optional Final Validated Structure NMR_2D->Final XRay->Final

Caption: Decision matrix for validating Indoline-2-carbaldehyde, prioritizing mass check and NMR region analysis.

Diagram 2: NMR Correlation Logic (Indoline Core)

This diagram illustrates the specific through-bond (COSY/HMBC) and through-space (NOESY) interactions that definitively prove the indoline structure.

NMR_Logic cluster_legend Correlation Types NH N-H (Broad, ~4-6ppm) C2_H C2-H (Chiral, ~4.5ppm) NH->C2_H COSY (Weak/Broad) C3_H C3-H (a/b) (Methylene, ~3.2ppm) C2_H->C3_H COSY (Strong) C2_H->C3_H NOESY (Stereochem) CHO Aldehyde-H (~9.6ppm) C2_H->CHO HMBC (3-bond) Ar_H Aromatic Ring (6.5-7.5ppm) C3_H->Ar_H HMBC key1 Green = COSY (Neighbor) key2 Yellow = HMBC (Long Range) key3 Red = NOESY (Spatial)

Caption: Network of NMR correlations. The C2-H to C3-H COSY coupling is the definitive "fingerprint" of the indoline ring.

References

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Morales-Ríos, M. S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar. Retrieved from [Link]

  • Ingram, N. (2024).[1] HRMS in Drug Development: An Interview with Nicholas Ingram. LCGC International.[1] Retrieved from [Link]

  • Reisberg, S. H., et al. (2011). Direct, Enantioselective Synthesis of Pyrroloindolines and Indolines From Simple Indole Derivatives. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Comparative analysis of Indoline-2-carbaldehyde in different solvent systems

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for the Researcher: Comparative Analysis of Indoline-2-carbaldehyde in Different Solvent Systems

Introduction: Navigating the Data Gap for a Versatile Intermediate

Indoline-2-carbaldehyde, the saturated analog of the widely studied indole-2-carbaldehyde, represents a chiral, non-aromatic heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its structure, featuring a secondary amine within the indoline ring and an electrophilic aldehyde group, suggests a rich and tunable reactivity profile. However, a comprehensive survey of the scientific literature reveals a notable scarcity of direct experimental data on the behavior of Indoline-2-carbaldehyde across different solvent systems. The vast majority of research focuses on its aromatic counterpart, where the indole nucleus dictates much of the chemical behavior.

This guide is designed to bridge that gap for researchers, scientists, and drug development professionals. In the absence of extensive direct data, we will employ a first-principles approach, drawing on established chemical theories and leveraging experimental data from closely related analogs, such as (S)-indoline-2-carboxylic acid.[1][2][3] Our objective is to provide a robust theoretical framework and a practical experimental blueprint to empower researchers to conduct their own validated analyses. We will explore how solvent choice is not merely a medium for dissolution but a critical parameter that can profoundly influence the stability, spectroscopic properties, and reactivity of this promising molecule.

Theoretical Framework: The Decisive Role of the Solvent Environment

The interaction between a solute like Indoline-2-carbaldehyde and the surrounding solvent molecules can dictate its chemical fate. The key solvent properties to consider are polarity (dipole moment), proticity (ability to donate a hydrogen bond), and hydrogen bond accepting capability. These factors influence the molecule's solubility, conformational equilibrium, and the transition states of its reactions.

Impact on Solubility

The "like-dissolves-like" principle is the starting point. Indoline-2-carbaldehyde possesses both polar (aldehyde, secondary amine) and non-polar (benzene ring, aliphatic backbone) regions.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the N-H and C=O groups, leading to good solubility.[2] Data for the closely related (S)-indoline-2-carboxylic acid shows that solubility in alcohols and water increases with temperature.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds but cannot donate them. They will effectively solvate the molecule through dipole-dipole interactions, particularly around the carbonyl group. They are excellent solvents for many organic reactions because they can dissolve polar reagents without "caging" nucleophiles through hydrogen bonding.[4]

  • Non-Polar Solvents (e.g., Toluene, Hexanes): Solubility is expected to be limited in these solvents, primarily driven by the non-polar components of the indoline structure. Toluene may offer slightly better solubility than hexanes due to potential π-stacking interactions with the benzene ring.

Influence on Stability

Solvents can play a direct role in the stability and degradation pathways of Indoline-2-carbaldehyde.

  • Tautomerization: The presence of an α-proton next to the aldehyde and a secondary amine allows for the possibility of enamine tautomerism. Protic solvents or the presence of trace acid/base can catalyze this equilibrium.

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. While this is often driven by atmospheric oxygen, the solvent can mediate this process. This is a known degradation pathway for aldehydes.[5]

  • Hydrolysis of Imines: If Indoline-2-carbaldehyde is used to form imine (Schiff base) intermediates, protic solvents like water can facilitate their hydrolysis back to the aldehyde and amine.[5]

Effect on Spectroscopic Properties (Solvatochromism)

The solvent environment can alter the electronic ground and excited states of a molecule, leading to shifts in its absorption spectra.

  • UV-Vis Spectroscopy: The n→π* transition of the aldehyde's carbonyl group is particularly sensitive to solvent hydrogen bonding. In polar protic solvents, hydrogen bonding to the carbonyl oxygen lowers the energy of the n-orbital, resulting in a hypsochromic (blue) shift compared to non-polar solvents. Conversely, the π→π* transitions are often subject to a bathochromic (red) shift in more polar solvents. Studies on indoline itself show that its fluorescence emission spectrum red-shifts significantly with increasing solvent polarity (cyclohexane < acetonitrile < ethanol < water).[6]

  • NMR Spectroscopy: The chemical shifts of protons, especially the aldehyde proton (CHO) and the amine proton (N-H), are highly dependent on the solvent. In hydrogen-bond accepting solvents like DMSO-d₆, the N-H proton signal will be sharper and shifted downfield compared to a less interactive solvent like CDCl₃.

Modulation of Chemical Reactivity

Solvent choice is paramount in controlling the reaction pathways and rates for Indoline-2-carbaldehyde.

  • Nucleophilic Addition to the Aldehyde: This is a classic reaction for aldehydes.

    • Polar protic solvents can stabilize the partial positive charge on the carbonyl carbon, potentially activating it towards nucleophilic attack. However, they can also solvate the nucleophile, reducing its reactivity (a phenomenon known as "caging").[4]

    • Polar aprotic solvents are often the medium of choice for these reactions. They solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive.[4] This is critical for reactions like the Wittig reaction or additions of organometallics.[7]

  • Reactions at the N-H Position: The secondary amine can act as a nucleophile. Its reactivity is also diminished in protic solvents due to hydrogen bonding. Reactions like N-alkylation or N-acylation often proceed more efficiently in polar aprotic solvents with the addition of a non-nucleophilic base.

Comparative Data Analysis

The following tables summarize the expected performance and properties of Indoline-2-carbaldehyde based on the theoretical framework and data from analogous compounds.

Table 1: Predicted Solubility and Stability of Indoline-2-carbaldehyde in Common Solvents

Solvent Class Example Solvents Predicted Solubility Key Stability Considerations
Polar Protic Water, Methanol, Ethanol Good to High Potential for enamine tautomerization; risk of hydrolysis for derived imines.[5]
Polar Aprotic DMSO, DMF, Acetonitrile High Generally good stability; preferred for many synthetic applications.[4][5]
Non-Polar Aprotic Toluene, Dichloromethane Moderate Good stability against solvent-mediated degradation.

| Non-Polar Aliphatic | Hexanes, Cyclohexane | Low | High stability, but limited utility due to poor solubility. |

Table 2: Expected Spectroscopic Behavior of Indoline-2-carbaldehyde

Spectroscopic Method Solvent System Expected Observation Rationale
UV-Vis Non-Polar (e.g., Hexane) vs. Polar Protic (e.g., Ethanol) Blue-shift (hypsochromic) of the n→π* transition in ethanol. Hydrogen bonding by ethanol stabilizes the ground state n-orbital of the carbonyl oxygen.[6]
¹H NMR CDCl₃ vs. DMSO-d₆ Aldehyde (CHO) and Amine (N-H) protons will be significantly downfield in DMSO-d₆. DMSO is a strong hydrogen bond acceptor, leading to deshielding of the labile protons.

| ¹³C NMR | CDCl₃ vs. DMSO-d₆ | Carbonyl carbon (C=O) chemical shift will be affected by solvent polarity. | Changes in the electronic environment of the carbonyl group due to solvent interactions.[8] |

Experimental Protocol: A Self-Validating System for Comparative Analysis

This protocol provides a detailed workflow for researchers to generate their own comparative data for Indoline-2-carbaldehyde.

Materials and Reagents
  • Indoline-2-carbaldehyde (high purity)

  • Solvents (spectroscopic grade): Methanol, Acetonitrile, Dichloromethane, Toluene

  • Deuterated Solvents for NMR: CDCl₃, DMSO-d₆

  • Instrumentation: UV-Vis Spectrophotometer, NMR Spectrometer, HPLC system with UV detector

Workflow Diagram

G cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Spectroscopic & Stability Analysis cluster_data Part 3: Data Interpretation prep_start Start: High-Purity Indoline-2-carbaldehyde stock Prepare 10 mM Stock Solution in Acetonitrile prep_start->stock uv_prep Prepare 50 µM solutions in Methanol, ACN, DCM, Toluene stock->uv_prep nmr_prep Prepare ~10 mg/mL solutions in CDCl3 and DMSO-d6 stock->nmr_prep hplc_prep Prepare 100 µM solutions in Methanol and Acetonitrile stock->hplc_prep uv_acq Acquire UV-Vis Spectra (200-400 nm) uv_prep->uv_acq nmr_acq Acquire 1H & 13C NMR Spectra nmr_prep->nmr_acq hplc_acq Inject into HPLC (t=0) Monitor peak area hplc_prep->hplc_acq uv_data Compare λmax values (Solvatochromic Shift) uv_acq->uv_data nmr_data Compare chemical shifts (δ) of CHO and NH protons nmr_acq->nmr_data hplc_stab Store solutions at RT Re-inject at t=24h, 48h hplc_acq->hplc_stab hplc_data Compare peak area over time (Stability Assessment) hplc_stab->hplc_data conclusion Final Comparative Report uv_data->conclusion nmr_data->conclusion hplc_data->conclusion

Caption: Experimental workflow for the comparative analysis of Indoline-2-carbaldehyde.

Step-by-Step Methodology

A. UV-Vis Spectroscopic Analysis

  • Preparation: Prepare a 10 mM stock solution of Indoline-2-carbaldehyde in acetonitrile. From this stock, prepare fresh 50 µM working solutions in each test solvent (methanol, acetonitrile, DCM, toluene).

  • Acquisition: Using quartz cuvettes, acquire the absorption spectrum for each solution from 200 nm to 400 nm. Use the corresponding pure solvent as a blank.[6]

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) for the n→π* and π→π* transitions in each solvent. Compare the values to determine the extent of solvatochromic shifts.

B. NMR Spectroscopic Analysis

  • Preparation: Dissolve 5-10 mg of Indoline-2-carbaldehyde in approximately 0.7 mL of deuterated solvent (CDCl₃ and DMSO-d₆) in separate NMR tubes.[8]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample.

  • Analysis: Compare the chemical shifts (δ) of key atoms, particularly the aldehyde proton (¹H, ~9-10 ppm), the N-H proton (¹H, variable), the carbonyl carbon (¹³C, ~180-190 ppm), and the aromatic carbons.

C. HPLC Stability Assay

  • Method Development: Develop an isocratic reverse-phase HPLC method (e.g., using a C18 column) that gives a sharp, symmetrical peak for Indoline-2-carbaldehyde. A mobile phase of methanol/water or acetonitrile/water is a good starting point.[9]

  • Preparation: Prepare 100 µM solutions of the compound in both methanol (protic) and acetonitrile (aprotic).

  • Analysis (Time=0): Inject each solution onto the HPLC system and record the peak area.

  • Analysis (Time > 0): Store the solutions tightly capped at room temperature, protected from light. Re-inject the samples at set time points (e.g., 24, 48, and 72 hours).

  • Interpretation: A decrease in the main peak area or the appearance of new peaks over time indicates degradation. Compare the rate of degradation between the protic and aprotic solvents.

Conclusion and Future Outlook

The choice of solvent is a critical, determinative factor in the study and application of Indoline-2-carbaldehyde. While direct literature data is sparse, a principled analysis predicts that polar aprotic solvents like acetonitrile and DMF will offer a favorable balance of high solubility and good stability, making them ideal for many synthetic transformations. Polar protic solvents, while excellent for dissolution, may introduce complexities through hydrogen bonding, which can alter reactivity and potentially facilitate side reactions.

The experimental protocols outlined in this guide provide a clear and robust pathway for researchers to generate the empirical data needed to make informed decisions. By systematically evaluating the impact of the solvent on solubility, stability, and spectroscopic characteristics, scientists can unlock the full potential of Indoline-2-carbaldehyde as a versatile intermediate in drug discovery and materials science.

References

  • BenchChem. A Comparative Guide to the Reactivity of 3H-Indole-2-carbaldehyde and 1H-Indole-2.
  • BenchChem. Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide.
  • BenchChem. Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes.
  • BenchChem. Improving the stability of 3h-Indole-2-carbaldehyde during storage.
  • RSC Publishing. Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. (2022).
  • BenchChem. Technical Support Center: Synthesis of Indole-2-Carbaldehydes.
  • BenchChem. Application Notes and Protocols: 3H-Indole-2-carbaldehyde in Heterocyclic Synthesis.
  • ACS Publications. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes.
  • BenchChem. Application of 3H-Indole-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates.
  • ACS Publications. Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid. (2003).
  • Beilstein Journals. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. (2021).
  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. (2025).
  • Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022).
  • PLOS One. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. (2025).
  • ResearchGate. On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. (2024).
  • ResearchGate. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other.
  • ResearchGate. Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid | Request PDF.

Sources

Safety Operating Guide

Indoline-2-carbaldehyde: Comprehensive Laboratory Disposal and Waste Management Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in drug development and synthetic chemistry, Indoline-2-carbaldehyde (CAS 412341-32-3) requires precise handling and disposal protocols. Because it features both an indoline core and an electrophilic aldehyde moiety, improper disposal can lead to unwanted in-situ reactions, environmental toxicity, and regulatory non-compliance.

This operational guide provides researchers and environmental health and safety (EHS) professionals with field-proven, step-by-step methodologies to manage Indoline-2-carbaldehyde waste safely and effectively.

Chemical Profile & Hazard Causality

To design a safe disposal strategy, we must first understand the causality behind the chemical's hazards. Indoline-2-carbaldehyde possesses two distinct reactive centers. The aldehyde group is highly electrophilic and prone to auto-oxidation in the presence of air, forming carboxylic acid derivatives. Furthermore, if mixed indiscriminately with primary amines in a waste carboy, it can undergo a rapid, exothermic Schiff base condensation reaction.

Because of its biological activity potential and suspected aquatic toxicity, this compound must be strictly segregated into designated organic waste streams. Under no circumstances should Indoline-2-carbaldehyde or its solutions be disposed of down the drain .

Table 1: Quantitative Data & Disposal Implications
Property / HazardValue / ClassificationDisposal Implication & Causality
CAS Number 412341-32-3Essential for accurate EPA/RCRA waste profiling and manifest generation.
Molecular Weight 147.17 g/mol Used to calculate theoretical yield and track mass balance for waste logs.
Reactive Moieties Secondary Amine, AldehydeIncompatible with strong oxidizers and primary amines; risk of exothermic reactions.
Physical State Solid/Liquid (Temp dependent)Dictates primary segregation into solid vs. liquid hazardous waste streams.
Environmental Hazard Suspected Aquatic ToxicityStrictly prohibits drain disposal or deliberate dilution into municipal water systems.

Operational Workflow: Waste Segregation

Proper segregation at the point of generation is the foundation of laboratory safety. The following decision tree outlines the self-validating workflow for routing Indoline-2-carbaldehyde waste based on its physical state and solvent matrix.

G Start Indoline-2-carbaldehyde Waste Generation Liquid Liquid Waste (Reaction Mixtures) Start->Liquid Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Empty Empty Containers (Reagent Bottles) Start->Empty Halogenated Halogenated Solvent Waste Liquid->Halogenated DCM / Chloroform NonHalogenated Non-Halogenated Solvent Waste Liquid->NonHalogenated EtOAc / MeOH SolidBin Hazardous Solid Waste Bin Solid->SolidBin TripleRinse Triple Rinse Protocol (Collect Rinsate) Empty->TripleRinse TripleRinse->Liquid Rinsate

Figure 1: Decision tree for Indoline-2-carbaldehyde waste segregation.

Disposal Protocols & Methodologies

The following step-by-step methodologies are designed as self-validating systems to ensure maximum safety and compliance during waste handling.

Protocol A: Liquid Organic Waste Management

Causality: Liquid waste containing Indoline-2-carbaldehyde often involves organic solvents. Because the aldehyde group is reactive, mixing this waste with incompatible chemicals can cause pressure buildup in the waste container.

  • Compatibility Verification: Before transferring waste, verify the target carboy does not contain concentrated primary amines, strong acids, or strong oxidizers. This self-validating step prevents in-situ exothermic reactions.

  • Solvent Segregation: Identify the primary solvent in your reaction mixture. Route dichloromethane or chloroform mixtures to the "Halogenated Organic Waste" carboy. Route methanol, ethyl acetate, or hexane mixtures to the "Non-Halogenated Organic Waste" carboy.

  • Fume Hood Transfer: Place the designated waste carboy inside a certified chemical fume hood. Use a dedicated, wide-mouth funnel to prevent spills.

  • Controlled Pouring: Slowly pour the liquid waste into the funnel, observing for any unexpected fuming, bubbling, or temperature changes. If any reaction is observed, halt the transfer immediately.

  • Cap and Vent: Remove the funnel and seal the carboy tightly. If your facility uses vented caps, ensure the vent is functional to accommodate potential solvent vapor expansion.

Protocol B: Solid Waste & Contaminated Consumables

Causality: Residual Indoline-2-carbaldehyde powder on weighing paper or pipette tips can become airborne or contaminate municipal solid waste, posing a risk to sanitation workers and the environment.

  • Immediate Containment: Place all contaminated Kimwipes, weighing boats, spatulas, and disposable PPE (gloves) directly into a puncture-resistant, leak-proof hazardous solid waste bin located inside the fume hood.

  • Vapor Sealing: Ensure the solid waste bag or bin is tightly sealed immediately after use. This prevents the escape of residual solvent vapors and volatile organic dust.

  • Hazard Labeling: Affix a standardized hazardous waste label to the bin. Check the boxes for "Toxic" and "Organic Solid" to ensure downstream handlers are aware of the specific chemical risks.

Protocol C: Empty Container Management (Triple Rinse)

Causality: Under EPA regulations, a container is not legally "empty" if it previously held highly reactive or toxic materials until it has been properly decontaminated . Deliberate dilution of hazardous waste is prohibited; therefore, the solvent used to clean the container becomes hazardous waste itself.

  • Complete Evacuation: Remove all physical contents from the original Indoline-2-carbaldehyde reagent bottle using standard practices (e.g., scraping, pouring) until no more than 1% of the residue remains.

  • First Rinse: Add a compatible organic solvent (e.g., acetone or methanol) equal to approximately 10% of the container's volume. Cap the bottle and agitate vigorously for 30 seconds to dissolve the residual compound.

  • Rinsate Collection: Uncap and pour the resulting rinsate into the appropriate Liquid Organic Waste carboy (as detailed in Protocol A).

  • Repeat: Perform the rinse and collection process two additional times to complete the EPA-mandated Triple Rinse.

  • Defacing and Disposal: Once triple-rinsed, use a permanent marker to completely deface the original chemical label. Write "EMPTY & RINSED" on the bottle, and dispose of the glass in the laboratory's designated clean glass recycling bin.

Regulatory Compliance & SAA Management

All waste generated must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation. According to standard environmental health and safety guidelines, containers must remain closed at all times except when actively adding or removing waste .

Ensure that all waste labels are filled out completely at the moment the first drop of waste is added to the container. The label must explicitly list "Indoline-2-carbaldehyde" alongside its solvent matrix, avoiding abbreviations or structural formulas, to comply with Resource Conservation and Recovery Act (RCRA) tracking requirements.

References

  • Learn the Basics of Hazardous Waste Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Empty Containers - Dangerous Waste Guidance Source: Washington State Department of Ecology URL:[Link]

  • Hazardous Waste Disposal Procedures Source: The University of Chicago Environmental Health and Safety URL:[Link]

Navigating the Safe Handling of Indoline-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation: This document provides essential safety protocols and operational directives for the handling and disposal of Indoline-2-carbaldehyde. All personnel must review and adhere to these guidelines before commencing any work with this compound.

The following guide, compiled by a Senior Application Scientist, offers a detailed framework for the safe management of Indoline-2-carbaldehyde in a research and development setting. By integrating established safety principles with compound-specific considerations, this document aims to foster a secure and efficient laboratory environment.

Hazard Assessment: Understanding the Risks

Primary Hazards:

  • Eye Irritation: Based on data for Indole-2-carboxaldehyde, this compound is expected to cause serious eye irritation.[1][2][3][4]

  • Skin Irritation: Contact with the skin may cause irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[3]

It is crucial to handle Indoline-2-carbaldehyde as a potentially hazardous substance, exercising caution to prevent all routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory for all personnel handling Indoline-2-carbaldehyde. The selection of appropriate PPE is critical for minimizing exposure.[5][6][7][8][9]

Task Required Personal Protective Equipment
Weighing and preparing solutions - Chemical splash goggles or safety glasses with side shields[1][6][8] - Nitrile gloves (or other chemically resistant gloves)[1][6][8][10] - Laboratory coat[7][10] - N95 dust mask if handling the powder outside of a chemical fume hood
Conducting reactions and workups - Chemical splash goggles[6][8] - Nitrile gloves (or other chemically resistant gloves)[1][6][8][10] - Laboratory coat[7][10] - Work should be conducted in a certified chemical fume hood[11]
Handling spills - Chemical splash goggles and face shield[5][7] - Heavy-duty, chemical-resistant gloves[10] - Chemical-resistant apron or coveralls[5][6][7] - Appropriate respiratory protection (consult your institution's safety officer)

Operational Plan: From Receipt to Reaction

A systematic approach to handling Indoline-2-carbaldehyde is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps for its use.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Post-Procedure receiving Receiving: Verify container integrity. Confirm label accuracy. storage Storage: Store in a cool, dry, well-ventilated area. Segregate from strong oxidizing agents and acids. receiving->storage Upon receipt weighing Weighing: Perform in a chemical fume hood or ventilated balance enclosure. storage->weighing For use dissolving Dissolving: Add solid to solvent slowly. Use a magnetic stirrer. weighing->dissolving reaction Reaction: Conduct in a chemical fume hood. Maintain constant monitoring. dissolving->reaction decontamination Decontamination: Wipe down surfaces with an appropriate solvent. Dispose of contaminated materials as hazardous waste. reaction->decontamination After reaction handwashing Personal Hygiene: Wash hands thoroughly with soap and water after handling. decontamination->handwashing

Caption: Workflow for Handling Indoline-2-carbaldehyde.

Step-by-Step Handling Procedures:

A. Handling Solid Indoline-2-carbaldehyde:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Weighing:

    • Whenever possible, weigh the compound directly in the vessel that will be used for the next step.

    • If weighing on a balance, use a disposable weigh boat.

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine powders.[11]

  • Transfer: Use a spatula to transfer the solid. Avoid creating dust.

B. Preparing Solutions of Indoline-2-carbaldehyde:

  • Solvent Selection: Choose an appropriate solvent based on your experimental protocol.

  • Dissolution:

    • In a chemical fume hood, add the weighed Indoline-2-carbaldehyde to the solvent in your reaction flask.

    • Use a magnetic stirrer to aid dissolution.

    • Keep the container covered as much as possible to prevent the release of vapors.

Emergency Procedures: Spill and Exposure Response

All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[12]

Spill Response:
  • Minor Spill (less than 1 liter and contained):

    • Alert personnel in the immediate area.[13][14]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[14]

    • Collect the absorbed material into a sealable container for hazardous waste disposal.[13][15]

    • Clean the spill area with soap and water.

  • Major Spill (greater than 1 liter or in a public area):

    • Evacuate the area immediately.[16]

    • Alert your institution's emergency response team.[16]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Exposure Response:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][16][17] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][17] Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately.[1] If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

All waste containing Indoline-2-carbaldehyde must be treated as hazardous waste. Improper disposal can have serious environmental consequences.

cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solid Waste: (gloves, weigh boats, paper towels) solid_container Designated Solid Waste Container: Labeled 'Hazardous Waste' solid_waste->solid_container liquid_waste Liquid Waste: (reaction mixtures, cleaning solvents) liquid_container Designated Liquid Waste Container: Labeled 'Hazardous Waste - Aldehydes' liquid_waste->liquid_container ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.